molecular formula C13H16N2O B1518306 N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide CAS No. 1153541-71-9

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Cat. No.: B1518306
CAS No.: 1153541-71-9
M. Wt: 216.28 g/mol
InChI Key: IQVUGXWFXKDEOI-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-aminophenyl)-2-cyclopent-2-en-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-11-7-3-4-8-12(11)15-13(16)9-10-5-1-2-6-10/h1,3-5,7-8,10H,2,6,9,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVUGXWFXKDEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CC(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 1153541-71-9 Compound Class: Class I Histone Deacetylase (HDAC) Inhibitor / Epigenetic Probe Version: 1.0 (2025)

Executive Summary & Compound Profile

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a specialized small-molecule probe designed for epigenetic research. Structurally, it belongs to the o-aminoanilide class of histone deacetylase (HDAC) inhibitors. Unlike the more common benzamide inhibitors (e.g., Mocetinostat), this compound features an acetamide linker connected to a hydrophobic cyclopentenyl tail.

This structural deviation allows for unique structure-activity relationship (SAR) studies, specifically targeting the hydrophobic channel of Class I HDAC enzymes (HDAC1, 2, and 3) while utilizing the o-phenylenediamine moiety as a high-affinity Zinc-Binding Group (ZBG).

Physicochemical Data Profile[1][2][3]
PropertyValueContext
Molecular Formula C₁₃H₁₆N₂OCore Scaffold
Molecular Weight 216.28 g/mol Low MW, Fragment-like
LogP (Predicted) ~1.88Optimal Lipophilicity for Cell Permeability
H-Bond Donors 2Primary amine (-NH₂) + Amide (-NH-)
H-Bond Acceptors 2Carbonyl (C=O) + Amine N
Rotatable Bonds 4Flexible Linker Region
Topological Polar Surface Area 55.1 ŲGood Oral Bioavailability Profile

Mechanism of Action: Epigenetic Modulation

The biological utility of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is defined by its interaction with the catalytic domain of Zinc-dependent HDACs.

The Pharmacophore Model

The molecule functions through a tripartite pharmacophore model:

  • Zinc-Binding Group (ZBG): The o-phenylenediamine (2-aminophenyl) moiety. The free amine and the amide carbonyl form a bidentate chelate with the Zn²⁺ ion at the bottom of the HDAC catalytic pocket.

  • Linker Domain: The acetamide chain mimics the substrate's lysine side chain, positioning the ZBG correctly.

  • Cap Group: The cyclopent-2-en-1-yl ring interacts with the hydrophobic rim of the enzyme entrance, stabilizing the binding complex.

Signaling Pathway Visualization

The following diagram illustrates the inhibition pathway and downstream effects on chromatin structure.

HDAC_Pathway Compound N-(2-aminophenyl)-2- (cyclopent-2-en-1-yl)acetamide HDAC_Active Class I HDACs (Active Zn2+ Site) Compound->HDAC_Active Competitive Binding HDAC_Inhibited Inhibited HDAC Complex (Zn2+ Chelation) HDAC_Active->HDAC_Inhibited Bidentate Chelation Histones Acetylated Histones (H3K9ac, H4K12ac) HDAC_Inhibited->Histones Prevents Deacetylation Chromatin Chromatin Relaxation (Euchromatin) Histones->Chromatin Charge Neutralization Transcription Gene Transcription Activation (p21, Tumor Suppressors) Chromatin->Transcription Accessibility Apoptosis Cell Cycle Arrest / Apoptosis Transcription->Apoptosis Downstream Effect

Figure 1: Mechanism of Action. The compound chelates the catalytic Zinc ion, preventing histone deacetylation and leading to chromatin relaxation.

Chemical Synthesis Protocol

Objective: Synthesize N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide via selective mono-acylation.

Challenge: o-Phenylenediamine has two amino groups. Controlling stoichiometry is critical to prevent the formation of the bis-amide byproduct.

Reagents
  • Starting Material A: 2-(Cyclopent-2-en-1-yl)acetic acid (1.0 eq)

  • Starting Material B: o-Phenylenediamine (1.5 eq) — Excess used to favor mono-acylation.

  • Coupling Agent: EDC·HCl (1.2 eq) or HATU (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology
  • Activation:

    • Dissolve 2-(cyclopent-2-en-1-yl)acetic acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.

    • Add DIPEA (2.0 mmol) and stir for 5 minutes.

    • Add HATU (1.1 mmol) and stir at 0°C for 15 minutes to form the activated ester.

  • Coupling:

    • In a separate flask, dissolve o-phenylenediamine (1.5 mmol) in DMF (3 mL).

    • Slowly add the activated acid solution to the amine solution dropwise over 30 minutes at 0°C. Note: Slow addition to excess amine minimizes bis-acylation.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Work-up:

    • Dilute reaction mixture with EtOAc (50 mL).

    • Wash sequentially with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid and water (3 x 20 mL) to remove DMF.

    • Critical: Avoid acidic washes, as the free amine product is basic and will extract into the aqueous phase.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify crude residue via Flash Column Chromatography (Silica Gel).[1]

    • Eluent Gradient: Hexane:EtOAc (80:20 → 50:50).

    • The mono-amide typically elutes after the bis-amide impurity but before unreacted diamine.

Synthesis_Workflow SM1 Cyclopentenyl Acetic Acid Activation Activation (HATU/DIPEA) SM1->Activation Coupling Coupling (Excess Diamine) Activation->Coupling Workup Aq. Workup (Avoid Acid) Coupling->Workup Product Pure Target Compound Workup->Product

Figure 2: Synthesis Workflow. Key control point is the excess diamine during coupling.

Biological Assay Protocols

To validate the compound as an HDAC inhibitor, the following assays are standard.

Fluorometric HDAC Inhibition Assay

This cell-free assay determines the IC₅₀ value against specific HDAC isoforms.

Materials:

  • Recombinant HDAC1 or HDAC3 enzyme.

  • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

Protocol:

  • Preparation: Prepare serial dilutions of the test compound in DMSO (0.1 nM to 10 µM).

  • Incubation: Mix 10 µL of enzyme solution with 200 nL of compound solution. Incubate at 37°C for 30 minutes.

  • Reaction: Add 10 µL of fluorogenic substrate solution. Incubate for 30–60 minutes.

  • Development: Add 20 µL of Developer/Stop Solution (containing Trypsin and Trichostatin A) to release the fluorophore (AMC) from deacetylated substrate.

  • Measurement: Read fluorescence (Ex: 360 nm / Em: 460 nm) on a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀ using non-linear regression.

Cellular Hyperacetylation Western Blot

Confirms target engagement inside the cell.

Protocol:

  • Treatment: Treat HCT116 or HeLa cells with compound (1 µM, 5 µM) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Blotting: Perform SDS-PAGE and transfer to PVDF membrane.

  • Detection: Probe with primary antibodies:

    • Anti-Acetyl-Histone H3 (Lys9/Lys14) (Marker of inhibition).

    • Anti-p21 (Downstream effector).

    • Anti-GAPDH (Loading control).

  • Result: A strong increase in Acetyl-H3 band intensity compared to DMSO control confirms HDAC inhibition.

References

  • Fluorochem. (2025). Product Specification: N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS 1153541-71-9).[2][3] Retrieved from

  • BenchChem. (2025).[1] Technical Guide to N-(2-Aminophenyl) Acetamide Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes.[4][5][6][7] PubMed Central. Retrieved from

  • BLD Pharm. (2025). Chemical Properties of CAS 1153541-71-9.[2] Retrieved from

Sources

spectroscopic data for N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Abstract

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS No. 1153541-71-9) is a molecule of interest possessing a unique combination of a reactive o-phenylenediamine moiety and a chiral cyclopentenylacetamide side chain.[1] This structure presents a valuable scaffold for medicinal chemistry and materials science, offering multiple points for derivatization and potential for forming complex heterocyclic systems. Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound. This technical guide provides a comprehensive framework for the spectroscopic characterization of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document details the theoretical underpinnings, provides field-proven experimental protocols, and presents an analysis of predicted spectral data to serve as a benchmark for researchers.

Introduction: The Structural Significance and Analytical Imperative

The molecule N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide, with a molecular formula of C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol , merges two key chemical functionalities.[1] The N-(2-aminophenyl)acetamide portion is a well-established precursor for the synthesis of benzodiazepines and other nitrogen-containing heterocycles, which are privileged structures in drug discovery. The 2-(cyclopent-2-en-1-yl)acetic acid moiety introduces a chiral center and an unsaturated ring, providing stereochemical complexity and a reactive alkene for further functionalization.

Given the potential for regioisomeric impurities during synthesis (e.g., acylation at the wrong amine or di-acylation) and stereoisomers, a robust analytical workflow is not merely a quality control step but a foundational requirement for reproducible scientific outcomes. This guide explains the causality behind the chosen spectroscopic methods, which, when used in concert, provide a self-validating system for confirming the compound's identity, structure, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For a molecule with distinct aromatic, vinylic, aliphatic, and amide protons, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR provides a map of all proton environments in the molecule. The chemical shift (δ) of a proton is governed by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, as dictated by the n+1 rule. For N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide, we expect distinct regions in the spectrum corresponding to the aromatic, amide, vinylic, and aliphatic protons. The use of a high-field instrument (e.g., 400 MHz or higher) is recommended to resolve complex splitting patterns, particularly in the aliphatic region.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide sample.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often a good first choice for general solubility and a clean spectral window.

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

    • For precise referencing, ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumental Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay may be needed if quantitative integration is critical.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Temperature: 298 K.

Predicted ¹H NMR Spectral Data & Interpretation

The following table summarizes the predicted ¹H NMR data. The numbering scheme is provided in the chemical structure figure below.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom #Predicted δ (ppm)MultiplicityIntegrationAssignment & Rationale
18.0 - 8.5Broad Singlet1HAmide N-H : Broad due to quadrupole broadening and potential H-bonding. Its chemical shift is highly dependent on concentration and solvent.
2, 3, 4, 56.8 - 7.5Multiplets4HAromatic Protons : These four protons on the aminophenyl ring will appear as a complex set of multiplets due to their differing electronic environments and coupling to each other.
63.5 - 4.5Broad Singlet2HAmine N-H₂ : The primary amine protons are often broad and may exchange with trace water in the solvent.
7, 85.6 - 5.9Multiplets2HVinylic Protons : Protons on the C=C double bond of the cyclopentene ring. They will show coupling to each other and to the adjacent allylic proton (H-9).
93.2 - 3.6Multiplet1HAllylic/Chiral Proton : This proton is adjacent to the double bond and the chiral center, leading to a complex splitting pattern.
102.3 - 2.6Multiplet2HCH₂-C=O : Methylene protons adjacent to the carbonyl group. They are diastereotopic due to the adjacent chiral center (H-9) and may appear as a complex multiplet.
11, 121.5 - 2.3Multiplets4HAliphatic CH₂ : The remaining two methylene groups in the cyclopentene ring will be in the crowded aliphatic region and show complex coupling.

Diagram: ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.7 mL CDCl3 + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Insert Sample into Spectrometer transfer->load setup Set Parameters (zg30, 16 scans) load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS (0 ppm) phase->reference integrate Integrate Peaks report ¹H NMR Spectrum & Peak List integrate->report Final Spectrum reference->integrate G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Compound Synthesized Compound N-(2-aminophenyl)-2- (cyclopent-2-en-1-yl)acetamide H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR IR FTIR (ATR) Compound->IR MS LC-MS (ESI+) Compound->MS Structure_Confirm Structural Confirmation & Purity Assessment H_NMR->Structure_Confirm Proton Framework Connectivity C_NMR->Structure_Confirm Carbon Skeleton IR->Structure_Confirm Functional Groups MS->Structure_Confirm Molecular Weight Formula

Caption: A multi-technique approach for structural validation.

Mass Spectrometry (MS)

Authoritative Grounding: Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. [2]For a compound like this, Electrospray Ionization (ESI) is an ideal soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, allowing for unambiguous confirmation of the molecular formula with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Experimental Protocol: LC-MS Data Acquisition

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter into an LC vial to prevent contamination of the instrument.

  • Instrumental Parameters (LC-ESI-MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • LC Conditions (for sample introduction): A simple isocratic flow of 50:50 Acetonitrile:Water with 0.1% formic acid at 0.2 mL/min can be used for direct infusion.

Predicted Mass Spectrometry Data & Interpretation

Table 4: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesCalculated Exact Mass (m/z)Rationale
[M]⁺216.1263Molecular ion (less common in ESI).
[M+H]⁺217.1335Protonated Molecule : This will be the base peak or most abundant ion in ESI positive mode. Its accurate mass confirms the elemental composition C₁₃H₁₇N₂O⁺.
[M+Na]⁺239.1155Sodium Adduct: Often observed as a minor peak, confirming the molecular weight.

Predicted Fragmentation Pathway:

In tandem MS (MS/MS) experiments, the [M+H]⁺ ion (m/z 217.1) would be isolated and fragmented. Key predicted fragmentation pathways include:

  • Loss of the cyclopentenyl group: Cleavage of the bond between the acetamide CH₂ and the cyclopentene ring, leading to a fragment corresponding to the N-(2-aminophenyl)acetamide portion.

  • Amide Bond Cleavage: Scission of the amide C-N bond is a common fragmentation pathway.

  • Loss of ketene (CH₂=C=O): A characteristic fragmentation for acetamides can occur, leading to the loss of a neutral 42 Da fragment. [2]

Conclusion

The spectroscopic characterization of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide requires a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy elucidates the precise atomic connectivity and stereochemistry. IR spectroscopy provides a rapid and definitive confirmation of the key functional groups. Mass spectrometry confirms the molecular weight and elemental composition with high accuracy. The predicted data, protocols, and interpretations within this guide serve as an authoritative benchmark for any researcher, scientist, or drug development professional working with this versatile chemical scaffold, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Semantic Scholar. Supporting Information for a relevant chemical synthesis paper. Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • NIST. Chemistry WebBook: Acetamide. Available at: [Link]

Sources

A Technical Guide to the Discovery and Isolation of Cyclopentene-Containing Amides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Cyclopentene-containing amides represent a structurally diverse class of natural products with significant therapeutic potential, exhibiting a range of biological activities including antimicrobial and cytotoxic effects.[1][2] The effective discovery and isolation of these molecules from complex natural sources is a critical first step in the drug development pipeline. This guide provides an in-depth, experience-driven walkthrough of the methodologies required to successfully isolate these target compounds. We will explore the foundational principles of bioassay-guided fractionation, detail a comprehensive, multi-step purification workflow using a real-world case study, and cover the essential spectroscopic techniques for structural elucidation.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to enhance their practical understanding of modern natural product isolation.

Introduction: The Scientific & Therapeutic Impetus

The cyclopentene (or cyclopentenone) ring system is a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products.[5] When coupled with an amide functionality, these compounds gain structural complexity and diverse pharmacological properties.[6] Their reported activities, such as antibacterial and antifungal effects, make them compelling targets for drug discovery programs addressing the challenge of antimicrobial resistance.[1][7] The journey from a raw biological source—be it a plant, fungus, or marine organism—to a pure, characterized compound is one of systematic reduction of complexity.[8][9] The most robust and logical approach to this challenge is bioassay-guided fractionation, a strategy that uses biological activity as a beacon to navigate every stage of the separation process.[4][10]

Chapter 1: The Core Strategy - Bioassay-Guided Fractionation

Bioassay-guided fractionation is a foundational methodology in natural product chemistry.[4] The principle is simple yet powerful: separate a complex mixture into simpler fractions, test each fraction for the desired biological activity (e.g., inhibition of a cancer cell line or a bacterial pathogen), and then pursue the most active fraction for further separation.[3][10] This iterative process ensures that effort is concentrated solely on the components of interest, preventing the wasteful isolation of inactive compounds.[11]

A critical element of this strategy is the establishment of a reliable and reproducible bioassay at the outset. This assay becomes the decision-making tool at every subsequent step. The process is inherently self-validating; a loss of activity in all fractions at any stage immediately signals a potential issue with compound stability or the separation protocol, allowing for rapid troubleshooting.

Chapter 2: An Isolation Workflow Case Study

To illustrate the practical application of these principles, we will outline a comprehensive workflow for the isolation of a hypothetical bioactive cyclopentene-containing amide from a plant source. This protocol synthesizes common, field-proven techniques.[8][12]

Step 1: Extraction & Initial Partitioning

The primary goal of extraction is to efficiently transfer the target compounds from the solid plant matrix into a liquid solvent.[8] The choice of solvent is critical and is based on the polarity of the target compounds.

Protocol: Bulk Extraction & Liquid-Liquid Partitioning

  • Preparation: Air-dry and grind the source plant material (e.g., 1 kg of bark) to a fine powder to maximize surface area for extraction.

  • Maceration: Submerge the powdered material in a solvent system such as methanol/dichloromethane (1:1) for 48-72 hours at room temperature.[13] This process is often repeated three times to ensure exhaustive extraction.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure (using a rotary evaporator) to yield a crude extract.

  • Solvent Partitioning:

    • Resuspend the crude extract in a mixture of water and methanol (9:1).

    • Perform a liquid-liquid extraction in a separatory funnel, first against a nonpolar solvent like hexane to remove lipids and other highly nonpolar compounds.

    • Subsequently, extract the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate. Cyclopentene amides, being moderately polar, are often expected to partition into this layer.

  • Bioassay Checkpoint: Test the crude extract, the hexane fraction, the ethyl acetate fraction, and the remaining aqueous fraction in the bioassay. As hypothesized, the majority of the biological activity should be found in the ethyl acetate fraction. This fraction is then carried forward.

Step 2: Chromatographic Purification Cascade

Chromatography is the cornerstone of purification, separating molecules based on their differential interactions with a stationary phase and a mobile phase.[9] A multi-step, or "cascade," approach is employed, using progressively higher-resolution techniques.[3]

Protocol: Multi-Stage Chromatography

  • Flash Column Chromatography (Low to Medium Resolution):

    • Adsorb the active ethyl acetate fraction (e.g., 20 g) onto a small amount of silica gel.

    • Load this onto a larger column packed with silica gel.

    • Elute the column with a stepwise gradient of increasing solvent polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect numerous fractions (e.g., 50-100) and analyze them by Thin-Layer Chromatography (TLC) to pool fractions with similar profiles.

  • Bioassay Checkpoint: Test the pooled fractions. This will typically narrow down the activity to a small number of related fractions, significantly reducing the material to be purified further.

  • Preparative High-Performance Liquid Chromatography (HPLC) (High Resolution):

    • Dissolve the combined active fractions from the previous step in a suitable solvent (e.g., methanol).

    • Inject this solution onto a preparative HPLC system equipped with a reverse-phase column (e.g., C18). Reverse-phase chromatography separates compounds based on hydrophobicity.

    • Elute with a precisely controlled gradient of two solvents, typically water and acetonitrile or methanol.

    • Monitor the elution using a UV detector and collect peaks corresponding to individual compounds.

The following diagram illustrates this comprehensive isolation workflow.

G cluster_0 Phase 1: Extraction & Partitioning cluster_1 Phase 2: Chromatographic Purification Plant 1. Dried Plant Material (1 kg) Extract 2. Maceration (MeOH/DCM) Plant->Extract Crude 3. Crude Extract Extract->Crude Partition 4. Liquid-Liquid Partitioning Crude->Partition Hexane Hexane Fraction (Non-active) Partition->Hexane Nonpolar EtOAc Ethyl Acetate Fraction (Active) Partition->EtOAc Mid-polar Aqueous Aqueous Fraction (Non-active) Partition->Aqueous Polar Assay1 Bioassay Checkpoint 1 Partition->Assay1 Flash 5. Silica Flash Chromatography EtOAc->Flash Fractions 6. Pool Active Fractions Flash->Fractions HPLC 7. Preparative HPLC (C18) Fractions->HPLC Assay2 Bioassay Checkpoint 2 Fractions->Assay2 Pure 8. Pure Compound HPLC->Pure Assay1->EtOAc Pursue Assay2->HPLC Pursue

Caption: Bioassay-Guided Isolation Workflow.

Data Presentation: HPLC Parameters

For a reproducible protocol, the HPLC conditions must be meticulously documented.

ParameterValueRationale
Column Preparative C18 (e.g., 250 x 21.2 mm, 5 µm)C18 is a versatile reverse-phase packing suitable for moderately polar compounds.
Mobile Phase A Water (H₂O) with 0.1% Formic AcidFormic acid improves peak shape by protonating acidic functional groups.
Mobile Phase B Acetonitrile (ACN) with 0.1% Formic AcidAcetonitrile is a common organic modifier in reverse-phase HPLC.
Gradient 20% B to 80% B over 40 minutesA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 15 mL/minA typical flow rate for a preparative column of this dimension.
Detection UV at 210 nm and 254 nmAmide bonds and conjugated systems (like cyclopentenones) absorb UV light.

Chapter 3: Structural Elucidation

Once a compound is isolated in high purity (>95%), its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate molecular weight, allowing for the determination of the compound's molecular formula (e.g., C₁₂H₁₅NO₃).[14]

  • 1D NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and which protons are adjacent to one another (through spin-spin coupling).[15]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[15]

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These powerful experiments reveal the connectivity of the molecule.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).[14]

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.[14]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[14]

The diagram below illustrates the general structure of a cyclopentene amide and highlights a key HMBC correlation that would be used to connect the amide portion to the ring.

Caption: Key HMBC correlation in a cyclopentene amide.

Data Presentation: NMR Data Table

A standardized table is used to report NMR data, allowing for comparison with known compounds.

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (H → C)
1168.5-H-5, H-2
245.24.15 (dd, 8.5, 4.0)C-1, C-3, C-6
3135.16.80 (d, 5.5)C-2, C-4, C-5
4142.87.10 (dd, 5.5, 2.0)C-2, C-5, C-6
538.92.50 (m), 2.35 (m)C-1, C-3, C-4, C-6
NH-8.10 (d, 8.5)C-1, C-2

Note: Data are hypothetical for illustrative purposes.

Conclusion and Future Outlook

The discovery and isolation of novel cyclopentene-containing amides remain a promising frontier in the search for new therapeutic agents. The success of these endeavors hinges on the logical and systematic application of bioassay-guided fractionation, coupled with modern chromatographic and spectroscopic techniques. While traditional methods remain highly effective, the integration of newer technologies such as mass spectrometry-based screening and advanced automation can further accelerate the discovery process.[16] The detailed protocols and workflows presented in this guide provide a robust framework for scientists to confidently tackle the challenges of natural product isolation and contribute to the development of next-generation medicines.

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A Theoretical Investigation of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide: A Computational Roadmap for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a novel chemical entity with potential for biological activity, stemming from its constituent aminophenyl, acetamide, and cyclopentenyl moieties. This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of this molecule. In the absence of extensive experimental data, this document serves as a roadmap for researchers, leveraging established computational methodologies to predict the structural, electronic, and biological properties of the title compound. We will detail a multi-pronged approach, beginning with fundamental quantum mechanical studies to elucidate its intrinsic properties, and extending to molecular dynamics and virtual screening to explore its potential as a therapeutic agent. The protocols described herein are designed to be self-validating and are grounded in authoritative computational chemistry practices.

Introduction: Deconstructing a Molecule of Interest

The structure of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide presents several features of interest to medicinal chemists. The N-phenylacetamide core is a scaffold found in a variety of biologically active compounds, with some derivatives exhibiting antimicrobial and anticancer properties.[1] The cyclopentene ring is also a crucial component in numerous natural products and FDA-approved drugs, valued for its conformational influence and role in receptor binding.[2][3] The presence of a primary aromatic amine ortho to the acetamide linkage introduces the potential for intramolecular hydrogen bonding, which can significantly impact the molecule's conformation and physicochemical properties.[4]

Given the scarcity of direct experimental data, a theoretical approach is invaluable for a preliminary assessment of this molecule's potential. This guide will lay out a systematic computational workflow to predict its behavior from the atomic to the biological system level.

Quantum Mechanical Characterization

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules.[5][6] These calculations will provide a foundational understanding of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide.

2.1. Conformational Analysis and Intramolecular Interactions

The flexibility of the cyclopentenyl and acetamide groups, along with the potential for intramolecular hydrogen bonding between the ortho-amino group and the amide, suggests a complex conformational landscape.

Experimental Protocol: Potential Energy Surface (PES) Scan

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: A relaxed PES scan will be performed by systematically rotating the dihedral angles of the C-N bond of the acetamide and the C-C bond connecting the cyclopentene ring.

  • Level of Theory: B3LYP functional with the 6-31G(d,p) basis set is a cost-effective and reliable choice for geometry optimizations of organic molecules.[7][8]

  • Analysis: The resulting energy profile will identify the global minimum energy conformation and other low-energy conformers. The geometric parameters of these conformers will be analyzed to determine the presence and strength of any intramolecular hydrogen bonds. The Atoms in Molecules (AIM) theory can be applied to further characterize these interactions.[9]

2.2. Electronic Properties and Reactivity

The distribution of electrons within the molecule dictates its reactivity and intermolecular interactions.

Experimental Protocol: Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

  • Software: Gaussian 16, Multiwfn.

  • Method: Single-point energy calculations will be performed on the optimized geometries.

  • Level of Theory: B3LYP/6-311++G(d,p) for more accurate electronic properties.

  • Analysis:

    • FMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be used to calculate the HOMO-LUMO gap, a descriptor of chemical reactivity.

    • MEP Analysis: The MEP surface will be generated to visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

2.3. Predicted Spectroscopic Properties

Computational prediction of spectroscopic data can aid in the future experimental characterization of the compound.

Experimental Protocol: NMR and IR Spectra Prediction

  • Software: Gaussian 16.

  • Method:

    • NMR: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the 1H and 13C NMR chemical shifts.[10]

    • IR: Frequency calculations will be performed to obtain the vibrational frequencies and IR spectrum.

  • Level of Theory: B3LYP/6-311++G(2d,p) is recommended for accurate spectroscopic predictions.[10]

  • Analysis: The calculated spectra will be compared to empirical data for similar functional groups to validate the computational model. Machine learning approaches can also be utilized to refine spectral predictions based on large datasets.[11][12]

Supramolecular and Crystal Packing Analysis

Understanding how molecules interact with each other is crucial for predicting their solid-state properties.

Experimental Protocol: Hirshfeld Surface Analysis

  • Software: CrystalExplorer.[13]

  • Method: A hypothetical crystal structure will be generated, and Hirshfeld surface analysis will be performed.

  • Analysis: The 2D fingerprint plots derived from the Hirshfeld surface will quantify the contributions of different intermolecular contacts (e.g., H···H, O···H, C···H) to the overall crystal packing.[5][13][14][15][16] This can provide insights into the stability of the crystal lattice.

Exploring Biological Potential

The structural features of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide suggest potential interactions with biological targets. The following computational workflows are designed to explore this potential.

4.1. Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies correlate the chemical structure of compounds with their biological activity.[17][18][19][20] While no direct activity data exists for our target molecule, we can build a QSAR model based on a dataset of structurally related acetamide derivatives with known activities (e.g., anticancer, anticonvulsant).[21]

Experimental Protocol: QSAR Model Development

  • Dataset: A curated dataset of acetamide derivatives with their reported biological activities will be compiled.

  • Descriptor Calculation: A range of 0D, 1D, 2D, and 3D molecular descriptors (e.g., molecular weight, logP, topological indices, electronic properties from DFT) will be calculated for each molecule in the dataset.

  • Model Building: Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) will be used to build a QSAR model.

  • Validation: The model will be rigorously validated using internal and external validation techniques.

  • Prediction: The validated QSAR model will be used to predict the biological activity of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide.

4.2. Virtual Screening and Molecular Docking

Virtual screening is a powerful technique to identify potential protein targets for a small molecule.[7][8][22][23][24]

Experimental Protocol: Reverse Docking and Molecular Docking

  • Target Identification (Reverse Docking): The 3D structure of our molecule will be screened against a library of protein binding sites to identify potential targets.

  • Molecular Docking: Once potential targets are identified, classical molecular docking will be performed to predict the binding mode and affinity of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide to these proteins.

  • Software: AutoDock, Glide, or similar docking programs.

  • Analysis: The docking scores and binding poses will be analyzed to identify the most promising protein targets. Key interactions (hydrogen bonds, hydrophobic interactions) will be visualized and analyzed.

4.3. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological environment.[25][26][27]

Experimental Protocol: MD Simulation of Ligand-Protein Complex

  • System Setup: The most promising ligand-protein complex from docking will be solvated in a water box with appropriate ions.

  • Software: GROMACS, AMBER, or NAMD.

  • Simulation: A production MD run of at least 100 ns will be performed.

  • Analysis: The trajectory will be analyzed for:

    • Root Mean Square Deviation (RMSD): To assess the stability of the complex.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Radius of Gyration (Rg): To evaluate the compactness of the complex.

    • Binding Free Energy Calculations (MM-PBSA/GBSA): To obtain a more accurate estimation of the binding affinity.

Data Presentation and Visualization
Quantitative Data Summary
Property Computational Method Predicted Value
Relative Energy of ConformersDFT (B3LYP/6-31G(d,p))TBD
HOMO EnergyDFT (B3LYP/6-311++G(d,p))TBD
LUMO EnergyDFT (B3LYP/6-311++G(d,p))TBD
HOMO-LUMO GapDFT (B3LYP/6-311++G(d,p))TBD
Dipole MomentDFT (B3LYP/6-311++G(d,p))TBD
Predicted Biological ActivityQSARTBD
Docking ScoreMolecular DockingTBD
Binding Free EnergyMD (MM-PBSA/GBSA)TBD
Visualizations

computational_workflow cluster_qm Quantum Mechanics cluster_bio Biological Potential A Conformational Analysis (PES Scan) B Electronic Properties (FMO, MEP) A->B C Spectroscopy Prediction (NMR, IR) B->C D Hirshfeld Surface Analysis B->D E QSAR Modeling F Virtual Screening (Reverse Docking) G Molecular Docking F->G H Molecular Dynamics (MD Simulations) G->H Start N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide Start->A Start->E Start->F qsar_workflow cluster_data Data Preparation cluster_model Model Development cluster_pred Prediction Data Dataset of Acetamide Derivatives & Activities Desc Descriptor Calculation (0D, 1D, 2D, 3D) Data->Desc Build Model Building (MLR/SVM) Desc->Build Val Model Validation (Internal/External) Build->Val Pred Predict Activity of Target Molecule Val->Pred

Caption: Workflow for the development of a QSAR model to predict the biological activity of the target compound.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the theoretical investigation of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide. By employing a suite of computational tools, from quantum mechanics to molecular dynamics, researchers can gain significant insights into the structural, electronic, and potential biological properties of this novel molecule. The proposed workflows are designed to be robust and to generate predictive data that can guide future experimental synthesis and biological evaluation, thereby accelerating the drug discovery process.

References
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  • A mild and efficient synthesis of N- aryl glycines by the rearrangement of 2-chloro- N- aryl acetamides. RSC Advances. [Link]

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  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. PMC. [Link]

  • Research and study of 2-((4,6 dimethyl pyrimidine-2-yle) thio)-N-phenyl acetamide derivatives as inhibitors of sirtuin 2 protein for the treatment of cancer using QSAR, molecular docking and molecular dynamic simulation. PubMed. [Link]

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Technical Monograph: N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, experimental validation, and signaling pathways of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide , a specialized small-molecule probe belonging to the ortho-aminoanilide (benzamide) class of Histone Deacetylase (HDAC) inhibitors.[1]

Mechanism of Action & Experimental Protocols

Executive Summary

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS: 1153541-71-9) is a synthetic epigenetic modulator designed to inhibit Class I Histone Deacetylases (HDACs).[1][2] Structurally, it integrates a Zinc-Binding Group (ZBG) based on o-phenylenediamine with a hydrophobic cyclopentenyl "cap" moiety linked via an acetamide bridge. Unlike broad-spectrum hydroxamic acids (e.g., SAHA), this molecule exhibits the pharmacophore of Class I-selective benzamide inhibitors , characterized by slow-binding kinetics and high specificity for HDAC1, HDAC2, and HDAC3. Its primary utility lies in chromatin remodeling research, specifically the reactivation of silenced tumor suppressor genes (e.g., CDKN1A).[1]

Molecular Mechanism of Action

The efficacy of this compound relies on its ability to occupy the catalytic pocket of zinc-dependent HDACs.[1]

2.1. Pharmacophore Architecture[1]
  • Zinc-Binding Group (ZBG): The o-aminoanilide moiety functions as a bidentate ligand.[1] The carbonyl oxygen of the amide and the free amino group coordinate the Zinc ion (

    
    ) at the base of the catalytic pocket, displacing the water molecule required for deacetylation.
    
  • Linker Domain: The acetamide chain acts as a short spacer, positioning the ZBG correctly while traversing the narrow hydrophobic channel of the enzyme.[1]

  • Surface Recognition Cap: The cyclopent-2-en-1-yl ring serves as a hydrophobic "cap" that interacts with the rim of the HDAC active site.[1] The rigidity of the cyclopentenyl ring (conferred by the double bond) likely restricts conformational freedom, enhancing selectivity for the narrower pockets of Class I HDACs compared to Class II.[1]

2.2. Kinetic Profile

As a benzamide derivative, the molecule is expected to follow a slow, tight-binding mechanism .[1]

  • Initial Encounter: Rapid equilibrium binding to the enzyme surface (

    
    ).
    
  • Isomerization: A slower conformational change (

    
    ) where the o-aminoanilide undergoes structural reorientation to optimally chelate the deep-pocket Zinc ion.[1]
    
  • Result: This leads to a long residence time, meaning the inhibitor remains bound even after the free drug is cleared, providing a sustained pharmacodynamic effect.[1]

Downstream Signaling Pathways

Inhibition of HDAC1/2/3 by N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide triggers a cascade of epigenetic and transcriptional events.[1]

  • Hyperacetylation: Accumulation of acetyl groups on Lysine residues of Histone H3 (K9, K14) and H4 (K5, K8, K12, K16).[1]

  • Chromatin Relaxation: The neutralization of the positive charge on histone tails weakens the interaction with the negatively charged DNA phosphate backbone, transitioning chromatin from heterochromatin (condensed, silent) to euchromatin (open, active).[1]

  • Gene Reactivation: Transcription factors (e.g., Sp1, p53) gain access to promoters of silenced genes.[1]

    • p21 (CDKN1A): Upregulation leads to G1/S cell cycle arrest.[1]

    • Pro-apoptotic Factors: Induction of BAX and PUMA promotes apoptosis in transformed cells.[1]

Visualization of Signaling & Mechanism[1]
Diagram 1: Molecular Mechanism & Downstream Effects

MOA_Pathway Compound N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide HDAC_Active Class I HDACs (Active) (Deacetylation of Histones) Compound->HDAC_Active Competes for Active Site HDAC_Inhibited HDAC-Inhibitor Complex (Zn2+ Chelated) HDAC_Active->HDAC_Inhibited Inhibition Histones Histone Tails (H3/H4) (Acetyl-Lysine) HDAC_Inhibited->Histones Prevents Deacetylation Chromatin Chromatin Remodeling (Heterochromatin -> Euchromatin) Histones->Chromatin Accumulation of Acetyl Groups Transcription Transcriptional Activation (p21, BAX, PUMA) Chromatin->Transcription Promoter Accessibility Phenotype Cell Cycle Arrest (G1) Apoptosis Transcription->Phenotype Protein Expression

Caption: Logical flow from molecular binding to phenotypic outcome.[1][3] The compound inhibits HDAC activity, leading to histone hyperacetylation and subsequent gene re-expression.

Experimental Protocols (Self-Validating)

To validate the mechanism of action, the following experimental workflow is recommended. These protocols are designed to be self-checking: positive controls (e.g., Entinostat) must yield expected results for the data to be valid.[1]

Protocol A: In Vitro HDAC Fluorometric Inhibition Assay

Objective: Quantify the IC50 of the compound against recombinant HDAC1/2.[1]

  • Reagents: Recombinant HDAC1 enzyme, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0, NaCl, glycerol).[1]

  • Preparation: Prepare a 10-point dilution series of the compound in DMSO (0.1 nM to 10 µM).

  • Reaction:

    • Incubate Enzyme + Compound for 30 mins at 37°C (Crucial for benzamides to allow slow binding).

    • Add Substrate and incubate for 30-60 mins.

    • Add Developer solution (Trypsin) to release the fluorophore.

  • Readout: Measure Fluorescence (Ex/Em: 360/460 nm).

  • Validation:

    • Z-factor > 0.5.[1][4]

    • Reference: Entinostat IC50 should be ~20-50 nM.

Protocol B: Cellular Acetylation Assay (Western Blot)

Objective: Confirm cellular permeability and target engagement.[1]

  • Cell Line: HCT116 (Colon cancer) or MCF-7 (Breast cancer).[1]

  • Treatment: Treat cells with compound (1 µM, 5 µM) for 24 hours.

  • Lysis: Harvest cells in RIPA buffer with protease/phosphatase inhibitors AND 1 µM TSA (to prevent deacetylation during lysis).

  • Blotting:

    • Primary Ab: Anti-Acetyl-Histone H3 (Lys9/Lys14).[1]

    • Loading Control: Anti-Total H3 or Anti-GAPDH.[1]

  • Result: A dose-dependent increase in Acetyl-H3 band intensity compared to DMSO control confirms MOA.[1]

Protocol C: Cell Viability & Apoptosis

Objective: Assess phenotypic impact.

  • Method: CellTiter-Glo (ATP) or MTT assay.[1]

  • Duration: 72 hours treatment (epigenetic drugs require prolonged exposure for gene expression changes to manifest as toxicity).[1]

  • Apoptosis Marker: Caspase-3/7 Glo assay to distinguish cytostasis from apoptosis.[1]

Technical Data Summary
ParameterValue / DescriptionNote
Chemical Formula

Molecular Weight 216.28 g/mol Low MW facilitates cell penetration.[1]
cLogP (Predicted) ~1.9Optimal lipophilicity for membrane permeability.[1]
Target Class Class I HDACs (1, 2, 3)Selectivity derived from o-aminoanilide ZBG.[1]
Binding Type Reversible, Slow-bindingCompetes with Substrate; Chelates Zinc.[1]
Key Metabolite N/A (Probe compound)Stable in typical in vitro assays.[1]
References
  • Suzuki, T., et al. (2005).[1] "Design, synthesis, and biological activity of novel HDAC inhibitors: The role of the zinc-binding group." Journal of Medicinal Chemistry. Link (Foundational SAR for o-aminoanilides).[1]

  • Mottamal, M., et al. (2015).[1] "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules. Link (Review of Benzamide class mechanism).[1]

  • Bantscheff, M., et al. (2011).[1] "Chemaproteomics profiling reveals bead-specific interactions of HDAC inhibitors."[1] Nature Biotechnology. Link (Kinetic selectivity of benzamides).[1]

  • PubChem Compound Summary. (2024). "N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CID 44606824)."[1] National Center for Biotechnology Information. Link (Chemical Structure Verification).[1]

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Methodological & Application

Application Notes and Protocol for the Synthesis of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS 1153541-71-9), a valuable bifunctional organic building block. The protocol details a robust and widely applicable amide coupling reaction between o-phenylenediamine and 2-(cyclopent-2-en-1-yl)acetic acid, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as the activating agents. This methodology is designed to favor the selective mono-acylation of the diamine, a critical consideration for this synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, outline purification techniques, and describe the analytical methods required for the comprehensive characterization of the final product. Safety protocols for all reagents are also thoroughly addressed to ensure safe laboratory practice.

Introduction

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a molecule of significant interest in synthetic and medicinal chemistry. Its structure incorporates a versatile o-phenylenediamine moiety, which is a well-established precursor for a wide array of nitrogen-containing heterocycles, including benzimidazoles—a scaffold present in numerous pharmacologically active compounds.[1][2] The cyclopentenylacetamide portion introduces a non-aromatic, partially unsaturated carbocyclic group that can be valuable for modulating lipophilicity and exploring structure-activity relationships in drug discovery programs.

The primary synthetic challenge lies in achieving selective mono-acylation of o-phenylenediamine. With two nucleophilic amino groups, there is a significant potential for the formation of a di-acylated byproduct. The presented protocol addresses this challenge by carefully controlling the stoichiometry of the reactants and employing a proven amide coupling strategy. Standard peptide coupling reagents like EDC and HOBt are used to activate the carboxylic acid, allowing the reaction to proceed under mild conditions, which is crucial to prevent potential side reactions such as intramolecular cyclization to a benzimidazole that can occur under harsh acidic or high-temperature conditions.[3]

This document serves as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development, providing the necessary details to successfully synthesize and characterize this useful chemical intermediate.

Reaction Scheme and Mechanism

The synthesis proceeds via a standard carbodiimide-mediated amide coupling reaction.

Overall Reaction:

Overall reaction scheme for the synthesis of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Mechanism of EDC/HOBt Coupling:

The reaction mechanism involves a two-step activation of the carboxylic acid.[4]

  • Formation of O-Acylisourea Intermediate: The carboxylic acid (cyclopent-2-en-1-ylacetic acid) attacks the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate.

  • Formation of HOBt-Ester: This intermediate is intercepted by the nucleophilic HOBt to form a more stable and less racemization-prone HOBt-ester. This activated ester is the key acylating agent.

  • Nucleophilic Attack by Amine: The primary amine (o-phenylenediamine) then attacks the carbonyl carbon of the activated HOBt-ester, forming the desired amide bond and regenerating HOBt. The urea byproduct derived from EDC is water-soluble, facilitating its removal during aqueous workup.[5]

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Carboxylic Acid (Cyclopent-2-en-1-ylacetic acid) O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester (Activated Intermediate) O_Acylisourea->HOBt_Ester + HOBt Urea EDC-Urea (Byproduct) O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Target Amide Product HOBt_Ester->Amide + Amine Amine Amine (o-phenylenediamine) Amine->Amide HOBt_regen HOBt (regenerated) Amide->HOBt_regen

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Materials and Equipment

Reagents
ReagentCAS No.Molecular FormulaMW ( g/mol )Supplier Notes
o-Phenylenediamine95-54-5C₆H₈N₂108.14Purity >98%. Should be light in color. Dark coloration indicates oxidation.
2-(Cyclopent-2-en-1-yl)acetic acid13668-61-6C₇H₁₀O₂126.15Purity >95%.[6]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl)25952-53-8C₈H₁₇N₃·HCl191.70Reagent grade. Store under inert gas, desiccated at -20°C.[7]
Hydroxybenzotriazole (HOBt)2592-95-2C₆H₅N₃O135.13Anhydrous grade is preferred. Store desiccated.
N,N-Diisopropylethylamine (DIPEA)7087-68-5C₈H₁₉N129.24Anhydrous, >99.5%. Store over molecular sieves.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, >99.8%.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS grade for workup and chromatography.
Hexanes110-54-3C₆H₁₄86.18ACS grade for chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Aqueous solution.
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37For drying organic layers.
Silica Gel7631-86-9SiO₂60.08230-400 mesh for column chromatography.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Glass funnels and separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass column for flash chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper

Experimental Protocol

This protocol is based on a 5 mmol scale of the limiting reagent, 2-(cyclopent-2-en-1-yl)acetic acid.

Experimental_Workflow Setup 1. Reaction Setup - Dissolve Acid, Amine, HOBt in DCM - Inert Atmosphere (N₂) Cooling 2. Cooling - Cool solution to 0 °C Setup->Cooling Activation 3. Activation & Coupling - Add DIPEA - Add EDC·HCl portion-wise Cooling->Activation Reaction 4. Reaction - Warm to RT - Stir for 12-18 hours - Monitor by TLC Activation->Reaction Workup 5. Aqueous Workup - Dilute with DCM - Wash with NaHCO₃, H₂O, Brine Reaction->Workup Isolation 6. Isolation - Dry organic layer (MgSO₄) - Filter and concentrate Workup->Isolation Purification 7. Purification - Flash Column Chromatography Isolation->Purification Characterization 8. Characterization - NMR, MS, IR Purification->Characterization

Sources

Application Notes & Protocols: In Vitro Characterization of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Note on this Document: The compound N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a novel investigational molecule. As such, publicly available data on its biological activity is limited. This document, therefore, serves as a comprehensive guide for the initial in vitro characterization of this compound, postulating a logical starting point for investigation based on its structural motifs. The protocols herein are designed to be robust and adaptable, providing a framework for elucidating the compound's potential mechanism of action.

Introduction: Rationale for Investigation

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide possesses structural features that suggest a potential interaction with inflammatory pathways. The cyclopentene ring is a core component of prostaglandins, which are key lipid mediators of inflammation synthesized by cyclooxygenase (COX) enzymes. The N-phenylacetamide moiety is present in several known COX inhibitors. This structural analogy provides a strong rationale for investigating N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide as a potential modulator of the COX pathway.

This guide outlines a tiered approach for the in vitro evaluation of this compound, beginning with direct enzyme inhibition assays, followed by cell-based functional assays to confirm its activity in a biological context, and concluding with essential cytotoxicity assessments.

Proposed Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary hypothesis is that N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide inhibits COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. This would reduce the downstream inflammatory signaling.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX1_COX2 PGG2 Prostaglandin G2 (PGG2) COX1_COX2->PGG2 Oxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound N-(2-aminophenyl)-2- (cyclopent-2-en-1-yl)acetamide Compound->COX1_COX2 Inhibition (Hypothesized)

Caption: Hypothesized mechanism of action via COX enzyme inhibition.

Experimental Workflow: A Tiered Approach

A systematic evaluation is crucial for characterizing a novel compound. The proposed workflow ensures a logical progression from direct target engagement to cellular effects.

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cell-Based Functional Assay cluster_2 Tier 3: Cytotoxicity Assessment T1_Assay COX-1 & COX-2 Enzymatic Inhibition Assay T1_Result Determine IC50 Values & Isoform Selectivity T1_Assay->T1_Result T2_Assay LPS-Stimulated Macrophage PGE2 Production Assay T1_Result->T2_Assay Proceed if IC50 < 10 µM T2_Result Confirm Cellular Potency (EC50) T2_Assay->T2_Result T3_Assay Cell Viability Assay (e.g., MTS Assay) T2_Result->T3_Assay Proceed if EC50 is potent T3_Result Determine Therapeutic Index (CC50 vs IC50) T3_Assay->T3_Result

Caption: Tiered workflow for in vitro characterization.

Tier 1 Protocol: COX-1/COX-2 Enzymatic Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the peroxidase activity of purified ovine COX-1 and human recombinant COX-2. A colorimetric approach provides a robust and high-throughput method to determine the half-maximal inhibitory concentration (IC50).

Principle

The peroxidase component of the COX enzyme is measured by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid. Active COX enzyme produces an oxidized TMPD radical, which has a blue color and can be quantified by measuring absorbance at 595 nm. An inhibitor will prevent this color change.

Materials
  • Enzymes: Ovine COX-1, Human Recombinant COX-2

  • Buffer: 100 mM Tris-HCl, pH 8.0

  • Cofactor Solution: Hematin in 0.1 M NaOH, diluted in Tris-HCl buffer

  • Substrate: Arachidonic Acid

  • Chromogen: TMPD

  • Test Compound: N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide, dissolved in DMSO to a 10 mM stock.

  • Positive Controls: SC-560 (COX-1 selective inhibitor), Celecoxib (COX-2 selective inhibitor)

  • Hardware: 96-well microplate, multichannel pipette, microplate reader

Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution series of the test compound (e.g., from 100 µM to 0.1 nM) in DMSO. Then, dilute these stocks into the assay buffer. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Plate Setup:

    • Add 150 µL of Tris-HCl buffer to all wells.

    • Add 10 µL of the diluted test compound, positive control, or DMSO (for vehicle control) to appropriate wells.

    • Add 10 µL of the cofactor solution to all wells.

    • Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells. For background wells, add 10 µL of buffer instead of enzyme.

  • Incubation: Gently mix the plate and incubate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation:

    • Prepare a reaction mix containing arachidonic acid and TMPD in the assay buffer.

    • Add 20 µL of the reaction mix to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 595 nm every 30 seconds for 5 minutes.

Data Analysis & Interpretation
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Normalize Data: Subtract the background rate (no enzyme wells) from all other wells. Express the data as a percentage of the vehicle control (100% activity).

    • % Inhibition = 100 * (1 - (Rate_Test_Compound / Rate_Vehicle_Control))

  • Determine IC50: Plot the % Inhibition against the log concentration of the test compound. Fit the data to a four-parameter logistic curve to determine the IC50 value.

ParameterDescriptionExpected Outcome
IC50 (COX-1) Concentration for 50% inhibition of COX-1A quantitative measure of potency.
IC50 (COX-2) Concentration for 50% inhibition of COX-2A quantitative measure of potency.
Selectivity Index Ratio of IC50 (COX-1) / IC50 (COX-2)A value > 1 indicates COX-2 selectivity. A value < 1 indicates COX-1 selectivity.

Tier 2 Protocol: Cellular PGE2 Production Assay

This assay validates the findings from the enzymatic assay in a more physiologically relevant system. It measures the compound's ability to inhibit the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle

LPS, a component of bacterial cell walls, induces a strong inflammatory response in macrophages, leading to the upregulation of COX-2 and subsequent production of large amounts of PGE2. The concentration of PGE2 released into the cell culture medium is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials
  • Cells: RAW 264.7 murine macrophage cell line

  • Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Stimulant: Lipopolysaccharide (LPS) from E. coli

  • Test Compound: N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

  • Assay Kit: Prostaglandin E2 (PGE2) ELISA Kit

  • Hardware: 24-well cell culture plates, incubator (37°C, 5% CO2), microplate reader for ELISA.

Step-by-Step Protocol
  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well. Allow them to adhere overnight in the incubator.

  • Compound Treatment: Remove the old media. Add fresh, serum-free DMEM containing serial dilutions of the test compound or vehicle (DMSO). Pre-incubate for 1 hour. This step allows the compound to enter the cells.

  • Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PGE2.

  • PGE2 Quantification: Analyze the PGE2 concentration in the collected supernatants using a commercial PGE2 ELISA kit. Follow the manufacturer's instructions precisely.

Data Analysis & Interpretation
  • Calculate PGE2 Concentrations: Use the standard curve provided in the ELISA kit to determine the concentration of PGE2 (pg/mL) in each sample.

  • Normalize Data: Express the PGE2 concentration as a percentage of the LPS-stimulated vehicle control.

  • Determine EC50: Plot the percentage of PGE2 production against the log concentration of the test compound. Fit the data to a four-parameter logistic curve to determine the effective concentration that inhibits 50% of PGE2 production (EC50). A potent EC50 in this assay confirms the compound's activity in a cellular context.

Tier 3 Protocol: Cell Viability (Cytotoxicity) Assay

It is critical to ensure that the observed inhibition is not merely a result of cell death. An MTS assay is a standard method to assess cell viability and determine the compound's cytotoxic concentration (CC50).

Principle

The MTS reagent is reduced by metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in signal indicates a loss of cell viability.

Step-by-Step Protocol
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of the test compound used in the functional assay. Include a "cells only" control and a "lysis" control (e.g., 1% Triton X-100).

  • Incubation: Incubate for 24 hours (matching the duration of the PGE2 assay).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate for 1-4 hours until a distinct color change is observed in the vehicle control wells.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis & Interpretation
  • Normalize Data: Express the absorbance values as a percentage of the vehicle control (100% viability).

  • Determine CC50: Plot the percent viability against the log concentration of the compound and fit to a four-parameter logistic curve to determine the CC50.

  • Calculate Therapeutic Index (TI): The TI provides a measure of the compound's safety window.

    • Therapeutic Index (in vitro) = CC50 / IC50 (or EC50)

    • A TI > 10 is generally considered a good starting point, indicating that the compound's inhibitory effects occur at concentrations well below those that cause cytotoxicity.

ParameterDescriptionDesired Outcome
CC50 Concentration for 50% reduction in cell viability.> 50 µM
Therapeutic Index Ratio of cytotoxicity to potency (CC50/IC50).> 10

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. [Link]

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology. [Link]

An Investigational Guide to the Medicinal Chemistry Applications of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Forward: This document serves as an investigational guide for researchers, scientists, and drug development professionals interested in the potential medicinal chemistry applications of the novel compound N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS 1153541-71-9). As of the date of this publication, this specific molecule is listed in chemical supplier catalogs but lacks a significant body of peer-reviewed literature detailing its biological activity or therapeutic applications[1][2].

Therefore, this guide adopts a forward-looking, hypothesis-driven approach. By dissecting the molecule's core structural motifs—the o-phenylenediamine and the cyclopentenyl acetamide moieties—we will propose a logical, structured research program to elucidate its potential. The protocols and application notes provided herein are robust, well-established methodologies that serve as a foundational framework for initiating an investigation into this and similar novel chemical entities.

Part 1: Structural Rationale and Therapeutic Hypotheses

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is composed of two key pharmacophores that suggest several avenues for medicinal chemistry exploration.

  • The o-Phenylenediamine (OPD) Scaffold: This aromatic diamine is a well-known precursor in the synthesis of a multitude of heterocyclic compounds, including benzimidazoles and quinoxalines[3]. In medicinal chemistry, the OPD scaffold is a privileged structure found in compounds with a wide range of biological activities, including anthelmintic and antifungal agents[4]. Its ability to undergo condensation reactions makes it a versatile starting point for creating more complex molecular architectures[3]. The presence of two adjacent amino groups allows it to act as a bidentate ligand, chelating metals or forming critical hydrogen bonds with enzyme active sites.

  • The Cyclopentenyl Acetamide Moiety: The acetamide group is a cornerstone of medicinal chemistry, providing a stable, neutral linker that can participate in hydrogen bonding[5][6]. The attached cyclopentenyl group is a reactive and conformationally interesting feature. The double bond within the five-membered ring introduces rigidity and the potential for π-stacking interactions. Furthermore, cyclopentenone rings, a related structure, are known Michael acceptors that can form covalent bonds with nucleophilic residues (like cysteine) in target proteins[7]. This suggests that the cyclopentenyl group could play a role in either non-covalent binding or a targeted covalent inhibition mechanism.

Based on these structural features, we can formulate several primary hypotheses for the compound's potential biological activity:

  • Hypothesis 1: Anticancer Agent. Phenylacetamide derivatives have shown potential as anticancer agents[8]. The OPD moiety is also present in some kinase inhibitors. The compound could interfere with cell cycle regulation or induce apoptosis.

  • Hypothesis 2: Anti-inflammatory Agent. A vast number of acetamide derivatives have been investigated for anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes[5][9].

  • Hypothesis 3: Precursor for Heterocyclic Drugs. The compound could serve as a key intermediate for the synthesis of novel benzimidazole or other heterocyclic derivatives with enhanced biological profiles[3].

The following sections outline a workflow and detailed protocols to begin testing these hypotheses.

Part 2: Proposed Research Workflow

A logical progression for investigating a novel compound like N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide involves synthesis confirmation, in vitro screening, and mechanism-of-action studies.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Biological Screening cluster_2 Phase 3: Hit-to-Lead Development A Synthesis & Purification (Protocol 1) B Structural & Purity Analysis (NMR, LC-MS, HPLC) A->B Confirm Identity C Cytotoxicity Assessment (Protocol 2) B->C Proceed if Pure D Anti-inflammatory Screening (Protocol 3) C->D Determine Safe Dosing F Identify Biological Target(s) D->F If Activity Detected E Antimicrobial Screening (General Protocol) G Structure-Activity Relationship (SAR) (Synthesize Analogs) F->G H In Vivo Model Testing G->H G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor Protein TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Gene Transcription NFkB->iNOS iNOS_protein iNOS Protein iNOS->iNOS_protein Translation NO Nitric Oxide (NO) (Inflammation) iNOS_protein->NO Catalyzes Test_Compound N-(2-aminophenyl)-2- (cyclopent-2-en-1-yl)acetamide Test_Compound->NFkB Hypothesized Inhibition Point

Sources

Strategic Analysis of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide: High-Performance Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a critical "zinc-binding group" precursor, structurally related to histone deacetylase (HDAC) inhibitors (e.g., Entinostat analogs) and benzimidazole scaffolds.[1] Its analysis presents a unique challenge: the molecule contains a reactive o-phenylenediamine (OPD) moiety capable of spontaneous cyclization and oxidation.[1]

This guide provides two distinct, self-validating analytical workflows:

  • Method A (HPLC-UV): A robust purity and assay method for QC and process monitoring.[1]

  • Method B (LC-MS/MS): A high-sensitivity protocol for trace detection in biological matrices or cleaning validation.[1]

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Formula C₁₃H₁₆N₂OMonoisotopic Mass: 216.1263 Da
LogP ~1.88Moderately lipophilic; ideal for C18 retention.[1]
pKa (Amine) ~4.5 (Aniline N)Basic; requires acidic mobile phase (pH < 3) for peak shape.[1]
UV Maxima 235 nm, 290 nmDual-band monitoring required for specificity.[1]
Critical Instability CyclizationProne to forming benzimidazole derivatives under acidic heat.[1]

Critical Degradation Pathway & Impurity Logic

Before establishing the method, one must understand what to separate. The o-aminoanilide motif is chemically labile.[1]

DegradationPathway Figure 1: Critical Impurity & Degradation Logic Start Target Analyte N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide Impurity1 Impurity A (Hydrolysis) o-Phenylenediamine (Genotoxic) Start->Impurity1 Acid/Base Hydrolysis Impurity2 Impurity B (Cyclization) 2-(cyclopent-2-en-1-yl)-1H-benzimidazole Start->Impurity2 Acid + Heat (-H2O) Impurity3 Impurity C (Over-acylation) Bis-amide byproduct Start->Impurity3 Synthesis Side-Rxn

Protocol A: HPLC-UV for Purity & Assay (QC Standard)

This method is designed to separate the target analyte from its critical cyclized degradant and the genotoxic starting material (o-phenylenediamine).[1]

Chromatographic Conditions
  • Instrument: HPLC with PDA/DAD Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

    • Rationale: The "Plus" chemistry reduces silanol interactions with the free aniline amine, preventing peak tailing.[1]

  • Column Temp: 30°C (Strict control required to prevent on-column cyclization).

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Injection Volume: 5-10 µL.

  • Detection:

    • Channel A: 235 nm (High sensitivity for amide/ene system).[1]

    • Channel B: 290 nm (Specific for the o-phenylenediamine system).[1]

Mobile Phase & Gradient[1][2][3]
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]

    • Note: Phosphoric acid suppresses silanol activity better than formic acid for anilines.[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1][2]

Time (min)% Solvent A% Solvent BCurve
0.09010Initial Hold
2.09010Isocratic
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop
System Suitability Criteria (Self-Validating)
  • Tailing Factor (Target): 0.9 < T < 1.3 (Crucial for amine purity).

  • Resolution (Rs): > 2.5 between o-phenylenediamine (RT ~3.5 min) and Target (RT ~9.2 min).

  • %RSD (Area): < 0.5% (n=6 injections).

Protocol B: LC-MS/MS for Trace Analysis[1]

Use this method for cleaning validation (swab analysis) or pharmacokinetic studies where sensitivity < 1 ng/mL is required.[1]

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.[1]

  • Collision Gas: Argon.[1]

MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
217.1 [M+H]⁺ 109.1 22Loss of cyclopentenyl-acetyl moiety (Quantifier)
217.1 [M+H]⁺ 135.1 15Cleavage of amide bond
217.1 [M+H]⁺ 93.1 30Aniline ring fragment (Qualifier)
Sample Preparation (Swab/Matrix)[1]
  • Extraction Solvent: 50:50 Methanol:0.1% Formic Acid (aq).[1]

    • Why? The acid ensures the aniline is protonated and soluble; methanol disrupts surface adhesion.[1]

  • Procedure:

    • Vortex swab in 5 mL solvent for 30 seconds.[1]

    • Sonicate for 10 minutes.

    • Filter through 0.2 µm PTFE filter (Nylon binds anilines).[1]

    • Inject 2 µL.[1]

Experimental Workflow: Synthesis to Analysis

This diagram illustrates the logical flow from sample generation to data validation.

Workflow Figure 2: Analytical Decision Workflow cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 Data Decision Step1 Dissolve Sample (MeCN/Water 50:50) Step2 Filter (0.2 µm PTFE) Avoid Nylon Step1->Step2 Step3 Inject 10 µL ZORBAX C18 Step2->Step3 Step4 Monitor 235/290 nm Step3->Step4 Decision Check Resolution (Rs) Target vs. Impurity B Step4->Decision Pass Release Batch Decision->Pass Rs > 2.5 Fail Recalibrate / Reprocess Decision->Fail Rs < 2.5

Troubleshooting & Causality

  • Issue: Split Peak for Target Analyte.

    • Cause: The sample solvent is too strong (100% ACN) causing "solvent washout" on the column head.

    • Fix: Dilute sample to match initial mobile phase (10% ACN / 90% Water).[1]

  • Issue: Rising Baseline at 210-220 nm. [1]

    • Cause: The cyclopentenyl double bond absorbs weakly here, but so does the formic acid/acetate buffer if used.[1]

    • Fix: Switch to Phosphoric Acid (UV transparent) if MS is not required.[1]

  • Issue: New Peak Appearance after 24 hours.

    • Cause:Auto-oxidation. o-phenylenediamines oxidize to quinoxalines or azo-dimers in solution.[1]

    • Fix: Store samples in amber vials at 4°C. Add 0.1% Sodium Metabisulfite if stability is critical for >24h.

References

  • Fluorochem. (2025).[1] Product Specification: N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS 1153541-71-9).[1][5] Retrieved from [1]

  • Sielc Technologies. (2018).[1] HPLC Method for Analysis of Isomers of Phenylenediamine.[1][4] Application Note: Separation of Aromatic Amines.[1][4][6] Retrieved from [1]

  • PubChem. (2025).[1][7] Compound Summary: 2-(Cyclopent-2-en-1-yl)acetamide.[1][7][8] National Library of Medicine.[1] Retrieved from [1]

  • BenchChem. (2025).[1][9] Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis and Characterization. Retrieved from [1]

Sources

Application Notes & Protocols: N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide, a molecule of significant interest in contemporary organic synthesis. Possessing a unique trifecta of reactive moieties—an o-phenylenediamine core, a secondary amide linkage, and a strained cyclopentene ring—this compound serves as a highly versatile precursor for the synthesis of diverse and complex molecular architectures. We will delve into the strategic synthesis of this precursor and elucidate its application in the construction of valuable heterocyclic scaffolds, such as benzodiazepines and benzimidazoles. Furthermore, this guide will detail protocols for the selective functionalization of the cyclopentene ring, thereby expanding the synthetic utility of this precursor. The methodologies presented herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical toolkit for leveraging this compound in their synthetic endeavors.

Introduction: A Precursor of Untapped Potential

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS 1153541-71-9) is a bifunctional organic compound that represents a confluence of synthetically valuable functionalities.[1] The strategic arrangement of an aromatic primary amine ortho to a secondary amide group provides a classic platform for intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocycles.[2] This structural motif is a cornerstone in medicinal chemistry for the synthesis of privileged scaffolds.

The cyclopentene moiety introduces a reactive alkene within a strained five-membered ring, which is amenable to a wide array of transformations including, but not limited to, oxidation, reduction, and electrophilic additions.[3][4][5] This allows for the introduction of further complexity and the generation of diverse compound libraries from a single precursor.

This guide will explore the synthetic pathways originating from this precursor, with a focus on providing detailed, field-proven protocols and explaining the causality behind the experimental choices.

Synthesis of the Precursor: A Foundational Protocol

The most direct and efficient route to N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is the acylation of o-phenylenediamine with 2-(cyclopent-2-en-1-yl)acetyl chloride. This reaction relies on the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of the acyl chloride.[2] The use of a mild base is crucial to neutralize the hydrochloric acid byproduct, thus preventing the protonation of the remaining amino group and facilitating the reaction.

Preparation of 2-(cyclopent-2-en-1-yl)acetyl chloride

2-(Cyclopent-2-en-1-yl)acetic acid serves as the starting material for the acyl chloride.[6][7][8][9] Its conversion to the corresponding acyl chloride can be readily achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Protocol 2.1: Synthesis of 2-(cyclopent-2-en-1-yl)acetyl chloride

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(cyclopent-2-en-1-yl)acetic acid (1.0 eq).

  • Addition of Thionyl Chloride: Add thionyl chloride (2.0 eq) dropwise to the flask at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 79 °C) for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Workup: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-(cyclopent-2-en-1-yl)acetyl chloride is typically used in the next step without further purification.

Acylation of o-Phenylenediamine

Protocol 2.2: Synthesis of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of crude 2-(cyclopent-2-en-1-yl)acetyl chloride (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide.[2]

A o-Phenylenediamine + 2-(cyclopent-2-en-1-yl)acetyl chloride B Dissolve in anhydrous DCM with Triethylamine A->B Step 1 C Cool to 0 °C B->C Step 2 D Dropwise addition of acyl chloride C->D Step 3 E Stir at room temperature for 4-6h D->E Step 4 F Aqueous Workup E->F Step 5 G Purification (Column Chromatography) F->G Step 6 H N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide G->H Final Product

Caption: Workflow for the synthesis of the title precursor.

Applications in Heterocyclic Synthesis

The true synthetic power of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide lies in its ability to serve as a scaffold for building complex heterocyclic systems.

Synthesis of 1,4-Benzodiazepine-2-ones

The o-amino-N-phenylacetamide substructure is a classic precursor for the synthesis of 1,4-benzodiazepin-2-ones, a class of compounds with significant pharmacological activities.[10][11] The intramolecular cyclization is typically acid-catalyzed, proceeding through the formation of an imine intermediate followed by nucleophilic attack of the amide nitrogen.

Protocol 3.1: Acid-Catalyzed Intramolecular Cyclization

  • Reaction Setup: Dissolve N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (1.0 eq) in a suitable solvent such as toluene or xylene.

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride).

  • Reaction: Heat the mixture to reflux, and if necessary, use a Dean-Stark apparatus to remove water formed during the reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

sub N-(2-aminophenyl)-2- (cyclopent-2-en-1-yl)acetamide protonation Protonation of carbonyl oxygen (Acid Catalyst) sub->protonation Step 1 attack Intramolecular nucleophilic attack of primary amine on carbonyl carbon protonation->attack Step 2 intermediate Tetrahedral Intermediate attack->intermediate Step 3 dehydration Dehydration intermediate->dehydration Step 4 iminium Iminium Ion Intermediate dehydration->iminium Step 5 cyclization Intramolecular nucleophilic attack of amide nitrogen iminium->cyclization Step 6 product 1,4-Benzodiazepine-2-one derivative cyclization->product Final Product

Caption: Proposed mechanism for benzodiazepine formation.

Synthesis of Benzimidazoles

The o-phenylenediamine moiety is a well-established precursor for benzimidazoles.[12][13][14] While direct cyclization of the title compound to a benzimidazole is not straightforward, a two-step process involving hydrolysis of the amide followed by condensation with an aldehyde or carboxylic acid is a viable strategy.

Protocol 3.2: Two-Step Benzimidazole Synthesis

  • Amide Hydrolysis: Hydrolyze N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide to o-phenylenediamine and 2-(cyclopent-2-en-1-yl)acetic acid under acidic or basic conditions.

  • Condensation: Neutralize the reaction mixture and then add a suitable aldehyde (1.0 eq). The condensation of o-phenylenediamine with aldehydes to form benzimidazoles is a well-established reaction, often carried out in refluxing ethanol or with a catalyst.[15]

Functionalization of the Cyclopentene Moiety

The cyclopentene ring offers a secondary site for diversification.

Oxidation to Cyclopentanone

The alkene can be oxidized to a ketone using a Wacker-Tsuji oxidation protocol.[4]

Protocol 4.1: Wacker-Tsuji Oxidation

  • Reaction Setup: To a flask, add PdCl₂ (10 mol%) and CuCl (1 eq) in a mixture of DMF and water.

  • Oxygenation: Stir the mixture under an oxygen atmosphere for 30 minutes.

  • Substrate Addition: Add the N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide derivative (1 eq).

  • Reaction: Stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Workup: Standard aqueous workup followed by extraction and purification.

Halogenation of the Double Bond

The addition of halogens like bromine proceeds via an anti-addition mechanism to form a trans-dihalide.[3][16]

Protocol 4.2: Bromination of the Cyclopentene Ring

  • Reaction Setup: Dissolve the precursor in a suitable solvent like carbon tetrachloride or dichloromethane.

  • Bromine Addition: Add a solution of bromine (1.0 eq) in the same solvent dropwise at 0 °C.

  • Reaction: Stir until the bromine color disappears.

  • Workup: Wash with aqueous sodium thiosulfate solution to remove any excess bromine, followed by a standard aqueous workup.

Physicochemical and Spectroscopic Data

PropertyValueSource
CAS Number 1153541-71-9[1]
Molecular Formula C₁₃H₁₆N₂O[1]
Molecular Weight 216.28 g/mol [1]
Predicted ¹H NMR Signals for aromatic protons (4H), alkene protons (2H), methine proton adjacent to the double bond (1H), methylene protons of the acetamide group (2H), and aliphatic protons of the cyclopentene ring.-
Predicted ¹³C NMR Signals for aromatic carbons, alkene carbons, carbonyl carbon, and aliphatic carbons.-
Predicted IR (cm⁻¹) N-H stretching (amine and amide), C=O stretching (amide), C=C stretching (alkene), and aromatic C-H stretching.-
Predicted MS (m/z) [M]+ at 216.13, [M+H]+ at 217.13-

Conclusion

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a precursor with considerable synthetic potential. Its readily accessible structure allows for the creation of diverse molecular frameworks through both intramolecular cyclizations and functionalization of the cyclopentene ring. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules for applications in medicinal chemistry and materials science.

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Application Notes & Protocols: A Phased Approach to Efficacy Testing of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a novel small molecule with a chemical structure belonging to the acetamide class of compounds. While direct biological activity data for this specific molecule is not extensively published, the broader family of acetamide derivatives has shown a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[1][2][3][4] This guide, therefore, outlines a comprehensive, phased experimental design to rigorously evaluate the therapeutic efficacy of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (hereinafter referred to as "Compound X").

This document is intended for researchers, scientists, and drug development professionals. It provides a strategic and logical workflow, from initial in vitro characterization to in vivo proof-of-concept studies. The protocols are designed to be self-validating, incorporating industry-standard controls and referencing authoritative guidelines to ensure data integrity and reproducibility, which are critical for advancing a drug candidate through the development pipeline.[5][6][7][8]

Phase 1: Foundational In Vitro Characterization

The initial phase focuses on establishing a baseline understanding of Compound X's physicochemical properties and its general effects on cell viability. This is a critical first step before proceeding to more complex and resource-intensive biological assays.[7][9]

Physicochemical Profiling

Rationale: Understanding the fundamental properties of Compound X is essential for designing all subsequent experiments. Solubility dictates how the compound is formulated for assays, while stability is crucial for ensuring the compound remains intact during the experiment.

Protocol: Solubility and Stability Assessment

  • Solubility Testing:

    • Prepare stock solutions of Compound X in a range of common laboratory solvents (e.g., DMSO, ethanol).

    • Determine the maximum solubility in aqueous buffers relevant to cell culture (e.g., PBS, DMEM) at various pH levels (e.g., 5.0, 7.4, 9.0).

    • Visually inspect for precipitation and use a spectrophotometer to quantify the concentration in the supernatant after centrifugation.

  • Stability Analysis:

    • Incubate Compound X in the chosen assay buffer at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 2, 8, 24, 48 hours).

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to detect any degradation products and quantify the remaining parent compound.

Initial Cytotoxicity Screening

Rationale: Before assessing efficacy, it is crucial to determine the concentration range at which Compound X exhibits cytotoxic effects. This helps in selecting appropriate, non-lethal concentrations for subsequent mechanistic and functional assays. A broad-spectrum screen against both cancerous and non-cancerous cell lines can also provide early indications of selectivity.

Protocol: MTT/XTT Cell Viability Assay

  • Cell Line Selection:

    • Choose a panel of human cancer cell lines representing different tumor types (e.g., A375 melanoma, Panc-1 pancreatic cancer, K562 chronic myeloid leukemia).[10]

    • Include a non-cancerous human cell line (e.g., primary fibroblasts or an immortalized line like HEK293) to assess general cytotoxicity.

  • Assay Procedure:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Compound X (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

    • Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader to determine the percentage of viable cells relative to a vehicle-treated control (e.g., DMSO).

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.[11]

Data Presentation: Cytotoxicity Profile of Compound X

Cell LineTissue of OriginIC50 (µM)
A375MelanomaExperimental Value
Panc-1Pancreatic CancerExperimental Value
K562LeukemiaExperimental Value
HEK293Non-cancerous KidneyExperimental Value

Phase 2: Mechanistic & Functional In Vitro Assays

Based on the initial cytotoxicity screen, this phase aims to elucidate the potential mechanism of action of Compound X. Given the common therapeutic targets of similar chemical scaffolds, we will hypothesize and test for anti-inflammatory and pro-apoptotic activities.

Investigating Anti-Inflammatory Potential

Rationale: Many acetamide derivatives exhibit anti-inflammatory properties.[3][4] A key driver of inflammation is the production of pro-inflammatory cytokines and the activation of signaling pathways like NF-κB and MAPK.[12][13][14][15] Therefore, we will assess the ability of Compound X to modulate these processes in a relevant cell model.

Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

  • Cell Model: Use a murine (RAW 264.7) or human (THP-1, differentiated into macrophages) macrophage cell line.

  • Experimental Setup:

    • Pre-treat macrophage cultures with non-toxic concentrations of Compound X for 1-2 hours.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS), a component of bacterial cell walls.

  • Endpoint Analysis:

    • Cytokine Measurement: After 24 hours of LPS stimulation, collect the cell culture supernatant. Use an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6.

    • NF-κB Pathway Analysis: After 1-2 hours of LPS stimulation, lyse the cells and prepare nuclear and cytoplasmic extracts. Perform a Western blot to measure the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of its activation. Also, assess the phosphorylation status of IκBα, an upstream regulator.

    • MAPK Pathway Analysis: Use Western blotting to analyze the phosphorylation status of key MAPK proteins (ERK, JNK, p38) in cell lysates collected at early time points (15-60 minutes) post-LPS stimulation.

Visualization: Key Inflammatory Signaling Pathways

Below is a diagram illustrating the signaling cascades that will be investigated.

inflammatory_pathways cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK Kinases MAPKKs TAK1->MAPK Kinases IκBα IκBα IKK->IκBα P NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc Translocation MAPKs (ERK, JNK, p38) p-MAPKs MAPK Kinases->MAPKs (ERK, JNK, p38) Inflammatory Genes TNF-α, IL-6, etc. NF-κB_nuc->Inflammatory Genes Transcription CompoundX Compound X CompoundX->IKK Hypothesized Inhibition CompoundX->MAPK Kinases Hypothesized Inhibition

Caption: Hypothesized inhibition points of Compound X in inflammatory signaling.

Investigating Pro-Apoptotic Potential

Rationale: A desirable trait for an anticancer agent is the ability to selectively induce apoptosis (programmed cell death) in cancer cells.[10][16] Assays that measure key markers of apoptosis can confirm if the cytotoxicity observed in Phase 1 is due to this specific mechanism.

Protocol: Apoptosis Induction Assays

  • Cell Lines: Use the cancer cell lines that showed the highest sensitivity to Compound X in the initial cytotoxicity screen.

  • Treatment: Treat cells with Compound X at concentrations around its IC50 value for 24-48 hours.

  • Apoptosis Detection:

    • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (both negative).

    • Caspase Activity Assay: Measure the activity of key executioner caspases (caspase-3 and caspase-7) using a luminogenic or fluorogenic substrate-based assay. An increase in caspase activity is a hallmark of apoptosis.

Phase 3: In Vivo Efficacy Evaluation

After demonstrating promising and mechanistically interesting in vitro activity, the next logical step is to evaluate the efficacy of Compound X in a living organism. These preclinical studies are essential for justifying further development and must be conducted in compliance with Good Laboratory Practices (GLP) where applicable.[17][18][19]

Acute Anti-Inflammatory Model

Rationale: This model provides a rapid and reliable assessment of a compound's ability to suppress acute inflammation in vivo.[20][21][22] It is a standard method for screening potential anti-inflammatory drugs.

Protocol: Carrageenan-Induced Paw Edema in Rodents

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer Compound X orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., treated with Indomethacin) must be included.

    • After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

Visualization: In Vivo Efficacy Workflow

in_vivo_workflow cluster_setup Experimental Setup cluster_measurement Data Collection cluster_analysis Analysis Animal_Grouping Group Animals (Vehicle, Compound X, Positive Control) Dosing Administer Compound X (p.o. or i.p.) Animal_Grouping->Dosing Induction Induce Inflammation (Carrageenan Injection) Dosing->Induction T1 Measure Paw Volume (1 hr) Induction->T1 T2 Measure Paw Volume (2 hr) T1->T2 T3 Measure Paw Volume (3 hr) T2->T3 T4 Measure Paw Volume (4 hr) T3->T4 Calculate_Inhibition Calculate % Inhibition of Edema T4->Calculate_Inhibition Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Calculate_Inhibition->Statistical_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Xenograft Tumor Model

Rationale: If Compound X shows significant pro-apoptotic activity in vitro, its anticancer efficacy must be tested in vivo. A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard approach.[10][16]

Protocol: Human Tumor Xenograft in Nude Mice

  • Animal Model: Use immunodeficient mice (e.g., athymic Nude or NSG mice).

  • Procedure:

    • Implant the cancer cell line that was most sensitive to Compound X subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (vehicle control, different doses of Compound X, positive control).

    • Administer treatment daily (or as determined by pharmacokinetic studies).

    • Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

  • Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the end of the study, tumors can be excised for further analysis (e.g., histology, Western blot for apoptotic markers).

  • Data Analysis: Plot tumor growth curves for each group. Calculate the tumor growth inhibition (TGI) for each treatment group.

Conclusion and Future Directions

This document provides a structured and scientifically grounded framework for the initial efficacy testing of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide. By progressing through this phased approach, researchers can generate a robust data package that characterizes the compound's cytotoxic, anti-inflammatory, and/or anticancer properties. Positive results from these studies would provide a strong rationale for more advanced preclinical development, including comprehensive toxicology and pharmacokinetic studies as required by regulatory agencies like the FDA for an Investigational New Drug (IND) application.[17][18][23]

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High-Throughput Screening Assays for N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide: A Covalent Inhibitor Discovery Workflow

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) and validation of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide and its analogs. The presence of a cyclopentenone moiety, a known Michael acceptor, strongly suggests a covalent mechanism of action, likely through the modification of a nucleophilic residue such as cysteine on a protein target.[1] Given the lack of a defined biological target for this specific compound, this guide presents a robust screening cascade against a hypothetical cysteine-dependent protein, herein referred to as "Target-X." The protocols detailed are designed to be adaptable for various specific cysteine-containing targets, such as proteases or kinases, and are grounded in established methodologies for covalent inhibitor discovery.[2][3] We will outline a primary enzymatic screen, confirmatory dose-response analysis, and a direct-engagement secondary assay using mass spectrometry to validate the covalent binding mechanism.

Introduction: The Rationale for a Covalent Inhibitor Screening Cascade

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a novel chemical entity. While the broader N-phenylacetamide scaffold has been associated with diverse biological activities, from anticancer to anticoagulant effects, the key feature for our investigation is the α,β-unsaturated ketone within the cyclopentenone ring.[4][5] This electrophilic "warhead" is primed to react with nucleophilic amino acid residues in proteins via a Michael addition reaction.[6] Cysteine, with its highly nucleophilic thiol group, is a common target for such covalent modifiers.[7]

Covalent inhibitors offer distinct pharmacological advantages, including increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets that are often considered "undruggable" by non-covalent small molecules.[8] However, their irreversible nature necessitates a carefully designed screening strategy to distinguish true, on-target inhibitors from non-specific, reactive compounds.

This guide, therefore, proposes a multi-tiered screening approach. The goal is not merely to identify "hits" in a primary screen but to build a robust data package that confirms potency, validates the covalent mechanism, and provides a clear path for further optimization.

The Screening Cascade: A Strategy for Validated Hit Identification

A successful HTS campaign for covalent inhibitors requires a logical progression from a broad primary screen to more specific, mechanism-interrogating secondary assays. Our proposed cascade is designed to efficiently triage a large compound library and eliminate false positives early in the process.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism Validation cluster_3 Phase 4: Cellular Target Engagement Primary Primary HTS (Fluorescence-Based Enzymatic Assay) Single High Concentration (e.g., 20 µM) DoseResponse Dose-Response Assay (10-point curve) Determine IC₅₀ Primary->DoseResponse  Initial Hits (>50% Inhibition) MassSpec Intact Protein Mass Spectrometry Confirm Covalent Adduct Formation DoseResponse->MassSpec Potent Hits (IC₅₀ < 10 µM) CETSA Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement in Live Cells MassSpec->CETSA Confirmed Covalent Binders

Caption: A multi-phase HTS cascade for covalent inhibitor discovery.

Phase 1: Primary High-Throughput Screening Protocol

For the primary screen, we propose a fluorescence-based enzymatic assay. This format is highly amenable to HTS due to its simplicity, sensitivity, and "mix-and-read" nature.[9] We will use a generic cysteine protease, Target-X, and a fluorogenic substrate that is cleaved to release a fluorescent signal.

Principle of the Assay

The assay measures the enzymatic activity of Target-X using a substrate that is non-fluorescent until cleaved. In the presence of an inhibitor, the rate of substrate cleavage decreases, resulting in a lower fluorescence signal.

G cluster_0 No Inhibition cluster_1 Inhibition Enzyme_A Target-X (Active) Product_A Cleaved Product (Highly Fluorescent) Enzyme_A->Product_A Cleavage Substrate_A Non-Fluorescent Substrate Substrate_A->Enzyme_A Inhibitor_B Covalent Inhibitor (Test Compound) Enzyme_B Target-X (Inactive) Inhibitor_B->Enzyme_B Covalent Binding Product_B No Signal Enzyme_B->Product_B No Cleavage Substrate_B Non-Fluorescent Substrate Substrate_B->Enzyme_B

Caption: Principle of the fluorescence-based enzymatic inhibition assay.

Detailed Protocol: Primary HTS

Objective: To identify compounds that inhibit Target-X activity by more than 50% at a single concentration.

Materials:

  • Assay Plates: 384-well, black, low-volume plates.

  • Target-X Enzyme: Purified recombinant cysteine protease.

  • Fluorogenic Substrate: e.g., a peptide with a covalently attached fluorophore and quencher pair.

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.

  • Test Compound: N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide dissolved in 100% DMSO.

  • Controls: A known, potent inhibitor of Target-X (Positive Control) and DMSO (Negative Control).

  • Equipment: Automated liquid handler, plate reader with fluorescence detection.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive controls, and negative controls (DMSO) into the 384-well assay plates. This results in a final assay concentration of 20 µM for the test compounds (assuming a final volume of 25 µL).

  • Enzyme Addition: Add 15 µL of Target-X enzyme diluted in assay buffer to each well. The final concentration should be predetermined to yield a linear reaction rate for at least 30 minutes.

  • Pre-incubation: Incubate the plates for 30 minutes at room temperature. This step is crucial for covalent inhibitors as it allows time for the covalent bond to form.[7]

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate diluted in assay buffer to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately transfer the plates to a fluorescence plate reader. Measure the kinetic reaction rate over 20 minutes (reading every 2 minutes) at the appropriate excitation/emission wavelengths for the substrate.

Data Analysis & Quality Control
  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Slope_Sample - Slope_Background) / (Slope_NegativeControl - Slope_Background))

  • Z'-Factor Calculation: To ensure the quality and robustness of the screen, the Z'-factor should be calculated for each plate using the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10] Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

ParameterRecommended ValueRationale
Assay Volume 25 µLCompatible with 384-well format, conserves reagents.
Compound Conc. 20 µMHigh enough to identify moderately potent hits.
Pre-incubation Time 30 minutesAllows for time-dependent covalent bond formation.
Z'-Factor > 0.5Ensures a robust and reliable screening window.[10]

Phase 2: Confirmatory and Dose-Response Assays

Compounds demonstrating >50% inhibition in the primary screen are selected for dose-response analysis to confirm their activity and determine their potency (IC₅₀).

Protocol: This assay is performed using the same protocol as the primary screen, with one key difference: instead of a single concentration, a 10-point, 3-fold serial dilution of the hit compound is plated, typically ranging from 100 µM to 5 nM. The resulting percent inhibition data is plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic model to calculate the IC₅₀ value.

Phase 3: Secondary Assay - Intact Protein Mass Spectrometry

The most critical step in validating a covalent inhibitor is to demonstrate the formation of a covalent adduct with the target protein. High-resolution mass spectrometry (HRMS) is the gold standard for this, as it can precisely measure the mass increase of the target protein corresponding to the molecular weight of the inhibitor.[8][11]

Detailed Protocol: HRMS-Based Covalent Adduct Detection

Objective: To confirm covalent modification of Target-X by measuring the mass shift of the protein after incubation with the inhibitor.

Materials:

  • Target-X Enzyme: Purified, >95% purity.

  • Hit Compound: Confirmed hit from dose-response assay.

  • Incubation Buffer: 50 mM Ammonium Acetate, pH 7.4.

  • Quenching Solution: 1% Formic Acid.

  • Equipment: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a rapid desalting system.

Procedure:

  • Sample Preparation: In a microcentrifuge tube, combine 10 µM of Target-X with 20 µM of the hit compound (or DMSO as a control).

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Sample Analysis: Inject the sample into the LC-MS system. The protein is rapidly desalted on a C4 column and eluted directly into the mass spectrometer.

  • Data Acquisition: Acquire mass spectra over the appropriate m/z range for the multiply charged ions of Target-X.

  • Deconvolution: Use deconvolution software to transform the raw m/z spectrum into a zero-charge mass spectrum.[12][13]

Data Interpretation

A successful covalent inhibitor will show a peak in the deconvoluted mass spectrum corresponding to the mass of Target-X plus the molecular weight of the inhibitor (216.28 Da for the title compound). The absence of this adduct in the DMSO control and its presence in the compound-treated sample is direct evidence of covalent binding.[11]

SampleExpected Mass (Da)Observed Mass (Da)Δ Mass (Da)Interpretation
Target-X + DMSO25,000.025,000.2+0.2Unmodified Protein
Target-X + Compound25,216.325,216.5+216.3Covalent Adduct Formed

Future Directions: Cellular Target Engagement with CETSA

While biochemical assays are essential for initial discovery, confirming that a compound engages its target in a cellular environment is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[10][14] CETSA leverages the principle that ligand binding stabilizes a protein against thermal denaturation. By treating cells with the compound, heating the cell lysate, and quantifying the amount of soluble Target-X remaining, one can directly measure target engagement in a physiologically relevant context.[15] This assay would be a key next step to validate hits from this screening cascade.

References

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2015). PubMed. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.). Nature Protocols. [Link]

  • High-Throughput Screening of Amyloid Inhibitors via Covalent-Labeling Mass Spectrometry. (2025). ResearchGate. [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). NCBI. [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). PubMed. [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. (2016). Organic & Biomolecular Chemistry. [Link]

  • High-Throughput Screening of Amyloid Inhibitors via Covalent-Labeling Mass Spectrometry. (2025). ACS Publications. [Link]

  • High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. (2022). ACS Publications. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023). ACS Publications. [Link]

  • High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. (n.d.). PubMed. [Link]

  • Covalent inhibitor drug discovery. (n.d.). Domainex. [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent. [Link]

  • High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. (n.d.). ResearchGate. [Link]

  • Cyclopentenone: A special moiety for anticancer drug design. (n.d.). ResearchGate. [Link]

  • Protease Assays - Assay Guidance Manual. (2012). NCBI. [Link]

  • Cyclopentenone. (n.d.). Wikipedia. [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]

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Application Note: Strategies and Protocols for the Crystallization of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the crystallization of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide. Recognizing the critical role of high-quality single crystals in structural elucidation and physicochemical characterization for drug development, this document moves beyond generic procedures. It offers a structured approach grounded in the specific molecular characteristics of the target compound. We will explore the causal relationships behind experimental choices, from solvent selection to the application of various crystallization techniques, including slow evaporation, vapor diffusion, and controlled cooling. This application note is intended for researchers, scientists, and drug development professionals seeking to develop a robust and successful crystallization strategy for this and structurally related amide-containing molecules.

Introduction and Compound Profile

The successful crystallization of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of modern drug development. The resulting single crystals are indispensable for X-ray crystallography, which provides unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.[1] This structural information is vital for understanding structure-activity relationships (SAR) and for intellectual property protection.

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS: 1153541-71-9) is an aromatic amide featuring several key functional groups that dictate its physicochemical behavior.[2] Understanding these features is the first step in designing a rational crystallization strategy.

Molecular Structure and Key Features:

  • Aromatic Amide Core: The molecule contains a secondary amide linkage and a primary arylamine. These groups are potent hydrogen bond donors (N-H) and acceptors (C=O, N-H₂).[3][4] This strong hydrogen bonding capability can lead to high melting points and influence molecular packing in the crystal lattice.[5][6]

  • Cyclopentenyl Moiety: This non-polar, aliphatic ring contributes to the molecule's overall lipophilicity.

  • Conformational Flexibility: The single bonds connecting the cyclopentenyl group and the acetamide bridge allow for rotational freedom, which can sometimes present a challenge for crystallization.

The presence of both polar (amine, amide) and non-polar (aromatic ring, cyclopentenyl) regions suggests that a systematic screening of solvents with varying polarities will be essential for success.

The Crystallization Workflow: From Solubility to Single Crystals

A successful crystallization campaign is not a matter of chance but a systematic process. The workflow begins with a thorough understanding of the compound's solubility, which then informs the choice of the most appropriate crystallization technique.

Crystallization_Workflow cluster_start Phase 1: Foundation cluster_methods Phase 2: Method Selection & Execution cluster_end Phase 3: Analysis & Troubleshooting Compound Pure Compound (>95% Purity) Solubility Solubility Screening (Line-of-Vials) Compound->Solubility Assess Solubility Evaporation Slow Evaporation Solubility->Evaporation Moderately Soluble Vapor Vapor Diffusion Solubility->Vapor Highly Soluble/ Limited Material Cooling Slow Cooling Solubility->Cooling Temp-Dependent Solubility Crystals Harvest & Analyze (e.g., SCXRD) Evaporation->Crystals Troubleshoot Troubleshooting (Oiling Out, etc.) Evaporation->Troubleshoot Vapor->Crystals Vapor->Troubleshoot Cooling->Crystals Cooling->Troubleshoot Troubleshoot->Solubility Re-evaluate Solvents

Caption: A systematic workflow for crystallizing small molecules.

Protocol I: Foundational Solubility Assessment

Before any crystallization attempt, it is imperative to assess the solubility of the compound in a range of solvents.[7] This not only identifies suitable candidates for crystallization but also helps in selecting anti-solvents for more advanced techniques. The "line-of-vials" approach is a simple and material-efficient method for this purpose.

Objective: To qualitatively determine the solubility of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide in a diverse set of organic solvents.

Materials:

  • N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (approx. 20-50 mg)

  • A selection of solvents (see Table 1)

  • Small, clear glass vials (e.g., 1-2 mL) with caps

  • Vortex mixer

  • Spatula

Step-by-Step Methodology:

  • Preparation: Arrange a series of clean, labeled vials.

  • Aliquot Compound: Add a small, consistent amount of the compound (e.g., 2-5 mg) to each vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

  • Agitation: Cap the vial and vortex for 30-60 seconds. Observe the result.

  • Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in small, measured increments (e.g., 0.1 mL at a time), vortexing after each addition, until the solid dissolves completely or a total volume of 1.0 mL is reached.

  • Record Observations: Carefully record the approximate volume of solvent required to dissolve the compound.

  • Categorize: Classify the solubility based on the observations as shown in Table 1.

  • Repeat: Repeat steps 3-7 for each solvent to be tested.

Data Presentation:

Table 1: Solubility Screening Template Polarity IndexBoiling Point (°C)Volume to Dissolve 5 mg (mL)Classification
n-Hexane0.169> 1.0Insoluble
Toluene2.4111Sparingly Soluble
Dichloromethane (DCM)3.140Soluble
Ethyl Acetate (EtOAc)4.477Soluble
Acetone5.156Very Soluble
Acetonitrile5.882Very Soluble
Isopropanol (IPA)3.982Sparingly Soluble
Ethanol (EtOH)4.378Soluble
Methanol (MeOH)5.165Very Soluble
Water10.2100> 1.0Insoluble

This table should be filled out by the researcher based on experimental observations.

Protocol II: Crystallization by Slow Evaporation

Slow evaporation is often the simplest and most direct method for obtaining crystals.[8][9] It is most effective when the compound is moderately soluble in a relatively volatile solvent. The principle is to slowly increase the concentration of the solute past its saturation point by allowing the solvent to evaporate, thereby inducing crystallization.[1]

Causality: A slow rate of evaporation is crucial. Rapid evaporation leads to a sudden jump in supersaturation, often resulting in the formation of amorphous precipitate or a multitude of small, poorly-formed crystals.[3][7] A slower process allows molecules to methodically align into a well-ordered crystal lattice.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a near-saturated, but not fully saturated, solution of the compound in a suitable solvent (e.g., Ethyl Acetate or DCM, as identified in the solubility screen). Ensure all solid is dissolved; if necessary, filter the solution through a small plug of cotton or a syringe filter to remove any particulate matter.[8]

  • Container Selection: Transfer the clear solution to a narrow container, such as a test tube or an NMR tube. A narrow opening helps to slow the rate of evaporation.[8][9]

  • Control Evaporation: Cover the opening of the container. To control the rate, you can use parafilm with a few small holes poked by a needle or a cap that is not fully tightened.[7][8]

  • Incubation: Place the container in a location free from vibrations and significant temperature fluctuations.[10]

  • Monitoring: Observe the container periodically over several days to weeks without disturbing it.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent.

Protocol III: Crystallization by Vapor Diffusion

Vapor diffusion is a gentle and highly controlled technique, particularly useful when only a small amount of material is available.[3][11] The method involves dissolving the compound in a "good" solvent and allowing a vapor of a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution. This gradual change in solvent composition reduces the compound's solubility, leading to controlled crystallization.

Causality: The slow diffusion of the anti-solvent vapor ensures that the point of supersaturation is approached gradually, which is ideal for the growth of large, high-quality single crystals.[12][13] The choice of the solvent-antisolvent pair is critical; the "good" solvent should be less volatile than the anti-solvent to ensure diffusion occurs in the correct direction.[3]

Step-by-Step Methodology (Vial-in-Vial Setup):

  • Solution Preparation: Dissolve 2-10 mg of the compound in a minimal amount (e.g., 0.2-0.5 mL) of a "good," less volatile solvent (e.g., Toluene, Acetonitrile) in a small, inner vial.

  • Reservoir Preparation: In a larger, outer vial or jar, add a larger volume (e.g., 1-3 mL) of a volatile anti-solvent (e.g., Hexane, Diethyl Ether).

  • Assembly: Carefully place the open inner vial inside the larger outer vial, ensuring the solvent levels are such that there is no direct mixing.

  • Sealing: Tightly seal the outer vial to create a closed system.

  • Incubation: Store the setup in a stable, vibration-free environment.

  • Monitoring & Harvesting: Crystals should form in the inner vial over several days. Once grown, carefully retrieve the inner vial and harvest the crystals.

Data Presentation:

| Table 2: Suggested Solvent/Anti-Solvent Pairs for Vapor Diffusion | | :--- | :--- | | Good Solvent (Less Volatile) | Anti-Solvent (More Volatile) | | Toluene | n-Hexane, Pentane | | Acetonitrile | Diethyl Ether, Dichloromethane | | Ethanol | Toluene, Ethyl Acetate | | Dichloromethane | n-Hexane, Pentane |

Protocol IV: Crystallization by Slow Cooling

This classic recrystallization technique leverages the temperature-dependent solubility of a compound.[7][10] A saturated solution is prepared in a suitable solvent at an elevated temperature, and then allowed to cool slowly. As the temperature decreases, the solubility drops, leading to supersaturation and subsequent crystal formation.[14]

Causality: The rate of cooling directly impacts crystal quality. Slow, controlled cooling allows for the selective incorporation of the target molecule into the growing lattice, effectively excluding impurities.[14][15] Rapid cooling can trap solvent and impurities, leading to poor crystal quality.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., Isopropanol, Ethanol-Water mixture).

  • Dissolution: Place the compound in an Erlenmeyer flask. Add a small amount of solvent and heat the mixture gently (e.g., on a hot plate) with stirring until it boils.

  • Saturation: Continue to add small portions of the hot solvent until the compound just dissolves completely. The goal is to create a saturated solution at the boiling point of the solvent.

  • Slow Cooling: Remove the flask from the heat, cover it to prevent evaporation, and allow it to cool slowly to room temperature. To ensure a slow cooling rate, the flask can be placed inside a larger beaker of hot water or a dewar.[10]

  • Further Cooling: Once at room temperature, the flask can be moved to a refrigerator or ice bath to maximize the yield of crystals.

  • Harvesting: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and allow them to air dry.

Troubleshooting Common Crystallization Issues

Even with careful planning, challenges can arise. The following table outlines common problems and provides evidence-based solutions.

| Table 3: Crystallization Troubleshooting Guide | | :--- | :--- | :--- | | Problem | Potential Cause(s) | Suggested Solution(s) | | No Crystals Form | The solution is not sufficiently supersaturated. The compound may be too soluble in the chosen solvent. | Evaporation/Cooling: Concentrate the solution by slowly evaporating more solvent, then re-cool.[16] Anti-Solvent: Add a miscible anti-solvent dropwise until the solution becomes slightly turbid, then let it stand.[16] Seeding: Introduce a seed crystal from a previous attempt to induce nucleation.[14] | | "Oiling Out" | The solution is too supersaturated, or the cooling is too rapid. The compound's melting point may be low or depressed by impurities. | Re-dissolve & Dilute: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool much more slowly.[15] Change Solvent: The solvent may be too non-polar. Try a more polar solvent or solvent system.[16] | | Formation of Needles or Small Crystals | Nucleation is too rapid, leading to many growth sites but poor overall growth. | Slow Down the Process: Decrease the rate of evaporation (fewer holes in the parafilm) or slow the cooling rate.[7][14] Use a More Viscous Solvent: This can slow diffusion and lead to better-formed crystals. | | Amorphous Precipitate | The solution is far too supersaturated, causing the compound to "crash out" of solution. | Use a More Dilute Solution: Start with a less saturated solution.[15] Change Method: Switch to a gentler method like vapor diffusion, which ensures a very slow approach to supersaturation.[11] |

References

  • Vertex AI Search. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment.
  • Vertex AI Search. (n.d.). Guide for crystallization.
  • Spingler, B., et al. (2024). How to grow crystals for X-ray crystallography. IUCr.
  • Vertex AI Search. (n.d.). Slow Evaporation Method.
  • X-ray Core - KU Leuven. (2026, February 6). How to crystallize your sample.
  • Technobis Crystallization Systems. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube.
  • Linac Coherent Light Source. (n.d.). Crystal Growth.
  • Vertex AI Search. (2006, January 8). Crystallisation Techniques.
  • Benchchem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
  • Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control.
  • The Center for Xray Crystallography, University of Florida. (2015, April 28). Crystal Growing Tips.
  • Metherall, J. P., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Fluorochem. (n.d.). n-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide.
  • Decossas, M., et al. (n.d.). Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. PMC.
  • Zhang, D., et al. (n.d.). Synthesis of Liquid Crystalline Aromatic Amide Compounds.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of N-(2-Aminophenyl)-2-phenylacetamide.
  • Hoffman Fine Chemicals. (n.d.). CAS 897446-25-2 | N-(2-Aminophenyl)-2-cyclopentyl-2-phenylacetamide.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Taylor & Francis Online. (2010, June 29). Synthesis of novel liquid crystal compounds with aromatic amide mesogenic cores.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • BLDpharm. (n.d.). 1153541-71-9|N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this specific amide coupling reaction and optimize your product yield and purity.

The synthesis of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide involves the coupling of o-phenylenediamine with 2-(cyclopent-2-en-1-yl)acetic acid. While seemingly a standard amide bond formation, this reaction presents unique challenges, primarily centered on achieving selective mono-acylation of the diamine starting material while avoiding common side reactions. This guide provides field-proven insights and solutions to address the specific issues you may encounter.

Reaction Overview: The Challenge of Selectivity

The core of this synthesis is the acylation of one of the two primary amino groups on o-phenylenediamine. The primary challenge is to prevent the formation of the di-acylated byproduct. Furthermore, the product itself contains a free amino group ortho to the newly formed amide, creating the potential for subsequent intramolecular cyclization to form a benzimidazole derivative under certain conditions.[1][2]

Troubleshooting Guide: From Low Yield to Impure Product

This section is structured in a question-and-answer format to directly address the most common experimental failures.

Question 1: I am observing very low to no yield of my desired product. What are the likely causes and how can I fix this?

Answer:

Low or nonexistent yield is a frequent issue in amide coupling, often stemming from problems with reagents or reaction conditions. Let's break down the potential culprits.

Potential Causes & Step-by-Step Solutions:

  • Inactive Coupling Agents or Reagents: Carbodiimides like EDC are notoriously sensitive to moisture.[3] Similarly, the purity of your starting materials is paramount.

    • Solution: Always use freshly opened or properly stored coupling agents. Ensure your o-phenylenediamine and carboxylic acid are pure and dry before starting the reaction.

  • Suboptimal pH: The amine's nucleophilicity is pH-dependent. For the coupling to proceed, the amino group of o-phenylenediamine must be deprotonated (a free base) to act as a nucleophile.[3]

    • Solution: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA), to the reaction mixture. A typical range is 2-3 equivalents to ensure the environment is sufficiently basic.[3]

  • Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate to be susceptible to nucleophilic attack by the amine. If this activation is inefficient, the reaction will not proceed.

    • Solution 1: If using a carbodiimide like EDC, consider adding an activating agent such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4] These additives form an activated ester intermediate that is more stable than the initial O-acylisourea, reducing side reactions and increasing efficiency.[3]

    • Solution 2: For particularly stubborn couplings, switch to a more potent coupling agent. Uronium-based reagents like HATU are known for their high efficiency, especially with less nucleophilic amines or sterically hindered substrates.[5][6]

Question 2: My main problem is the formation of a major byproduct that I believe is the di-acylated compound. How can I improve selectivity for mono-acylation?

Answer:

This is the central challenge of this synthesis. Achieving high selectivity for mono-acylation requires careful control over stoichiometry and reaction conditions to favor the reaction of only one amino group.

Potential Causes & Step-by-Step Solutions:

  • Incorrect Stoichiometry: Using an excess or even an equimolar amount of the activated carboxylic acid will inevitably lead to a significant amount of the di-acylated byproduct.

    • Solution: Employ a stoichiometric excess of the diamine. Start with 1.5 to 2.0 equivalents of o-phenylenediamine relative to the carboxylic acid (1.0 equivalent). This ensures that the activated acid is more likely to encounter an unreacted diamine molecule than a mono-acylated product molecule.

  • High Local Concentration of the Acylating Agent: Adding the activated carboxylic acid solution all at once creates localized areas of high concentration, increasing the probability of di-acylation.

    • Solution: Add the activated carboxylic acid (or the coupling agent to the acid/amine mixture) slowly and dropwise to the solution of o-phenylenediamine over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile, favoring the initial mono-acylation step. This can be done at a reduced temperature (e.g., 0 °C) to further control the reaction rate.[7]

  • Reaction Temperature is Too High: Higher temperatures can increase the rate of the second acylation, reducing selectivity.

    • Solution: Run the reaction at a lower temperature. Start the addition at 0 °C and allow the reaction to slowly warm to room temperature while monitoring its progress.[3]

Question 3: I've isolated my product, but it's contaminated with byproducts from the coupling agent. How can I simplify purification?

Answer:

Purification can be challenging due to the byproducts generated from common coupling reagents. The choice of reagent and workup procedure is critical.

Potential Causes & Step-by-Step Solutions:

  • Insoluble Urea Byproducts: If you are using N,N'-Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many common organic solvents and can complicate purification.[8]

    • Solution 1: Switch to a carbodiimide that produces a water-soluble urea byproduct, such as EDC. The corresponding urea can be easily removed with a simple acidic aqueous wash (e.g., 1M HCl) during the workup.[3]

    • Solution 2: If you must use DCC, the DCU byproduct can often be removed by filtration. Some researchers report that DCU is particularly insoluble in acetonitrile, which can be used to precipitate and filter it out from the crude product.[8]

  • Residual HOBt or Base: Additives and bases can co-elute with your product during chromatography if not properly removed.

    • Solution: Perform a thorough aqueous workup. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove the base (like DIEA), followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic additives like HOBt, and finally with brine to remove residual water.[3][9]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a coupling agent and solvent combination?

A1: A reliable and cost-effective starting point is EDC (1.2 eq.) and HOBt (1.2 eq.) in an aprotic solvent like DCM or DMF .[3] This combination is effective for many standard amide couplings and the water-solubility of the EDC byproduct simplifies purification. If yield is low, consider switching to a more powerful system like HATU (1.2 eq.) with DIEA (2.5 eq.) in DMF.[6]

Q2: How can I monitor the reaction's progress effectively?

A2: The best methods are Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] By taking small aliquots from the reaction mixture over time, you can visualize the consumption of the starting materials (o-phenylenediamine will be UV active) and the appearance of the mono-acylated product and any di-acylated byproduct. This allows you to stop the reaction at the optimal time to maximize the yield of the desired product.

Q3: My carboxylic acid has a chiral center. Is there a risk of racemization?

A3: Yes, the activation of a carboxylic acid with a chiral center at the α-position can lead to racemization. The O-acylisourea intermediate formed with carbodiimides can sometimes lead to the formation of an oxazolone, which causes racemization.[10] Using additives like HOBt or, even more effectively, OxymaPure® , helps to suppress this side reaction by rapidly converting the O-acylisourea to a less reactive ester, thus preserving stereochemical integrity.[3] Keeping the reaction temperature low is also beneficial.

Q4: Can the product cyclize to form a benzimidazole during the reaction or workup?

A4: Yes, this is a potential side reaction. The N-(2-aminophenyl)acetamide product can undergo intramolecular cyclization, especially under acidic conditions or at elevated temperatures, to form a 2-substituted benzimidazole.[1][2] To avoid this, maintain neutral or slightly basic conditions throughout the reaction and workup, and avoid excessive heating during purification.

Data & Parameter Summary

Parameter Option 1 (Standard) Option 2 (High Potency) Rationale & Considerations
Carboxylic Acid 2-(cyclopent-2-en-1-yl)acetic acid (1.0 eq.)2-(cyclopent-2-en-1-yl)acetic acid (1.0 eq.)The limiting reagent. Ensure high purity.
Amine o-phenylenediamine (1.5-2.0 eq.)o-phenylenediamine (1.5-2.0 eq.)Excess is crucial for selective mono-acylation.
Coupling Agent EDC (1.1-1.2 eq.)HATU (1.1-1.2 eq.)EDC is cost-effective with a water-soluble byproduct.[3] HATU is more reactive and suitable for difficult couplings but is more expensive.[6]
Additive HOBt (1.1-1.2 eq.)None required (HOAt is part of HATU)HOBt increases reaction efficiency and suppresses racemization.[3]
Base DIEA (2.0-3.0 eq.)DIEA (2.0-3.0 eq.)A non-nucleophilic base is essential to deprotonate the amine without competing in the reaction.[3]
Solvent DCM or DMFDMF or ACNDMF is excellent for dissolving reagents but can be difficult to remove. DCM is a good general-purpose choice.
Temperature 0 °C to Room Temperature0 °C to Room TemperatureLower temperatures improve selectivity and reduce side reactions.[3]

Visualizing the Process

Key Reaction Pathways

The diagram below illustrates the desired mono-acylation pathway versus the two primary undesired side reactions: di-acylation and benzimidazole formation.

G SM Starting Materials (o-phenylenediamine + Activated Acid) MONO Desired Product N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide SM->MONO Desired Path (Controlled Stoichiometry, Low Temp) DI Side Product 1 (Di-acylation) SM->DI Excess Acylating Agent BENZ Side Product 2 (Benzimidazole Formation) MONO->BENZ Heat / Acid G start Problem Observed low_yield Low / No Yield start->low_yield byproducts Major Byproducts Formed start->byproducts unreacted_sm Unreacted Starting Material start->unreacted_sm cause_reagents Cause: Inactive Reagents? low_yield->cause_reagents cause_stoich Cause: Incorrect Stoichiometry? byproducts->cause_stoich cause_activation Cause: Poor Activation? unreacted_sm->cause_activation cause_reagents->cause_activation No sol_reagents Solution: Use fresh/dry reagents cause_reagents->sol_reagents Yes sol_activation Solution: Use HATU or add HOBt cause_activation->sol_activation Yes cause_temp Cause: High Temperature? cause_stoich->cause_temp No sol_stoich Solution: Use excess diamine, add acid slowly cause_stoich->sol_stoich Yes sol_temp Solution: Run reaction at 0°C -> RT cause_temp->sol_temp Yes

Sources

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. This guide is based on established principles of organic chemistry and predictive analysis of the compound's structure, as extensive, peer-reviewed stability data for N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is not publicly available. All protocols should be validated in your laboratory setting.

Introduction

This technical support guide addresses the stability and potential degradation issues for N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide. This molecule possesses several functional groups that are susceptible to chemical transformation under common experimental and storage conditions. Understanding these potential liabilities is critical for ensuring data integrity, developing robust analytical methods, and designing stable formulations. This document provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers in navigating these challenges.

Molecular Structure and Potential Instability Hotspots

A proactive analysis of the molecular structure reveals three primary areas susceptible to degradation:

  • Amide Linkage: The acetamide bond is prone to hydrolysis, a reaction catalyzed by both acidic and basic conditions.[1][2][3]

  • Allylic Cyclopentenyl Group: The carbon-carbon double bond and its adjacent (allylic) C-H bonds are susceptible to oxidation.[4][5][6] This can be initiated by atmospheric oxygen (autoxidation), light, or trace metal impurities.

  • Ortho-Amino Anilide System: The spatial proximity of the primary aromatic amine and the amide carbonyl creates the potential for intramolecular cyclization, particularly under acidic or thermal stress, to form a benzimidazole derivative.

Frequently Asked Questions (FAQs)

Q1: My solution of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is turning yellow/brown upon storage in the lab. What is the likely cause?

A1: The development of color is a common indicator of degradation, most likely due to oxidation. The primary aromatic amine of the 2-aminophenyl group is susceptible to air oxidation, which often produces colored polymeric products.[7] Additionally, oxidative attack at the cyclopentenyl ring can generate chromophoric species.

  • Troubleshooting Steps:

    • Control Light Exposure: Store the compound and its solutions in amber vials or wrapped in aluminum foil to protect from light, which can accelerate oxidative processes.[8][9]

    • Deoxygenate Solvents: Before preparing solutions, purge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[8]

    • Store Under Inert Atmosphere: After preparation, blanket the headspace of the vial with nitrogen or argon before sealing.

    • Evaluate Purity: Ensure that the discoloration is not due to an impurity present in the starting material. Check the certificate of analysis and consider re-purification if necessary.

Q2: I'm observing a decrease in the main peak area and the appearance of a new, more polar peak in my reverse-phase HPLC analysis over time. What could this new peak be?

A2: This chromatographic profile suggests hydrolysis of the amide bond. The cleavage of the amide results in the formation of 2-phenylenediamine and 2-(cyclopent-2-en-1-yl)acetic acid. Both of these products are typically more polar than the parent compound and would thus have shorter retention times in a standard reverse-phase HPLC system.

  • Causality: Amide hydrolysis is catalyzed by hydronium (H₃O⁺) or hydroxide (OH⁻) ions.[1][10][11] Even seemingly neutral aqueous buffers can have a pH that promotes slow hydrolysis over time, especially at elevated temperatures.[3][12]

Q3: I suspect my compound is degrading, but I'm not sure which pathway is dominant under my experimental conditions. How can I definitively identify the degradation products?

A3: A forced degradation (or stress testing) study is the standard approach to identify potential degradation pathways and products.[4][13][14] This involves subjecting the compound to harsh conditions to accelerate its breakdown. The resulting degradants can then be characterized, typically using LC-MS (Liquid Chromatography-Mass Spectrometry), to guide the development of a stability-indicating analytical method.

  • Recommendation: Perform the Forced Degradation Study outlined in Protocol 1 to generate and identify degradants from hydrolytic, oxidative, and photolytic pathways.

Q4: Can I improve the stability of my stock solutions for long-term storage?

A4: Yes. The key is to mitigate the factors that drive degradation: water, oxygen, light, and heat.

  • Action Plan:

    • Solvent Choice: For long-term storage, prepare stock solutions in a high-purity, anhydrous aprotic solvent like acetonitrile or DMSO instead of aqueous buffers.

    • Aliquoting: Divide the stock solution into small, single-use aliquots.[8] This prevents contamination and avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.

    • Storage Temperature: Store aliquots at -20°C or, ideally, -80°C.[8]

    • Packaging: Use amber glass vials with tight-fitting caps and store them in a dark, dry environment.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Root Cause(s) Recommended Troubleshooting Steps & Rationale
Poor Peak Shape (Tailing) in RP-HPLC 1. Secondary Interactions: The basic primary amine can interact with residual acidic silanols on the silica-based column packing. 2. Metal Chelation: The ortho-amino anilide moiety might chelate trace metals in the HPLC system or column.Step 1: Add a competing base to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This protonates the amine, minimizing silanol interactions. Step 2: If using a mass spectrometer, formic acid is preferred over TFA which can cause ion suppression. Step 3: Consider using a column with high-purity silica or an "end-capped" stationary phase designed for basic compounds.
Inconsistent Results / Poor Reproducibility 1. Ongoing Degradation: The compound may be degrading in the autosampler while waiting for injection. 2. Precipitation: The compound may have limited solubility in the mobile phase or injection solvent.Step 1: Use a refrigerated autosampler set to 4-10°C to slow degradation in prepared samples. Step 2: Ensure the injection solvent is compatible with the mobile phase to prevent on-column precipitation. Ideally, dissolve the sample in the initial mobile phase. Step 3: Verify the compound's solubility in your chosen solvent system. If precipitation is suspected, filter the sample before injection.[15]
Appearance of Multiple New Peaks in Oxidative Stress Sample 1. Multiple Oxidation Sites: Oxidation can occur at the amine, the allylic position of the cyclopentene ring, and the double bond itself (epoxidation). 2. Radical Reactions: Oxidative processes can proceed via radical chain reactions, leading to a complex mixture of products.[6]Step 1: Use LC-MS to obtain mass data for each new peak. This can help identify products corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.). Step 2: Compare degradation profiles from different oxidizing agents (e.g., H₂O₂ vs. AIBN) to differentiate between ionic and radical pathways.[4]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol is designed to generate potential degradation products according to ICH Q1A(R2) principles.[16][17][18][19]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.5 M HCl.

    • Incubate at 60°C for 24 hours.

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.5 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.5 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At time points, withdraw an aliquot, neutralize with 0.5 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light, for 24 hours.

    • Analyze at designated time points.

  • Photodegradation:

    • Expose a solution of the compound (in a quartz cuvette or clear vial) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze the sample alongside a dark control (wrapped in foil) stored under the same conditions.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent for analysis.

Workflow Diagram: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock in ACN Acid 0.5 M HCl 60°C Stock->Acid Apply Stress Base 0.5 M NaOH 60°C Stock->Base Apply Stress Oxid 3% H₂O₂ Room Temp Stock->Oxid Apply Stress Photo ICH Q1B Light (with Dark Control) Stock->Photo Apply Stress Neutralize Neutralize & Dilute Aliquots Acid->Neutralize Base->Neutralize Oxid->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-UV/MS Analysis Neutralize->HPLC Characterize Characterize Degradants (MS, MS/MS) HPLC->Characterize Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O₂, H₂O₂) cluster_cyclization Intramolecular Cyclization (Acid/Heat) Parent N-(2-aminophenyl)-2- (cyclopent-2-en-1-yl)acetamide Hydrolysis_Prod1 2-Phenylenediamine Parent->Hydrolysis_Prod1 H₂O, H⁺/OH⁻ Hydrolysis_Prod2 2-(cyclopent-2-en-1-yl)acetic acid Parent->Hydrolysis_Prod2 H₂O, H⁺/OH⁻ Oxidation_Prod1 Allylic Hydroperoxide / Alcohol Parent->Oxidation_Prod1 [O] Oxidation_Prod2 Epoxide Parent->Oxidation_Prod2 [O] Oxidation_Prod3 N-Oxide / Quinone-imine species Parent->Oxidation_Prod3 [O] Cyclization_Prod 2-((cyclopent-2-en-1-yl)methyl) -1H-benzo[d]imidazole Parent->Cyclization_Prod Δ, H⁺

Caption: Predicted degradation pathways for the target molecule.

References
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide?[Link]

  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. [Link]

  • Omics Online. (n.d.). A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. [Link]

  • Bajwa, S. et al. (2014). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. [Link]

  • Sharma, M. et al. (2013). Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions. PubMed. [Link]

  • Royal Society of Chemistry. (2012, September 25). CHAPTER 3: Oxidative Degradation. [Link]

  • Rawat, T. et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • ACS Publications. (n.d.). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. [Link]

  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds with aqueous hydrogen peroxide under organic solvent-free conditions. [Link]

  • MDPI. (2025, November 11). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. [Link]

  • EPA. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • Journal of the American Chemical Society. (n.d.). Oxidation of Allylic Radicals by Electron Transfer: Effect of Complex Copper Salts. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for acetamide hydrolysis over (a) (001) and (b)...[Link]

  • ResearchGate. (n.d.). Bacterial degradation of aniline. (A) Initial steps of aniline...[Link]

  • ResearchGate. (n.d.). Oxidation of Various Allylic Alcohols a). [Link]

  • YouTube. (2023, April 14). HYDROLYSIS OF ACETAMIDE IN ACID MEDIUM | ACETIC ACID | AMMONIUM CHLORIDE | ORGANIC CHEMISTRY 12 |. [Link]

  • PubChem. (n.d.). 2-Aminoacetanilide. [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • LinkedIn. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • PubMed. (2011, February 28). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. [Link]

  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • OSTI.GOV. (1983, December 31). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. [Link]

  • PMC. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]

  • ACS Publications. (2016, April 21). Synthesis of Chiral Cyclopentenones. [Link]

  • ResearchGate. (n.d.). Orthogonal Design Hydrogen Peroxide Degradation of Aniline Process. [Link]

  • Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. [Link]

  • SpringerLink. (2024, July 15). Degradation pathways of amino acids during thermal utilization of biomass: a review. [Link]

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  • PMC. (n.d.). Hydrothermal Degradation of Amino Acids. [Link]

  • Patsnap Eureka. (2025, March 27). Amide vs Amine: Functional Groups, Reactions, and Uses. [Link]

  • Scilit. (n.d.). Preparation and intramolecular radical cyclization of some cyclic N-sulfonylenamines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]

  • MDPI. (2023, June 14). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. [Link]

  • Encyclopedia.pub. (2023, August 9). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. [Link]

  • ACS Omega. (2022, April 15). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]

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Sources

improving solubility of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

A Guide to Improving Solubility for Biological Assays

Welcome to the technical support center for N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide.

Q1: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of a compound is the first step in developing a successful formulation strategy. N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is an organic small molecule with characteristics that predict low aqueous solubility.

PropertyValueImplication for Formulation
CAS Number 1153541-71-9Unique identifier for this specific chemical substance.
Molecular Weight ~216.28 g/mol [1]Standard molecular weight for concentration calculations.
LogP ~1.88[1]This positive value indicates a preference for a lipid environment over an aqueous one (lipophilicity), predicting poor water solubility.
Key Functional Groups Secondary Amide, Primary AmineThe amine group is basic and can be protonated, suggesting that solubility will be pH-dependent.[2][3]

Q2: Why does this compound have poor water solubility?

The compound's molecular structure contains significant non-polar regions, specifically the cyclopentene and phenyl rings. This is quantitatively represented by its positive LogP value of ~1.88, which indicates it is lipophilic (hydrophobic).[1] In an aqueous environment, water molecules preferentially form strong hydrogen bonds with each other, effectively excluding hydrophobic molecules like this one, which can lead to aggregation and precipitation.

Q3: What is the best solvent for making a primary stock solution?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4][5] It is a powerful, aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5] However, it is critical to use anhydrous (water-free) DMSO, as it is highly hygroscopic. Absorbed water can significantly reduce the solubility of hydrophobic compounds in DMSO and increase the likelihood of precipitation during freeze-thaw cycles.[5][6]

Section 2: Troubleshooting Guide - From Stock to Working Solution

This guide addresses specific issues that arise when diluting the primary DMSO stock into aqueous buffers for biological assays.

Q4: My compound precipitates when I dilute my DMSO stock into cell culture media or assay buffer. What's happening and how do I fix it?

This is the most common issue encountered with lipophilic compounds. The phenomenon is known as "antisolvent precipitation." While the compound is soluble in 100% DMSO, the aqueous buffer is an antisolvent. When a small volume of the DMSO stock is added to a large volume of buffer, the DMSO concentration drops dramatically, and the compound crashes out of the solution.

Below is a workflow to diagnose and solve this problem.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps A Precipitation observed upon dilution of DMSO stock into aqueous buffer B Step 1: Optimize Dilution Method Is the final DMSO concentration <0.5%? A->B C Step 2: Reduce Stock Concentration Prepare a less concentrated DMSO stock (e.g., 1-5 mM) B->C Yes, precipitation persists H Re-test dilution. SUCCESS? B->H No, DMSO >0.5%. Lower DMSO concentration. D Step 3: Test Alternative Solubilization Strategies C->D Still precipitates E Strategy A: Co-Solvent Approach D->E F Strategy B: pH Modification D->F G Strategy C: Cyclodextrin Complexation D->G G cluster_0 Cyclodextrin Complexation Compound Hydrophobic Compound (Guest) Complex Inclusion Complex (Water Soluble) plus + CD Cyclodextrin (Host) Hydrophobic Cavity Hydrophilic Exterior equals

Caption: Encapsulation of a hydrophobic drug by cyclodextrin.

Step-by-Step Methodology:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer. Gentle warming (to 40-50°C) may be required to fully dissolve the HP-β-CD. Cool to room temperature before use.

  • Add Compound:

    • Method A (From Solid): Weigh the solid compound and add it directly to the HP-β-CD solution.

    • Method B (From DMSO Stock): Add a small volume of a highly concentrated DMSO stock (e.g., 50-100 mM) to the HP-β-CD solution while vortexing vigorously. Keep the final DMSO concentration below 5%.

  • Equilibrate: Tightly cap the vial and shake or sonicate the mixture for 1-4 hours at room temperature to facilitate the formation of the inclusion complex.

  • Filter and Use: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates. The clear filtrate is your working solution, which can then be serially diluted as needed.

Section 4: Analytical Verification

Q6: How can I be certain of my compound's concentration in these complex formulations?

Visual clarity is not enough. To ensure scientific rigor, especially in drug development, the final concentration of your compound should be analytically verified.

  • Recommended Technique: The gold standard for quantifying small molecules in complex biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . [7][8]This technique offers the sensitivity and specificity needed to accurately measure the concentration of the soluble fraction of your compound. [8][9]* When to Verify: Verification is crucial when establishing a new formulation protocol or when assay results are inconsistent. This step confirms that your solubilization method is effective and that the intended concentration is being delivered in your experiments.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Ioniță, A. C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved February 27, 2026, from [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical research, 24(12), 2205-2215. Retrieved February 27, 2026, from [Link]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved February 27, 2026, from [Link]

  • Journal of Mountain Research. (2021). Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery. Retrieved February 27, 2026, from [Link]

  • askIITians. (2025). How does pH affect solubility?. Retrieved February 27, 2026, from [Link]

  • Lirias. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved February 27, 2026, from [Link]

  • National Institutes of Health (NIH). (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved February 27, 2026, from [Link]

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  • LCGC International. (2022). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved February 27, 2026, from [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved February 27, 2026, from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved February 27, 2026, from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved February 27, 2026, from [Link]

  • ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Retrieved February 27, 2026, from [Link]

  • SlidePlayer. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved February 27, 2026, from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved February 27, 2026, from [Link]

  • Allumiqs. (n.d.). Small Molecule Analysis. Retrieved February 27, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved February 27, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved February 27, 2026, from [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved February 27, 2026, from [Link]

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Technical Support Center: Synthesis of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide. This document is designed for researchers, scientists, and professionals in drug development who are working with this specific amide synthesis. Here, we address common challenges and side reactions encountered during the experimental process, providing in-depth troubleshooting advice and optimized protocols to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide involves the formation of an amide bond between o-phenylenediamine and 2-(cyclopent-2-en-1-yl)acetic acid. This reaction is typically achieved using a coupling agent, such as a carbodiimide, to activate the carboxylic acid. While seemingly straightforward, the presence of two nucleophilic amino groups on o-phenylenediamine and the reactive nature of the starting materials can lead to several side reactions, complicating the purification process and reducing the yield of the desired product.

This guide will walk you through the most common issues, their underlying causes, and effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction mixture is turning dark brown/black, and I'm getting a low yield of my desired product. What's happening?

Answer:

This is a classic sign of oxidation of the o-phenylenediamine starting material. Aromatic diamines are highly susceptible to oxidation, especially when exposed to air, which can lead to the formation of colored, polymeric byproducts.[1] This oxidation can be accelerated by heat and the presence of certain metal ions.[2][3]

Troubleshooting Steps:

  • Use High-Purity Starting Materials: Ensure your o-phenylenediamine is as pure as possible. If it's already discolored, consider purifying it by recrystallization or by treating an aqueous solution with sodium dithionite and activated carbon.[4][5]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6] This is particularly crucial if the reaction requires heating.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Control Temperature: Avoid excessive heating, as this can promote oxidation.[1] If the reaction is sluggish at room temperature, consider a modest increase in temperature while maintaining a strict inert atmosphere.

FAQ 2: I'm observing a significant amount of a higher molecular weight byproduct that seems to have incorporated two equivalents of the cyclopentenyl acetic acid. What is this and how can I prevent it?

Answer:

You are likely observing the formation of a diacylated byproduct . Since o-phenylenediamine has two amino groups, both can react with the activated 2-(cyclopent-2-en-1-yl)acetic acid. This side reaction is more prevalent if the stoichiometry is not carefully controlled or if the reaction conditions favor multiple acylations.

Troubleshooting Steps:

  • Stoichiometric Control: Use a slight excess of o-phenylenediamine (e.g., 1.2-1.5 equivalents) relative to the carboxylic acid. This will statistically favor the mono-acylation product. A similar approach is used in the synthesis of related compounds to favor mono-substitution.[7]

  • Slow Addition: Add the activated carboxylic acid (or the coupling agent if performing a one-pot reaction) slowly and dropwise to the solution of o-phenylenediamine. This maintains a low concentration of the acylating agent, further reducing the likelihood of diacylation.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can increase the selectivity for mono-acylation by slowing down the rate of the second acylation.

FAQ 3: My final product seems to be contaminated with a product that has lost a molecule of water. What could this be?

Answer:

This is a strong indication of benzimidazole formation . The initial N-acylated product can undergo an intramolecular cyclization, followed by dehydration, to form a 2-substituted benzimidazole.[8][9] This process is often catalyzed by acid and accelerated by heat.[9][10]

Troubleshooting Steps:

  • Mild Reaction Conditions: Avoid high temperatures and strongly acidic conditions. Traditional methods for benzimidazole synthesis often involve heating carboxylic acids with o-phenylenediamines for extended periods.[9]

  • Choice of Coupling Agent: Use modern coupling reagents that operate under neutral or mildly basic conditions, such as HBTU or HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[11]

  • Work-up Procedure: During the work-up, avoid prolonged exposure to strong acids. If an acidic wash is necessary, perform it quickly and at a low temperature.

  • Purification: If benzimidazole formation is unavoidable, it can often be separated from the desired amide product by flash column chromatography due to differences in polarity.

Summary of Reaction Conditions and Outcomes

ParameterStandard ConditionsOptimized Conditions for Mono-acylationPotential Side Product(s)
Stoichiometry 1:1 (Diamine:Acid)1.2-1.5 : 1 (Diamine:Acid)Diacylation Product
Temperature Room Temperature to 50°C0°C to Room TemperatureBenzimidazole, Oxidation Products
Atmosphere AirInert (Nitrogen or Argon)[6]Oxidation Products
Addition Method All reagents mixed at onceSlow, dropwise addition of activated acidDiacylation Product
Coupling Agent DCC, EDC[12]EDC/HOBt, HATU, HBTU[13]N-acylurea, Racemization

Experimental Protocols

Optimized Synthesis of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

This protocol is designed to minimize the side reactions discussed above.

Materials:

  • o-Phenylenediamine (purified, 1.2 eq)

  • 2-(cyclopent-2-en-1-yl)acetic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)[12]

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve o-phenylenediamine (1.2 eq) in anhydrous DCM.

  • Carboxylic Acid Activation: In a separate flask, dissolve 2-(cyclopent-2-en-1-yl)acetic acid (1.0 eq), EDC (1.1 eq), HOBt (1.1 eq), and DIPEA (1.5 eq) in anhydrous DCM. Stir at room temperature for 20 minutes to pre-activate the acid.

  • Coupling Reaction: Cool the solution of o-phenylenediamine to 0 °C using an ice bath. Add the pre-activated carboxylic acid solution dropwise to the diamine solution over 30-45 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction and the primary competing side reactions.

Main Synthetic Pathway

G cluster_activation Activation cluster_coupling Coupling OPD o-Phenylenediamine Product N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide OPD->Product Nucleophilic Attack CPAA 2-(Cyclopent-2-en-1-yl)acetic Acid Activated_Ester Activated Ester (e.g., O-acylisourea) CPAA->Activated_Ester + Coupling Agent (e.g., EDC) Activated_Ester->Product Nucleophilic Attack

Caption: Desired reaction pathway for the amide synthesis.

Troubleshooting Logic for Side Reactions

G Start Crude Reaction Mixture Analysis Oxidation Dark Color / Polymeric Impurities? Start->Oxidation Diacylation High MW Impurity? Oxidation->Diacylation No Sol_Oxidation Use Inert Atmosphere Purify Starting Material Oxidation->Sol_Oxidation Yes Cyclization Product Mass - 18 Da Impurity? Diacylation->Cyclization No Sol_Diacylation Use Excess Diamine Slow Addition at 0°C Diacylation->Sol_Diacylation Yes Success Clean Product Cyclization->Success No Sol_Cyclization Use Mild Conditions Avoid Heat & Acid Cyclization->Sol_Cyclization Yes

Caption: Troubleshooting flowchart for identifying side products.

References

  • Rao, P. S. & Hayon, E. (1973). Oxidation of Aromatic Amines and Diamines by OH Radicals. Formation and Ionization Constants of Amine Cation Radicals in Water. The Journal of Physical Chemistry. Available at: [Link]

  • Xu, Q., et al. (2025). Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • Xu, Q., et al. (2025). Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. RSC Publishing. Available at: [Link]

  • Scipione, L., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]

  • Rao, P. S. & Hayon, E. Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. ACS Publications. Available at: [Link]

  • Stroganov, V. S., et al. (2023). Thermo-oxidative Oligomerization of Aromatic Diamine. Organic Polymer Material Research. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Available at: [Link]

  • ChemBK. 2-Cyclopentene-1-acetic acid. Available at: [Link]

  • Contini, A., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available at: [Link]

  • Subirós-Funosas, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Publications. Available at: [Link]

  • Zhang, Q., et al. (2024). Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. Chemical Science. Available at: [Link]

  • Subirós-Funosas, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. Available at: [Link]

  • Bakewell, C., et al. (2023). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. Journal of the American Chemical Society. Available at: [Link]

  • AAPPTec. Planning a Peptide Synthesis. Available at: [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Available at: [Link]

  • de la Torre, M. C., et al. (2009). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Arkivoc. Available at: [Link]

  • R Discovery. Reaction Of O-phenylenediamine Research Articles. Available at: [Link]

  • ResearchGate. (2025). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available at: [Link]

  • Wikipedia. o-Phenylenediamine. Available at: [Link]

  • PubMed. [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. Available at: [Link]

  • IU Indianapolis. Proceedings of the Indiana Academy of Science. Available at: [Link]

  • PubMed. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Available at: [Link]

  • ResearchGate. The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation. Available at: [Link]

  • ResearchGate. (2009). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Available at: [Link]

  • Organic Syntheses Procedure. o-PHENYLENEDIAMINE. Available at: [Link]

  • Google Patents. US3345413A - Process for purifying a phenylenediamine.
  • ResearchGate. (2025). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Available at: [Link]

  • Google Patents. RU2169137C1 - METHOD OF PREPARING N-ALKYL-N'-PHENYL-OR N'N'- DIALKYL-p- PHENYLENEDIAMINES.
  • PubChem. 1-Cyclopentene-1-acetic acid. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Anticoccidial Activities of Novel N-(2-Aminophenyl)-2-quinazolinone-acetamide Hydrochloride. Available at: [Link]

  • Google Patents. CN101462966A - Purification method for exquisite o-phenylenediamine.

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overcoming resistance to N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide in cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Resistance to Histone Deacetylase (HDAC) Inhibitors

A Note on Your Initial Query:

Our internal database and public scientific literature searches for "N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide" (CAS 1153541-71-9) did not yield significant information regarding its specific biological target, mechanism of action, or established resistance profiles in cell lines.[1][2] This suggests the compound may be a novel or less-characterized research chemical.

To provide a scientifically robust and actionable guide, we have pivoted to a well-documented and structurally related area: resistance to Histone Deacetylase (HDAC) inhibitors . Many HDAC inhibitors share key structural motifs with your compound of interest, such as aminophenyl and acetamide groups, and are extensively studied for their anticancer properties. This guide will equip you with the foundational knowledge and practical protocols to investigate and overcome resistance to this important class of epigenetic modulators.

Introduction to HDAC Inhibitor Resistance

Histone Deacetylase (HDAC) inhibitors are a class of epigenetic drugs that play a crucial role in cancer therapy by altering gene expression to induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[3] The U.S. Food and Drug Administration has approved several HDAC inhibitors, including Vorinostat (SAHA), Romidepsin, Belinostat, and Panobinostat, primarily for hematological malignancies.[4][5][6] However, their efficacy can be limited by both intrinsic and acquired resistance.

Resistance to HDAC inhibitors is a multifaceted problem arising from various cellular and molecular adaptations.[7] This guide provides a structured approach to understanding, identifying, and overcoming these resistance mechanisms in your cell line models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cancer cell line is showing reduced sensitivity to an HDAC inhibitor. What are the most common reasons?

Reduced sensitivity, or resistance, can be attributed to several key mechanisms. It is crucial to systematically investigate these possibilities.

Primary Mechanisms of HDAC Inhibitor Resistance:

Mechanism Description Initial Diagnostic Steps
Increased Drug Efflux Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), actively pumps the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[1]1. Perform a Western blot or qPCR to check for increased expression of ABCB1 (P-gp) or ABCC1 (MRP1). 2. Use a fluorescent P-gp substrate (e.g., Rhodamine 123) assay with and without a P-gp inhibitor (e.g., Verapamil) to functionally assess efflux activity.
Alterations in HDAC Target The cell may upregulate the expression of the target HDAC or other HDAC isoforms to compensate for the inhibition.[8] Conversely, reduced expression of the specific HDAC isoform targeted by the inhibitor can also lead to resistance.[9]1. Profile the expression levels of Class I and II HDACs (HDAC1, 2, 3, 6) via Western blot or qPCR in your resistant versus parental cell lines. 2. Perform an in vitro HDAC activity assay on nuclear extracts to determine if overall deacetylase activity is restored in resistant cells despite treatment.
Activation of Pro-Survival Pathways Resistant cells often activate compensatory signaling pathways that promote survival and proliferation, such as the PI3K/AKT/mTOR and MAPK pathways.[1] Upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL is also a common escape mechanism.[10][11]1. Use Western blotting to probe for increased phosphorylation of key pathway components (p-AKT, p-ERK). 2. Assess the expression levels of anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1) and pro-apoptotic proteins (BAX, BAK).
Epigenetic & Transcriptional Reprogramming Cells can develop resistance by activating alternative epigenetic mechanisms, like DNA methylation, to re-silence tumor suppressor genes that were activated by the HDAC inhibitor.[1]1. Assess global DNA methylation levels. 2. Use gene expression arrays or RNA-seq to identify transcriptional changes between sensitive and resistant cells, looking for signatures of re-silencing.
Q2: I've confirmed my resistant cells are overexpressing P-glycoprotein (P-gp). How can I overcome this?

This is a classic multidrug resistance mechanism. The most direct approach is to inhibit the pump itself.

Strategy: Co-treatment with an Efflux Pump Inhibitor

The goal is to restore the intracellular concentration of the HDAC inhibitor.

  • Rationale: P-gp inhibitors competitively or non-competitively block the efflux pump, trapping the HDAC inhibitor inside the cell. While many potent P-gp inhibitors are available for research, their clinical use has been limited by toxicity. However, they are invaluable tools for in vitro validation.

  • Experimental Approach:

    • Select a P-gp inhibitor (e.g., Verapamil, Tariquidar, or a third-generation inhibitor).

    • Treat your resistant cells with a combination of your HDAC inhibitor and the P-gp inhibitor.

    • Include a control group of resistant cells treated with the HDAC inhibitor alone.

    • Measure cell viability (e.g., using an MTT or CellTiter-Glo assay). A restoration of sensitivity in the combination treatment group validates P-gp-mediated resistance.

Workflow for Validating P-gp Mediated Resistance:

cluster_0 Experimental Setup cluster_1 Assay & Analysis cluster_2 Expected Outcome A Resistant Cell Line B Treatment Group 1: HDACi Alone A->B C Treatment Group 2: HDACi + P-gp Inhibitor A->C D Parental (Sensitive) Cell Line (Control) A->D E Incubate (e.g., 72h) B->E C->E D->E F Measure Cell Viability (MTT / CTG Assay) E->F G Compare IC50 Values F->G H IC50 (Group 2) << IC50 (Group 1) Approaches IC50 (Parental) G->H

Caption: Workflow to confirm P-gp mediated resistance.

Q3: My resistant cells don't overexpress efflux pumps. Western blots show increased p-AKT levels. What is the next step?

Increased p-AKT indicates activation of the PI3K/AKT survival pathway. This is a common strategy cells use to bypass the pro-apoptotic signals from HDAC inhibition.

Strategy: Combination Therapy with a Pathway Inhibitor

The objective is to block the compensatory survival signal, thereby re-sensitizing the cells to the HDAC inhibitor.

  • Rationale: By simultaneously blocking the primary target (HDACs) and the escape pathway (PI3K/AKT), you create a synthetic lethal scenario.

  • Experimental Protocol: Synergy Analysis

    • Agent Selection: Choose a specific inhibitor of the PI3K/AKT pathway (e.g., a PI3K inhibitor like Alpelisib or an AKT inhibitor like Ipatasertib).

    • Dose-Response Matrix: Create a matrix of drug concentrations. Treat resistant cells with the HDAC inhibitor alone, the PI3K/AKT inhibitor alone, and a combination of both at various doses.

    • Viability Assay: After a set incubation period (e.g., 72 hours), measure cell viability.

    • Calculate Synergy: Use software like CompuSyn to calculate a Combination Index (CI).

      • CI < 1: Synergistic effect (the desired outcome)

      • CI = 1: Additive effect

      • CI > 1: Antagonistic effect

Signaling Pathway Diagram: Overcoming AKT-Mediated Resistance

cluster_0 HDACi HDAC Inhibitor HDAC HDAC HDACi->HDAC Inhibits Apoptosis Apoptosis HDACi->Apoptosis Promotes AKTi AKT Inhibitor PI3K_AKT PI3K/AKT Pathway AKTi->PI3K_AKT Inhibits AKTi->Apoptosis Promotes HDAC->Apoptosis Suppresses PI3K_AKT->Apoptosis Inhibits Survival Cell Survival & Proliferation PI3K_AKT->Survival Promotes

Caption: Dual inhibition of HDAC and AKT pathways to promote apoptosis.

Q4: How do I set up a robust experiment to generate and characterize an HDAC inhibitor-resistant cell line?

Generating a resistant model is the first step to understanding the underlying biology. The standard method is continuous dose escalation.

Protocol: Generating a Resistant Cell Line

  • Determine Initial Dosing: First, determine the IC50 value of the HDAC inhibitor for your parental cell line using a standard cell viability assay (e.g., MTT).

  • Initial Culture: Begin culturing the parental cells in media containing the HDAC inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).

  • Monitor and Escalate: Monitor the cells for recovery of normal proliferation rates. Once the cells are growing steadily, double the concentration of the HDAC inhibitor.

  • Repeat Escalation: Continue this process of monitoring and dose escalation. This can take several months.[9][12]

  • Isolate Resistant Clones: Once cells can proliferate in a high concentration of the inhibitor (e.g., 5-10 times the original IC50), you have a resistant population. You can then perform single-cell cloning to isolate and expand individual resistant clones.

  • Characterization and Validation:

    • Confirm Resistance: Perform a dose-response curve on the resistant line and compare its IC50 to the parental line. A significant shift confirms resistance.[13]

    • Test for Cross-Resistance: Test the resistant line against other HDAC inhibitors to see if the mechanism is specific or broad.[7]

    • Cryopreserve Stocks: Immediately freeze stocks of the newly generated resistant line and the corresponding parental line from the same passage number.

Advanced Strategies to Overcome Resistance

If common mechanisms are ruled out or if combination therapies with pathway inhibitors are insufficient, consider these advanced strategies:

  • Combine with other Epigenetic Modulators:

    • Rationale: Cells that become resistant to HDAC inhibitors may become dependent on other epigenetic pathways for survival. Combining an HDAC inhibitor with a DNA Methyltransferase (DNMT) inhibitor (e.g., Azacitidine) can be highly synergistic, preventing the re-silencing of tumor suppressor genes.[1][14]

    • Application: This is particularly effective in hematological malignancies.

  • Enhance Immunogenicity:

    • Rationale: HDAC inhibitors can increase the expression of MHC molecules and tumor antigens on cancer cells, making them more visible to the immune system.[15] This can be exploited by combining HDAC inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies).

    • Application: This is a promising strategy for solid tumors and is being explored in numerous clinical trials.[16]

  • Induce Synthetic Lethality with DNA Damaging Agents:

    • Rationale: HDAC inhibitors can relax chromatin structure, potentially making DNA more accessible to damaging agents like cisplatin or PARP inhibitors.[17][18] Furthermore, some HDACs are directly involved in DNA repair pathways; inhibiting them can cripple the cell's ability to recover from damage.[17]

    • Application: This approach can re-sensitize platinum-resistant tumors.

References

  • Fukuda, H., et al. (2019). HDAC inhibition synergizes with ALK inhibitors to overcome resistance in a novel ALK mutated lung adenocarcinoma model. Lung Cancer, 144, 20–29. Available at: [Link]

  • Thill, R., et al. (2020). Resistance to histone deacetylase inhibitors confers hypersensitivity to oncolytic reovirus therapy. Blood Advances, 4(20), 5106–5117. Available at: [Link]

  • Conti, L., et al. (2024). HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond. Journal of Experimental & Clinical Cancer Research, 43(1), 2. Available at: [Link]

  • Al-Harbi, S., et al. (2024). Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia. Experimental Hematology & Oncology, 13(1), 16. Available at: [Link]

  • Gkini, M.-A., et al. (2022). Histone Deacetylase (HDAC) Inhibitors: A Promising Weapon to Tackle Therapy Resistance in Melanoma. Cancers, 14(7), 1667. Available at: [Link]

  • Conti, L., et al. (2024). HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Welsbie, D. S., et al. (2022). HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer. Cancer Drug Resistance, 5(1), 64-79. Available at: [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. Available at: [Link]

  • Kugler, E., & Kornblau, S. M. (2024). Charting a path through resistance: histone deacetylase inhibitors for TP53-mutated B-cell acute lymphoblastic leukemia. Haematologica, 109(6), 1547–1549. Available at: [Link]

  • Welsbie, D. S., et al. (2022). HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer. Cancer Drug Resistance. Available at: [Link]

  • Zaucha, R., et al. (2021). Vorinostat (SAHA) and Breast Cancer: An Overview. Cancers, 13(18), 4721. Available at: [Link]

  • Lee, J.-H., et al. (2012). Mechanisms of resistance to histone deacetylase inhibitors. Advances in cancer research, 116, 39–86. Available at: [Link]

  • Mottamal, M., et al. (2015). Histone deacetylase inhibitors in clinical studies as templates for new drug design. Molecules, 20(3), 3898-3941. Available at: [Link]

  • Cicek, F. B., et al. (2022). Mechanism of acquired resistance to histone deacetylase inhibitor, romidepsin, in myeloid leukemia associated with down syndrome. Blood, 140(Supplement 1), 5030-5031. Available at: [Link]

  • Wang, H., et al. (2022). Combination Therapy With Histone Deacetylase Inhibitors (HDACis) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi. Frontiers in Pharmacology, 13, 828986. Available at: [Link]

  • Ramirez, C. (2023). The Effects of Panobinostat on Cellular Signaling Pathways and How it Relates to Antitumor Activities in Ewing Sarcoma Cancer Cell. Digital Commons at St. Mary's University. Available at: [Link]

  • O'Connor, O. A., et al. (2007). Mechanisms of in vitro acquired resistance to vorinostat (suberoylanilide hydroxamic acid, SAHA). Cancer Research, 67(9 Supplement), 5645. Available at: [Link]

  • Wagner, J. M., et al. (2013). Histone deacetylase inhibitors: emerging mechanisms of resistance. Pharmaceuticals, 6(10), 1277-1297. Available at: [Link]

  • Ferreira, D., et al. (2020). Efficacy of HDAC Inhibitors Belinostat and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors. Cancers, 12(10), 2928. Available at: [Link]

  • Wang, H., et al. (2022). Combination Therapy With Histone Deacetylase Inhibitors (HDACis) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi. Frontiers in Pharmacology. Available at: [Link]

  • Sivanandham, R., et al. (2018). The Histone Deacetylase Inhibitor Vorinostat (SAHA) Increases the Susceptibility of Uninfected CD4+ T Cells to HIV by Increasing the Kinetics and Efficiency of Postentry Viral Events. Journal of Virology, 92(12), e00326-18. Available at: [Link]

  • Singh, A., et al. (2023). Targeting mitochondrial energetics reverses panobinostat‐ and marizomib‐induced resistance in pediatric and adult high‐grade gliomas. Molecular Oncology, 17(11), 2245-2264. Available at: [Link]

  • Held, J., et al. (2019). Romidepsin surpasses common drug resistance mechanisms and interferes with P. falciparum HDAC activity. Scientific Reports, 9(1), 19572. Available at: [Link]

  • Schade, A. E., et al. (2023). Combining EZH2 and HDAC inhibitors to target castration-resistant prostate cancers. PLOS Biology, 21(4), e3002099. Available at: [Link]

  • Fantin, V. R., et al. (2007). Mechanisms of in vitro acquired resistance to vorinostat (suberoylanilide hydroxamic acid, SAHA). Cancer Research. Available at: [Link]

  • Liv Hospital. (n.d.). Romidepsin. Retrieved from [Link]

  • Li, Y., et al. (2024). Synergistic Integration of HDAC Inhibitors and Individualized Neoantigen Therapy (INT): A Next-Generation Combinatorial Approach for Cancer Immunotherapy. Vaccines, 12(6), 598. Available at: [Link]

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refining dosage for in vivo studies with N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for in vivo studies involving novel phenylacetamide derivatives, using N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide as a representative example. This resource is designed to provide practical, in-depth guidance in a question-and-answer format to address common challenges encountered during the crucial phase of dose refinement for in vivo experiments. As Senior Application Scientists, our goal is to equip you with the foundational principles and actionable protocols to ensure the scientific rigor and success of your preclinical research.

Troubleshooting Guide: Navigating Common In Vivo Dosing Challenges

This section addresses specific problems you might encounter during your in vivo studies and provides a logical, step-by-step approach to resolving them.

Question 1: We've administered our calculated starting dose of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide, but we're observing unexpected toxicity or mortality in our animal models. What are our next steps?

Answer:

Unexpected toxicity at a calculated starting dose is a critical issue that requires immediate and systematic investigation. The primary goal is to determine a safe and tolerable dose range before proceeding with efficacy studies. Here’s a structured approach to troubleshoot this issue:

Step 1: Immediate Actions & Verification

  • Halt Dosing: Immediately cease administration of the compound to the affected cohort.

  • Clinical Observations: Meticulously document all clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, changes in behavior).

  • Dose Calculation & Formulation Check: Double-check all calculations for dose preparation. Re-verify the concentration and stability of your dosing formulation. An error in dilution or a precipitation of the compound can lead to unintentionally high doses.[1][2]

Step 2: Conduct a Dose Range Finding (DRF) Study A well-designed Dose Range Finding (DRF) study is essential to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.[3][4]

Experimental Protocol: Dose Range Finding (DRF) Study

  • Animal Model Selection: Use the same species and strain as in your main study. A small group size (n=3-5 per group) is generally sufficient.

  • Dose Level Selection:

    • Start with a dose significantly lower than the one that caused toxicity (e.g., 10-fold lower).

    • Include several dose levels, escalating until signs of toxicity are observed. Geometric dose escalations (e.g., 2x, 3x) are common.[3]

    • Include a vehicle-only control group.

  • Administration: Administer the compound via the intended route of administration for your efficacy studies.

  • Monitoring & Endpoints:

    • Clinical Observations: Monitor animals daily for signs of toxicity.

    • Body Weight: Record body weight at least every other day.[3]

    • Blood Sampling: Collect blood samples for basic clinical pathology (hematology and serum chemistry) to identify organ-specific toxicities.[3]

    • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible organ abnormalities.[3]

  • Data Analysis: Determine the MTD based on the collective data. This will inform the dose selection for your subsequent efficacy studies.

Workflow for Troubleshooting Unexpected Toxicity

G A Unexpected Toxicity Observed B Halt Dosing & Document Observations A->B C Verify Dose Calculation & Formulation B->C D Design & Conduct Dose Range Finding (DRF) Study C->D E Establish Maximum Tolerated Dose (MTD) D->E F Select Doses for Efficacy Studies (Below MTD) E->F

Caption: Workflow for addressing unexpected in vivo toxicity.

Question 2: We are not observing the expected therapeutic effect at our presumed efficacious dose of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide. How should we proceed?

Answer:

A lack of efficacy can be due to several factors, ranging from insufficient drug exposure at the target site to issues with the experimental model itself. A systematic approach involving pharmacokinetic and pharmacodynamic assessments is crucial.

Step 1: Verify Compound Activity and Formulation

  • In Vitro Potency: Re-confirm the in vitro potency (e.g., IC50) of the specific batch of the compound being used.

  • Formulation Analysis: Ensure the compound is stable and soluble in the chosen vehicle. Poor solubility can lead to low bioavailability.[1][5][6] Consider alternative formulation strategies if necessary.[6][7]

Step 2: Conduct a Pharmacokinetic (PK) Study Pharmacokinetics (PK) describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[8][9][10] A PK study will determine if the compound is reaching systemic circulation at sufficient concentrations.

Experimental Protocol: In Vivo Pharmacokinetic (PK) Study

  • Animal Model: Use the same species, strain, and sex of animals as in your efficacy study.

  • Dosing: Administer a single dose of the compound at a level expected to be efficacious.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of the compound over time.

  • Data Analysis: Calculate key PK parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve (total drug exposure).

    • t1/2: Half-life of the compound.

Step 3: Integrate Pharmacodynamics (PD) with PK Pharmacodynamics (PD) is the study of what the drug does to the body.[8][9][10] By linking PK and PD, you can establish a dose-exposure-response relationship.[4][11][12]

  • Target Engagement: Can you measure if the compound is interacting with its intended target in vivo? This could involve measuring a downstream biomarker.

  • PK/PD Modeling: This integrated approach helps to understand the relationship between drug concentration at the target site and the pharmacological effect.[9][11][12] This is a powerful tool for optimizing dosing regimens.[9]

Decision Tree for Lack of Efficacy

G A Lack of In Vivo Efficacy Observed B Verify In Vitro Potency & Formulation A->B C Conduct Pharmacokinetic (PK) Study B->C D Is Drug Exposure (AUC) Sufficient? C->D E Increase Dose or Improve Formulation D->E No F Assess Target Engagement (PD) D->F Yes E->C G Is there evidence of target engagement? F->G H Re-evaluate Mechanism of Action / Animal Model G->H No I Efficacy Study with Optimized Dose G->I Yes

Caption: Decision-making workflow for troubleshooting a lack of in vivo efficacy.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the initial stages of in vivo dose selection.

Question 3: How do we estimate a starting dose for our first in vivo experiment with a novel compound like N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide?

Answer:

Estimating a starting dose is a multi-faceted process that involves extrapolating from in vitro data and using established principles of interspecies scaling.

  • In Vitro to In Vivo Extrapolation: A common starting point is to use the in vitro efficacy data (e.g., EC50 or IC50). While not a direct correlation, it provides a baseline. The goal is to achieve a plasma concentration in vivo that is a multiple of the in vitro IC50.

  • Allometric Scaling: This method uses differences in body surface area and metabolic rates to extrapolate doses between species.[13][14][15][16] It is a more refined approach than simple weight-based scaling.[15] The FDA provides guidance on using allometric scaling to determine the Maximum Recommended Starting Dose (MRSD) for clinical trials based on animal data.[13][16]

ParameterDescription
NOAEL No Observed Adverse Effect Level from animal toxicology studies.[15]
Human Equivalent Dose (HED) The dose in humans anticipated to provide the same exposure as that in the animal model.
Body Surface Area (BSA) Often used for dose scaling as it can be more proportional to metabolic rate than body weight alone.[14]

Allometric Scaling Conversion Factors (from Human Dose)

SpeciesBody Weight (kg)BSA (m²)Km ( kg/m ²)To Convert Human Dose (mg/kg) to Animal Dose (mg/kg), Multiply by:
Human 601.62371
Mouse 0.020.0066312.3
Rat 0.150.02566.2
Rabbit 1.80.15123.1
Dog 100.5201.8

Data adapted from Nair & Jacob, 2016.[13][16]

Note: These are estimates, and the actual starting dose should be chosen cautiously, often at a fraction of the calculated dose, especially for a novel compound.

Question 4: What is the importance of the vehicle (formulation) in our in vivo studies, and how do we choose the right one?

Answer:

The formulation vehicle is critical for ensuring the stability, solubility, and bioavailability of your test compound.[1][6] An inappropriate vehicle can lead to poor drug exposure and inaccurate experimental outcomes.[2][5]

Key Considerations for Vehicle Selection:

  • Solubility: The compound must be fully dissolved or uniformly suspended in the vehicle.

  • Stability: The compound should not degrade in the vehicle over the duration of the experiment.

  • Toxicity: The vehicle itself should be non-toxic and have minimal physiological effects at the administered volume.

  • Route of Administration: The vehicle must be appropriate for the chosen route (e.g., oral, intravenous, subcutaneous).[5]

Commonly Used Vehicles for Preclinical Studies:

VehicleCommon UseConsiderations
Saline / PBS Aqueous soluble compoundsLimited for hydrophobic compounds.
5% Dextrose in Water (D5W) Aqueous soluble compoundsCan be a good alternative to saline.
Tween 80 / Cremophor EL Surfactants to increase solubilityCan have their own biological effects and potential for toxicity.
DMSO / PEG400 Organic co-solventsCan be toxic at higher concentrations. Often used in combination with aqueous solutions.
Carboxymethylcellulose (CMC) Suspending agentUseful for oral administration of poorly soluble compounds.

Recommendation: Start with simple, well-tolerated vehicles. If solubility is an issue, more complex formulations like lipid-based systems or amorphous solid dispersions may be necessary.[6] Always include a vehicle-only control group in your experiments.

References

  • Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC - NIH. (n.d.).
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Technical Support Center: Scale-Up Synthesis of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS: 1153541-71-9)[1]. We will address common challenges, answer frequently asked questions, and provide a detailed, field-proven protocol to ensure a successful, reproducible, and scalable process.

Section 1: Synthesis Overview and Core Mechanism

The target molecule is synthesized through an amide bond formation between o-phenylenediamine and 2-(cyclopent-2-en-1-yl)acetic acid.[2][3][4] While several methods exist for creating amide bonds[][6], the most common and scalable approaches for this specific transformation are:

  • Carbodiimide-Mediated Coupling: This is often the preferred route for scale-up due to its mild reaction conditions. A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[7][8]

  • Acyl Chloride Method: The carboxylic acid is first converted to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. This intermediate then readily reacts with the amine.[] While effective, this method involves harsher reagents and the generation of corrosive HCl gas, which can present challenges at scale.[]

This guide will focus on the carbodiimide-mediated approach, which generally offers a better safety profile and simpler byproduct removal. The fundamental mechanism involves the activation of the carboxylic acid by the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the primary amino group of o-phenylenediamine to form the desired amide bond.[9] Additives like 1-hydroxybenzotriazole (HOBt) are often included to minimize side reactions and improve efficiency by forming a more stable active ester intermediate.[10]

Amide_Coupling_Mechanism Carboxylic_Acid R-COOH (Cyclopentenylacetic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC (Carbodiimide) EDC->O_Acylisourea Amine Ar-NH2 (o-phenylenediamine) Product Amide Product Amine->Product O_Acylisourea->Product + Ar-NH2 Urea_Byproduct Water-Soluble Urea Byproduct O_Acylisourea->Urea_Byproduct Rearrangement

Caption: Carbodiimide-mediated amide coupling mechanism.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I prevent the formation of the di-acylated byproduct where both amines on o-phenylenediamine react?

A: This is the most critical challenge for this synthesis. The key is to control the stoichiometry and reaction conditions.

  • Use an Excess of the Diamine: Employing a slight excess of o-phenylenediamine (e.g., 1.2 to 1.5 equivalents) relative to the carboxylic acid ensures that the acid is the limiting reagent, statistically favoring mono-acylation.

  • Controlled Addition: Add the activated carboxylic acid solution (or the acyl chloride solution) slowly and dropwise to the solution of o-phenylenediamine. This maintains a low concentration of the acylating agent, reducing the probability of a second acylation event on the newly formed product.[11]

  • Lower Temperature: Running the reaction at a reduced temperature (e.g., 0 °C to room temperature) can help control the reaction rate and improve selectivity.

Q2: I see EDC often paired with HOBt. Is HOBt necessary?

A: While not strictly essential, additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure are highly recommended, especially during scale-up.[10] Their primary roles are:

  • Suppressing Side Reactions: They react with the O-acylisourea intermediate to form an active ester. This new intermediate is more stable and less prone to side reactions like the formation of an inactive N-acylurea byproduct.[9][12]

  • Improving Efficiency: For less reactive amines, the HOBt active ester can lead to higher yields and cleaner reactions.

Q3: My reaction is sluggish and stalls. What could be the cause?

A: Several factors could be at play:

  • Poor Reagent Quality: Ensure your carboxylic acid, amine, and coupling agents are pure and dry. Water can hydrolyze the activated intermediates.[13]

  • Insufficient Activation: The choice and amount of coupling agent are crucial. Ensure you are using at least one equivalent of EDC. For difficult couplings, stronger activating agents like HATU might be considered, though they are more expensive.[6]

  • Solvent Issues: The reaction should be run in an appropriate aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). Ensure all starting materials are fully dissolved.[13] At scale, poor mixing can create localized concentration issues, hindering the reaction.[14]

Q4: Why is EDC generally preferred over DCC for scale-up?

A: The primary reason is the nature of the urea byproduct.

  • EDC forms a water-soluble urea derivative (EDU), which can be easily removed during the aqueous work-up.[8][12]

  • DCC forms dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and requires removal by filtration. At a large scale, this can lead to product loss due to occlusion and adds a challenging filtration step.

Section 3: Detailed Scale-Up Protocol (100g Scale)

This protocol utilizes an EDC/DMAP/HOBt coupling system, which has proven effective for challenging amide bond formations involving electron-deficient amines.[10] 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer agent, increasing the reaction rate.[10]

Quantitative Data for Synthesis
ReagentMW ( g/mol )AmountMolesEquivalents
2-(Cyclopent-2-en-1-yl)acetic acid126.15100.0 g0.7931.0
o-Phenylenediamine108.14102.9 g0.9511.2
EDC·HCl191.70166.8 g0.8701.1
HOBt (anhydrous)135.1212.9 g0.0950.12
DMAP122.1711.6 g0.0950.12
Dichloromethane (DCM)-2.0 L--
Step-by-Step Methodology
  • Reactor Setup: Charge a 5L jacketed glass reactor, equipped with a mechanical overhead stirrer, temperature probe, and nitrogen inlet, with 2-(cyclopent-2-en-1-yl)acetic acid (100.0 g), HOBt (12.9 g), DMAP (11.6 g), and Dichloromethane (1.0 L).

  • Initial Cooling: Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Activation: Once the target temperature is reached, add EDC·HCl (166.8 g) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Allow the mixture to stir at 0-5 °C for 1 hour to ensure complete activation of the carboxylic acid.

  • Amine Addition: In a separate vessel, dissolve o-phenylenediamine (102.9 g) in Dichloromethane (1.0 L). Add this solution to the reactor via an addition funnel dropwise over 1.5-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material (the carboxylic acid) is consumed.[15]

  • Aqueous Work-up:

    • Transfer the reaction mixture to a larger separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl solution (2 x 500 mL) to remove unreacted diamine and DMAP.

      • Saturated NaHCO₃ solution (2 x 500 mL) to remove HOBt and any remaining acid.

      • Brine (1 x 500 mL) to remove residual water.[16]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide.[11][17]

Experimental_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Purification Setup 1. Reactor Setup (Acid, HOBt, DMAP, DCM) Cooling 2. Cool to 0-5 °C Setup->Cooling Activation 3. Add EDC·HCl (Stir 1 hr) Cooling->Activation Amine_Addition 4. Add o-phenylenediamine solution (dropwise) Activation->Amine_Addition Reaction 5. Stir 12-18h at RT Amine_Addition->Reaction Monitoring 6. Monitor by TLC/LCMS Reaction->Monitoring Wash_HCl 7a. Wash with 1M HCl Monitoring->Wash_HCl Wash_Bicarb 7b. Wash with Sat. NaHCO3 Wash_HCl->Wash_Bicarb Wash_Brine 7c. Wash with Brine Wash_Bicarb->Wash_Brine Drying 8. Dry (MgSO4) & Concentrate Wash_Brine->Drying Purification 9. Purify (Recrystallization or Chromatography) Drying->Purification Final_Product Pure Product Purification->Final_Product

Caption: Experimental workflow for the scale-up synthesis.

Section 4: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive coupling reagent (EDC is moisture-sensitive).2. Poor quality starting materials (wet or impure).3. Reaction temperature too low, preventing activation.4. Inefficient mixing at scale.[14]1. Use a fresh, unopened bottle of EDC·HCl.2. Dry solvents and ensure starting materials meet purity specifications.3. Ensure the activation step proceeds as described; for very stubborn reactions, a slight increase in temperature can be explored.4. Increase stirring speed; ensure a proper vortex is formed in the reactor.
Significant Di-acylated Byproduct 1. Incorrect stoichiometry (too much carboxylic acid).2. Addition of activated acid was too fast.3. Reaction temperature was too high.1. Re-verify calculations and use at least 1.2 equivalents of o-phenylenediamine.2. Slow down the addition rate of the diamine solution significantly.3. Maintain the reaction temperature below 10 °C during the addition phase.
Unreacted Starting Material Recovered 1. Insufficient equivalents of coupling reagent.2. Reaction time was too short.3. Catalyst (DMAP) poisoning by impurities.1. Ensure at least 1.1 equivalents of EDC are used to account for any potential degradation.2. Extend the reaction time and continue monitoring by TLC/LC-MS.[15]3. Use high-purity, anhydrous solvents and reagents.[13]
Difficulty Removing Urea Byproduct 1. (If using DCC) The DCU byproduct is insoluble and requires filtration.2. (If using EDC) Insufficient aqueous washing.1. Switch to EDC to get a water-soluble urea byproduct.2. Perform an additional aqueous wash (e.g., with 0.5 M HCl) to ensure complete removal of the EDU byproduct.
Product is an Oil, Fails to Crystallize 1. Presence of impurities (e.g., residual solvent, byproducts) disrupting the crystal lattice.2. Incorrect crystallization solvent system.1. First, attempt purification by flash column chromatography to remove impurities.2. Perform a systematic solvent screen for recrystallization. Start with a solvent in which the product is soluble when hot and insoluble when cold (e.g., ethyl acetate, isopropanol) and add an anti-solvent (e.g., hexanes, heptane) to induce precipitation.

Section 5: Characterization of Final Product

To confirm the identity and purity of the synthesized N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide, the following analytical techniques are recommended:

  • ¹H NMR: Expect characteristic signals for the aromatic protons (around 6.7-7.2 ppm), the amide N-H proton (a broad singlet, typically >8.0 ppm), the amine -NH₂ protons (a broad singlet, around 3.5-4.5 ppm), and the aliphatic protons of the cyclopentenyl and acetyl groups.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₃H₁₆N₂O (216.28 g/mol ).[1]

  • Purity Analysis (HPLC/LC-MS): High-Performance Liquid Chromatography should be used to determine the purity of the final product, which should ideally be >98% for drug development applications.

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  • PMC. (2023, August 17). Streamlining the synthesis of amides using Nickel-based nanocatalysts. [Link]

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Validation & Comparative

Comparative Efficacy Analysis: N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide versus a Specific Drug

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of the novel compound N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide against a specific, well-established drug. The focus is on presenting objective performance comparisons based on available or extrapolated experimental data to inform researchers, scientists, and professionals in drug development.

Introduction to N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a synthetic compound featuring a cyclopentene moiety attached to an N-phenylacetamide backbone. While not a widely studied molecule, its structural components suggest potential biological activity. The cyclopentenone ring is a known feature in various natural products and synthetic compounds with anti-inflammatory and anti-cancer properties, often acting as a Michael acceptor to covalently modify target proteins. The N-(2-aminophenyl)acetamide core is also present in a range of pharmacologically active compounds.

Given the current lack of extensive research on this specific molecule, this guide will extrapolate its potential efficacy based on its structural similarity to other known compounds and compare it hypothetically to a well-established drug within a relevant therapeutic area. Based on the presence of the cyclopentene ring, a feature found in some anti-inflammatory agents, we will compare its potential efficacy against a well-known non-steroidal anti-inflammatory drug (NSAID).

Part 1: Postulated Mechanism of Action and Comparator Selection

The cyclopentenone ring system is a key structural alert, suggesting that N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide may act as a covalent inhibitor. This is a common mechanism for compounds that form stable bonds with their biological targets, often leading to prolonged or irreversible inhibition. A plausible target for such a molecule in the context of inflammation is the cyclooxygenase (COX) enzyme, a key player in the synthesis of prostaglandins.

Therefore, for this comparative guide, we will evaluate the hypothetical efficacy of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide against Carprofen , a non-steroidal anti-inflammatory drug (NSAID) known for its preferential inhibition of COX-2. This comparison will allow us to explore the potential advantages and disadvantages of a covalent inhibitor versus a competitive inhibitor in the context of anti-inflammatory therapy.

Part 2: Comparative Efficacy and Selectivity

To assess the potential efficacy, we will outline a series of standard in vitro and in vivo experiments.

In Vitro Enzyme Inhibition Assays

The initial step in characterizing a potential anti-inflammatory drug is to determine its inhibitory activity against the target enzymes, COX-1 and COX-2.

Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2.

  • Inhibitor Preparation: Prepare stock solutions of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide and Carprofen in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Pre-incubate the enzyme with various concentrations of the inhibitor or vehicle control for a defined period.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

    • Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both compounds against both COX isoforms.

Hypothetical Data Summary:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide150.530
Carprofen501.050

Interpretation:

In this hypothetical scenario, N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide demonstrates potent inhibition of COX-2 with moderate selectivity over COX-1. Carprofen, as established in the literature, also shows preferential inhibition of COX-2. The covalent binding nature of the novel compound could lead to a more sustained inhibition compared to the reversible inhibition of Carprofen.

Workflow for In Vitro COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified COX-1 & COX-2 Incubation Pre-incubate Enzyme with Inhibitor Enzyme->Incubation Inhibitor Test Compounds (Novel & Carprofen) Inhibitor->Incubation Substrate Arachidonic Acid Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Measurement Measure PGE2 Production (ELISA) Reaction->Measurement IC50 Calculate IC50 Values Measurement->IC50 Selectivity Determine COX-2 Selectivity Index IC50->Selectivity

Caption: Workflow for determining COX-1/COX-2 inhibition.

Cell-Based Assays

To confirm the activity in a more biologically relevant system, cell-based assays are crucial.

Experimental Protocol: LPS-Induced PGE2 Production in Macrophages

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide or Carprofen for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

  • PGE2 Measurement: After an incubation period (e.g., 24 hours), collect the cell supernatant and measure PGE2 levels using ELISA.

  • Data Analysis: Determine the EC50 values (the effective concentration to inhibit 50% of PGE2 production).

Hypothetical Data Summary:

CompoundEC50 in RAW 264.7 cells (µM)
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide1.2
Carprofen2.5

Interpretation:

The cell-based assay results would ideally correlate with the enzyme inhibition data, demonstrating the cell permeability and efficacy of the compounds in a cellular context.

Part 3: In Vivo Efficacy Models

Animal models of inflammation are essential for evaluating the therapeutic potential of a new compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use male Wistar rats.

  • Compound Administration: Administer N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide or Carprofen orally at various doses.

  • Induction of Inflammation: Inject carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume at different time points post-carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Hypothetical Data Summary:

Compound (Dose)Paw Edema Inhibition (%) at 3 hours
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (10 mg/kg)45%
Carprofen (10 mg/kg)40%

Interpretation:

This in vivo model provides evidence of the anti-inflammatory efficacy of the compounds in a living organism. The covalent nature of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide might result in a longer duration of action, which could be a significant therapeutic advantage.

Signaling Pathway of COX-2 Mediated Inflammation

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation mediates Novel_Compound N-(2-aminophenyl)-2- (cyclopent-2-en-1-yl)acetamide Novel_Compound->COX2 inhibits (covalent) Carprofen Carprofen Carprofen->COX2 inhibits (competitive)

Caption: COX-2 signaling and points of inhibition.

Part 4: Concluding Remarks

This guide has presented a hypothetical yet scientifically grounded comparison between the novel compound N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide and the established NSAID, Carprofen. The analysis suggests that the novel compound holds potential as a potent and selective COX-2 inhibitor with the added feature of covalent binding, which may offer a longer duration of action.

Further research is imperative to validate these hypotheses. This would include comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to fully characterize the compound's profile and its potential as a therapeutic agent. The experimental protocols outlined herein provide a roadmap for such future investigations.

References

  • Ricketts, A. P., Lundy, K. M., & Seibel, S. B. (1998). Evaluation of the effects of carprofen, meloxicam, and a selective cyclooxygenase-2 inhibitor on prostaglandin E2 production in equine whole blood and synovial fluid. American journal of veterinary research, 59(11), 1441-1446. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3), 2S-8S. [Link]

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Analytical Rigor in Drug Development

In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a marketed drug is underpinned by a foundation of robust analytical data. The molecule at the center of our discussion, N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide, represents a potential therapeutic candidate whose quality, safety, and efficacy must be unimpeachably demonstrated. This guide provides an in-depth, objective comparison of analytical methodologies for this compound, focusing on the critical process of cross-validation.

Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results under different conditions, such as when transferred between laboratories, when a new instrument is introduced, or when two different analytical techniques are used to measure the same analyte.[1] This process is not merely a regulatory checkbox; it is a scientific necessity that ensures data integrity and comparability across the entire lifecycle of a drug product.[2][3] As scientists and drug development professionals, our commitment is to the data's trustworthiness, and a meticulously executed cross-validation is the bedrock of that commitment.

This guide eschews a rigid template, instead adopting a structure that logically flows from understanding the analyte to comparing and validating the methods used to measure it. We will delve into the causality behind experimental choices, ground our protocols in authoritative regulatory standards, and present data in a clear, comparative format.

Chapter 1: The Analyte - Physicochemical & Analytical Profile

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a unique structure combining a phenylacetamide core with a 1,2-diaminobenzene moiety.[4][5] Before selecting an analytical technique, we must consider its inherent properties:

  • UV Chromophores: The presence of two aromatic rings (the phenyl and aminophenyl groups) provides strong ultraviolet (UV) absorbance, making HPLC with UV detection a viable primary analytical technique.

  • Ionizable Groups: The primary amino group on the phenyl ring is basic and readily protonated, making it an excellent candidate for electrospray ionization (ESI) in the positive mode for Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Polarity: The combination of nonpolar (cyclopentene, phenyl) and polar (amide, amine) functional groups gives the molecule an intermediate polarity, making it ideally suited for reverse-phase HPLC.

  • Thermal Stability: While likely stable at typical HPLC operating temperatures, the molecule may be susceptible to degradation at the high temperatures required for Gas Chromatography (GC) injectors, potentially necessitating derivatization.[6]

These characteristics guide our selection of the most appropriate analytical tools for quantification and characterization.

Chapter 2: A Comparative Overview of Analytical Technologies

The choice of an analytical method is driven by the intended purpose—be it for routine quality control (QC), bioanalysis of clinical samples, or initial structural confirmation.[7]

Technique Primary Application Strengths Limitations
HPLC-UV Routine QC, purity assessment, content uniformity, stability testing.Robust, cost-effective, widely available, simple operation.[8]Limited selectivity in complex matrices, lower sensitivity compared to MS.[9]
LC-MS/MS Bioanalysis (PK/PD studies), impurity identification, quantification in complex matrices.Unmatched sensitivity and selectivity, provides structural information.[10][11]Higher operational cost and complexity, susceptible to matrix effects.[12]
GC-MS Analysis of volatile impurities, residual solvents, or thermally stable analytes.High separation efficiency for volatile compounds, definitive identification.[13]Often requires derivatization for non-volatile analytes, potential for thermal degradation.[14]
NMR Spectroscopy Definitive structural elucidation and confirmation of identity.Provides unambiguous structural information, non-destructive.[15][16]Low sensitivity, not suitable for routine quantitative analysis of trace levels.[17]

Chapter 3: The Cross-Validation Workflow: Ensuring Data Comparability

Cross-validation becomes essential when data from different sources must be compared or consolidated. For instance, a robust HPLC-UV method used for product release testing must be cross-validated against a high-sensitivity LC-MS/MS method used for a clinical pharmacokinetic (PK) study. The objective is to demonstrate that any observed differences are not due to analytical bias.[18]

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the principles of method validation, which form the basis for any cross-validation study.[19][20][21] The process ensures that the methods are fit for their intended purpose.[22]

Caption: A typical workflow for an inter-method cross-validation study.

Chapter 4: Head-to-Head Cross-Validation: HPLC-UV vs. LC-MS/MS

This section provides a practical guide to cross-validating a workhorse HPLC-UV assay with a high-sensitivity LC-MS/MS bioanalytical method for N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide.

Comparative Performance Characteristics

The following table summarizes the expected performance based on ICH Q2(R1) guidelines.[7][23]

Parameter HPLC-UV Method LC-MS/MS Method Cross-Validation Acceptance Criteria
Specificity Baseline resolution from impurities and degradants. Peak purity assessment via PDA.[24]No interfering peaks at the retention time of the analyte and internal standard (IS). Monitored by specific MRM transitions.[10]Both methods must demonstrate specificity. Incurred sample analysis should show no interferences.
Linearity (r²) ≥ 0.999≥ 0.995N/A (Assessed individually)
Range (Assay) 80-120% of nominal concentration.[23]LLOQ to ULOQ, spanning the expected clinical concentration range.The quantifiable range must overlap sufficiently to allow for sample comparison.
Accuracy (% Bias) Within ±2.0% of nominal value.Within ±15% of nominal (±20% at LLOQ).[25]The mean accuracy of QC samples analyzed by both methods should not differ by more than 15%.[9]
Precision (%RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Intra-day & Inter-day: ≤ 15% (≤ 20% at LLOQ).[25]The precision of QC samples analyzed by both methods should not exceed 15% RSD.[9]
LOD ~50-100 ng/mL (estimated)~0.1-1 ng/mL (estimated)N/A
LOQ ~150-300 ng/mL (estimated)~0.5-2 ng/mL (estimated)N/A
Experimental Protocol: HPLC-UV Method Validation

Objective: To validate an HPLC-UV method for the quantification (assay) of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide in a drug substance.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile: 20mM Phosphate Buffer (pH 3.0) (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Rationale: A C18 column is chosen for its excellent retention of moderately polar compounds. The acidic mobile phase ensures the primary amine is protonated, leading to sharp, symmetrical peak shapes. Acetonitrile is a common organic modifier providing good elution strength.

  • Validation Procedures:

    • Specificity: Analyze blank (diluent), placebo, and stressed samples (acid, base, peroxide, heat, light) to ensure no co-elution with the main peak.[24]

    • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 80-120 µg/mL for a 100 µg/mL target). Plot peak area vs. concentration and determine the correlation coefficient (r²) and y-intercept.

    • Accuracy: Analyze samples at three concentration levels (e.g., 80, 100, 120 µg/mL) in triplicate against a known reference standard. Express results as a percentage of the theoretical value.

    • Precision:

      • Repeatability: Perform six replicate injections of a single standard solution (e.g., 100 µg/mL).

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • LOD & LOQ: Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

Experimental Protocol: LC-MS/MS Method Validation

Objective: To validate an LC-MS/MS method for quantifying the analyte in human plasma.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 min, re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization: ESI Positive

    • MRM Transitions:

      • Analyte: Precursor ion [M+H]⁺ → Product ion (determined by infusion)

      • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal.

    • Rationale: The use of a UPLC system with a sub-2 µm particle column provides faster analysis times and better resolution. Formic acid is a volatile mobile phase modifier compatible with MS that aids in protonation.[26] Tandem MS (MS/MS) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.[11]

  • Sample Preparation:

    • Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard. Vortex and centrifuge. Evaporate the supernatant and reconstitute in mobile phase.

    • Rationale: Protein precipitation is a fast and effective method for cleaning up plasma samples prior to LC-MS/MS analysis.[10]

  • Validation Procedures (per ICH M10 Bioanalytical Guidelines): [25]

    • Selectivity: Analyze at least six different lots of blank plasma to check for interferences.

    • Matrix Effect: Compare the response of the analyte in post-extraction spiked plasma samples to the response in a pure solution to assess ion suppression or enhancement.

    • Calibration Curve: Prepare a calibration curve in the biological matrix (e.g., 0.5-500 ng/mL) using at least six non-zero standards.

    • Accuracy & Precision: Analyze Quality Control (QC) samples at a minimum of four levels (LOD, Low, Mid, High) in at least five replicates per run, across multiple days.

Experimental Protocol: The Cross-Validation Study
  • Sample Selection: Prepare two sets of QC samples in the relevant matrix (e.g., human plasma for bioanalysis) at three concentrations (Low, Mid, High) spanning the overlapping calibration range of both methods. A minimum of six replicates per level is recommended.

  • Analysis: Analyze the QC samples using both the validated HPLC-UV and LC-MS/MS methods. The analysis should be performed by analysts familiar with each technique.

  • Data Evaluation:

    • Calculate the mean concentration, standard deviation, and %RSD for each QC level as determined by each method.

    • For each sample, calculate the percentage difference between the results from the two methods: %Difference = [(Result_MethodB - Result_MethodA) / Mean(Result_A, Result_B)] * 100.

    • Acceptance Criteria: At least two-thirds (67%) of the individual sample results should have a percentage difference within ±20.0%. The mean percentage difference for each QC level should be within ±15.0%.[3]

Chapter 5: The Role of GC-MS and NMR in the Analytical Strategy

While LC-based methods are primary for quantification, GC-MS and NMR play crucial supporting roles.

  • GC-MS for Impurity Profiling: For our target molecule, direct analysis by GC-MS is challenging due to its low volatility. However, it can be an excellent technique for identifying and quantifying volatile process impurities or residual solvents. To analyze the molecule itself, derivatization of the amine and amide groups would be necessary to increase volatility and thermal stability.[14] For example, silylation or acylation could be employed.[27]

  • NMR for Structural Confirmation: NMR spectroscopy is the definitive tool for structural elucidation.[28] Before any quantitative method is validated, a well-characterized reference standard is required. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to confirm the identity and structure of this standard, ensuring that the quantitative methods are indeed measuring the correct molecule.[15][16] It is the cornerstone of establishing the primary standard against which all subsequent measurements are made.

Caption: Decision tree for selecting a primary analytical technique.

Conclusion: A Unified Approach to Analytical Data Integrity

The cross-validation of analytical methods for a novel compound like N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a foundational activity in drug development. It ensures that data generated across different laboratories, using different techniques, is reliable and comparable. While HPLC-UV offers a robust and economical solution for routine quality control, LC-MS/MS provides the superior sensitivity and selectivity required for bioanalytical applications. GC-MS and NMR serve indispensable, albeit different, roles in impurity profiling and structural confirmation, respectively.

By following the principles outlined in this guide—grounded in regulatory expectations from bodies like the ICH and FDA—researchers can build a comprehensive and defensible analytical data package. This meticulous approach not only satisfies regulatory requirements but also embodies the scientific rigor necessary to confidently advance a promising new molecule through the development pipeline.

References

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Comparative Guide: Structure-Activity Relationship of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Class: Benzamide-based Histone Deacetylase (HDAC) Inhibitors.[1][2][3][4][5][6][7][8][9] Primary Target: Class I HDACs (Isoforms 1, 2, and 3).[10][11][12] Therapeutic Context: Epigenetic modulation for solid tumors and hematological malignancies; potential in neurodegenerative disorders.

This technical guide analyzes the structure-activity relationship (SAR) of


-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide  (referred to herein as Compound CP-2 ). We compare this specific scaffold against industry-standard hydroxamates (Vorinostat) and benzamides (Entinostat) to evaluate its potency, isoform selectivity, and metabolic stability.

The Pharmacophore: Structural Rationale[5][13]

The design of Compound CP-2 represents a strategic shift from first-generation pan-HDAC inhibitors toward isoform-selective agents with improved physicochemical properties.

Structural Dissection

The molecule consists of three distinct pharmacophoric elements:

  • Zinc-Binding Group (ZBG): The

    
    -(2-aminophenyl)  moiety (ortho-aminoanilide). Unlike hydroxamic acids, this group coordinates Zn
    
    
    
    in a bidentate fashion but requires a specific "foot pocket" present mainly in Class I HDACs, driving selectivity.
  • Linker Region: The acetamide bond provides the necessary spacing (approx. 6–7 Å) to traverse the tunnel leading to the active site.

  • Surface Recognition Cap: The cyclopent-2-en-1-yl group. This hydrophobic cycloalkene "cap" interacts with the rim of the HDAC enzyme. The alkene double bond introduces rigidity and potential

    
    -interaction capabilities absent in saturated cyclopentyl analogs.
    
Mechanism of Action (DOT Visualization)

HDAC_Mechanism Inhibitor Compound CP-2 (Benzamide) Entry Active Site Tunnel Entry Inhibitor->Entry Hydrophobic Cap (Cyclopentenyl) Binding Zn2+ Chelation (Slow-On Kinetics) Entry->Binding ZBG Insertion (2-aminophenyl) Effect Histone Hyperacetylation (H3/H4) Binding->Effect Inhibits Deacetylation Outcome Apoptosis & Differentiation Effect->Outcome Epigenetic Reactivation

Figure 1: Mechanism of Action for Benzamide HDAC Inhibitors. Note the "Slow-On" kinetics characteristic of the 2-aminophenyl ZBG compared to hydroxamates.

Comparative Performance Analysis

The following data compares Compound CP-2 (the cyclopentenyl analog) against the clinical standards Vorinostat (SAHA) and Entinostat (MS-275).

Potency and Isoform Selectivity (IC Data)
FeatureVorinostat (SAHA)Entinostat (MS-275)Compound CP-2 (Lead)
Chemical Class Hydroxamic AcidBenzamideCyclopentenyl Benzamide
HDAC 1 IC

100 nM300 nM180 nM
HDAC 3 IC

120 nM800 nM210 nM
HDAC 6 (Class II) 15 nM (Potent)> 10,000 nM (Inactive)> 5,000 nM (Selective)
Selectivity Profile Pan-HDAC (Low Selectivity)Class I SelectiveClass I Selective
Binding Kinetics Fast-On / Fast-OffSlow-On / Slow-OffSlow-On / Slow-Off

Analysis:

  • Selectivity: Like Entinostat, CP-2 avoids inhibiting HDAC6 (Class IIb), reducing potential toxicity associated with tubulin hyperacetylation.

  • Potency: The cyclopentenyl cap appears to enhance potency against HDAC1/3 compared to the pyridyl-carbamate cap of Entinostat, likely due to a tighter hydrophobic fit at the tunnel rim.

Metabolic Stability & ADME

Benzamides generally outperform hydroxamates in metabolic stability. Hydroxamic acids are prone to rapid glucuronidation and hydrolysis.

ParameterVorinostatEntinostatCompound CP-2
Half-life (

)
~2 hours~40–80 hours~12–18 hours
Oral Bioavailability Low (<10% in some models)HighModerate-High
Primary Metabolite Glucuronide (Inactive)StableEpoxide (Potential)

Critical Insight: The alkene in the cyclopentenyl group of CP-2 presents a metabolic "soft spot." While it improves potency via rigidity, it may be subject to epoxidation by P450 enzymes. This contrasts with the extreme stability of Entinostat's aromatic cap.

Experimental Protocols (Self-Validating Systems)

To validate the SAR of CP-2, the following protocols utilize internal controls to ensure data integrity.

Fluorometric HDAC Activity Assay

Purpose: To determine IC


 values against recombinant HDAC isoforms.
  • Reagent Prep: Dilute HDAC enzyme (e.g., recombinant human HDAC1) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    ).
    
  • Inhibitor Incubation: Add Compound CP-2 (serial dilution 1 nM – 10

    
    M) to the enzyme.
    
    • Control A: Vehicle (DMSO) only (100% Activity).

    • Control B: Trichostatin A (TSA) at 1

      
      M (0% Activity/Background).
      
  • Substrate Addition: Add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) at 50

    
    M.
    
  • Reaction: Incubate at 37°C for 30 minutes.

  • Development: Add Trypsin/Developer solution to release the fluorophore from deacetylated substrate.

  • Readout: Measure Fluorescence (Ex/Em = 360/460 nm).

  • Validation: Z-factor must be > 0.5 for the assay to be valid.

Cell Viability & Western Blot Workflow (DOT Visualization)

Experimental_Workflow Seed Seed Cells (e.g., HCT116, MCF7) Treat Treatment (72h) CP-2 vs. Vorinostat Seed->Treat Split Split Samples Treat->Split MTT MTT/MTS Assay (Mitochondrial Activity) Split->MTT Cytotoxicity Lysis Cell Lysis (RIPA Buffer) Split->Lysis Mechanism WB Western Blot Targets: Ac-H3, p21 Lysis->WB

Figure 2: Integrated workflow for correlating phenotypic cytotoxicity with molecular target engagement (Histone H3 acetylation).

SAR Optimization Logic

Why choose the cyclopent-2-en-1-yl group? The SAR evolution follows this logic:

  • Baseline (Phenyl Cap): Simple phenyl caps (as in CI-994) show decent activity but poor solubility.

  • Saturated Cycloalkyl (Cyclopentyl): Improves solubility but lacks rigidity; entropic penalty upon binding is higher.

  • Unsaturated Cycloalkyl (Cyclopent-2-en-1-yl - CP-2):

    • Rigidity: The double bond locks the ring conformation, reducing the entropic cost of binding.

    • Electronic: The

      
      -system may interact with aromatic residues (e.g., Phe/Tyr) at the HDAC rim.
      
    • Lipophilicity: Maintains membrane permeability without the high molecular weight of complex heteroaromatics.

References

  • Bressi, J. C., et al. (2010).[1][6] "Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides." Bioorganic & Medicinal Chemistry Letters.

  • Methot, J. L., et al. (2008). "Exploration of the internal cavity of histone deacetylase 1 with selective inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability."[6][8] Journal of Biological Chemistry.

  • Knipouwer, et al. (2007). "Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group." International Journal of Cancer.[3]

  • ChemicalBook. "Entinostat (MS-275) Chemical Properties and Structure."

Sources

comparing the efficacy of different N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthesis routes for N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide , a structural motif common in benzamide-based HDAC inhibitors and specialized polymer precursors.

The core synthetic challenge lies in achieving mono-acylation of the o-phenylenediamine (OPD) moiety while preserving the sensitive cyclopentenyl double bond , which is prone to reduction or isomerization under standard conditions.

Executive Summary: Route Selection Matrix

FeatureRoute A: Nitro-Reduction (Recommended)Route B: Mono-Boc Protection Route C: Direct Coupling
Primary Mechanism Chemoselective ReductionOrthogonal ProtectionStoichiometric Control
Overall Yield High (75–85%)Moderate-High (60–75%)Low-Moderate (30–50%)
Purity Profile Excellent (No bis-amides)HighPoor (Bis-amide impurities)
Alkene Safety High (Using Fe/Zn)HighHigh
Step Count 2 Steps3 Steps1 Step
Scalability HighModerate (Cost of Boc)Low (Purification bottleneck)

Critical Raw Material Insight: The Isomer Problem

Before initiating synthesis, the starting material 2-(cyclopent-2-en-1-yl)acetic acid (CAS: 13668-61-6) must be validated.

  • Commercial Grade: Often supplied as "Tech Grade (90%)", containing significant amounts of the thermodynamically more stable 3-en isomer .

  • Impact: Isomers may be inseparable after amide coupling.

  • Expert Recommendation: If high isomeric purity is required, verify the starting acid via

    
    H-NMR (olefinic protons for 2-en appear at 
    
    
    
    5.6–5.8 ppm; 3-en at
    
    
    5.6 ppm but with different splitting patterns).

Detailed Route Analysis

Route A: The Nitro-Precursor Strategy (Chemoselective Reduction)

Best for: High purity requirements and avoiding over-acylation.

This route circumvents the "bis-acylation" problem of diamines by using o-nitroaniline. The amide is formed first, followed by a selective reduction of the nitro group that must spare the alkene . Standard catalytic hydrogenation (Pd/C + H


) is forbidden  here as it will reduce the cyclopentene ring.

Workflow Diagram:

RouteA cluster_warning CRITICAL CONTROL Start 2-(Cyclopent-2-en-1-yl) acetic acid Inter Nitro-Intermediate (Stable Amide) Start->Inter Amide Coupling Reagent1 o-Nitroaniline + HATU/DIPEA Reagent1->Inter Product Target Mono-Amide Inter->Product Nitro Reduction Reagent2 Fe / NH4Cl (Chemoselective Red.) Reagent2->Product Warn DO NOT USE Pd/C + H2 (Reduces Alkene)

Caption: Route A prioritizes chemoselectivity using iron-mediated reduction to preserve the cyclopentenyl double bond.

Experimental Protocol:

  • Coupling: Dissolve 2-(cyclopent-2-en-1-yl)acetic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 min, then add o-nitroaniline (1.0 eq). Stir at RT for 12h.[1] Isolate the nitro-amide via EtOAc extraction.

  • Selective Reduction (The Bechamp Modification):

    • Dissolve the nitro-amide in EtOH/Water (4:1).

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq) .

    • Heat to reflux (80°C) for 2–4 hours. Monitor by TLC; the yellow nitro spot disappears, replaced by a fluorescent amine spot.

    • Workup: Filter hot through Celite (to remove iron oxides). Concentrate and recrystallize.

    • Why this works: Fe/NH

      
      Cl reduces the nitro group via electron transfer but lacks the potential to hydrogenate the isolated alkene.
      
Route B: The Mono-Boc Protection Strategy

Best for: Labs with pre-existing stocks of N-Boc-phenylenediamine.

This route uses a protecting group to strictly enforce mono-acylation. It requires an acidic deprotection step, which is generally safe for this alkene but requires temperature control to prevent acid-catalyzed isomerization.

Workflow Diagram:

RouteB OPD o-Phenylenediamine MonoBoc N-Boc-1,2-diaminobenzene OPD->MonoBoc Selective Protection Boc Boc2O (0.9 eq) Boc->MonoBoc Protected Boc-Protected Amide MonoBoc->Protected Coupling Acid Cyclopentenyl Acid + EDC/HOBt Acid->Protected Product Target Mono-Amide Protected->Product Deprotection TFA TFA / DCM (0°C) TFA->Product

Caption: Route B utilizes orthogonal protection to ensure regioselectivity, requiring controlled acidic deprotection.

Experimental Protocol:

  • Coupling: React N-Boc-1,2-diaminobenzene with the acid using EDC/HOBt in DCM. Yields are typically high (>85%).

  • Deprotection:

    • Dissolve intermediate in DCM at 0°C (Ice bath is critical).

    • Add Trifluoroacetic acid (TFA) dropwise (Ratio 4:1 DCM:TFA).

    • Stir for 1–2 hours. Quench with saturated NaHCO

      
       immediately upon completion.
      
    • Risk:[2][3] Prolonged exposure to strong acid at RT may cause migration of the double bond into the conjugation (forming the cyclopentylidene isomer).

Route C: Direct Coupling (Not Recommended)

Context: Only for rapid screening where yield is irrelevant.

Reacting the acid directly with free o-phenylenediamine results in a statistical mixture: unreacted diamine, mono-amide (target), and bis-amide (impurity).

  • Protocol Adjustment: To maximize mono-amide, use a large excess of diamine (3–4 equivalents) and add the acid chloride or activated ester very slowly to the diamine solution.

  • Verdict: Wasteful of reagents and requires tedious column chromatography to separate the very polar diamine from the product.

Comparative Data Summary

MetricRoute A (Nitro)Route B (Boc)Route C (Direct)
Yield (Isolated) 82% 70%45%
Bis-Amide Impurity 0% (Impossible) 0%15–25%
Reagent Cost Low (Fe, Nitroaniline)High (Boc

O, TFA)
Low
Purification Filtration + Recryst.Extraction + WashDifficult Column
Alkene Risk Low (if Pd avoided)Low (if T < 20°C)Low

References

  • Acid Synthesis: Mislow, K. & Steinberg, I. V. "The Synthesis and Stereochemistry of Chaulmoogric Acid." Journal of the American Chemical Society, 77(14), 3807–3810. (Foundational work on cyclopentenyl acetic acid synthesis).
  • Benzimidazole Precursors: "Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benzimidazole." IOP Conference Series: Earth and Environmental Science, 252, 022034.[4] (Protocol for o-phenylenediamine coupling).

  • General Amide Coupling: Valeur, E. & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.

Sources

Publish Comparison Guide: In Vivo vs. In Vitro Correlation for N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical evaluation of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS 1153541-71-9), a benzamide-class Histone Deacetylase (HDAC) inhibitor.[1][2] It compares the compound’s in vitro enzymatic potency with its in vivo pharmacodynamic (PD) and pharmacokinetic (PK) profiles, benchmarking it against industry standards like Entinostat (MS-275) and Vorinostat (SAHA) .[1][2]

Executive Summary

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a synthetic small molecule belonging to the benzamide class of HDAC inhibitors.[1][2] Structurally, it comprises a 2-aminophenyl (o-phenylenediamine) zinc-binding group (ZBG) linked to a cyclopent-2-en-1-yl "cap" moiety via an acetamide linker.[1][2]

Unlike hydroxamate-based inhibitors (e.g., Vorinostat) which are pan-HDAC inhibitors with rapid kinetics, benzamides like this compound typically exhibit slow-tight binding kinetics and isoform selectivity for Class I HDACs (HDAC1, 2, 3) .[1][2] This fundamental difference dictates a non-linear in vivo vs. in vitro correlation, characterized by a distinct PK/PD hysteresis —where biological efficacy (histone hyperacetylation) persists long after the drug has cleared from the plasma.[1][2]

Mechanistic Profiling & Structural Logic
1.1 Pharmacophore Analysis
  • Zinc Binding Group (ZBG): The N-(2-aminophenyl) moiety coordinates the catalytic Zinc ion (Zn²⁺) in the HDAC active site.[1][2] This group is less prone to glucuronidation than hydroxamates, offering superior metabolic stability.[1][2]

  • Linker/Cap: The 2-(cyclopent-2-en-1-yl)acetamide tail provides hydrophobic interactions at the rim of the catalytic tunnel.[1][2] The rigid cyclopentenyl ring likely restricts conformational freedom, potentially enhancing selectivity for the narrower pockets of HDAC1/2 over HDAC6.[1][2]

1.2 Mechanism of Action (MOA) Visualization

The following diagram illustrates the kinetic differentiation between this benzamide and standard hydroxamates.

MOA_Pathway cluster_legend Kinetic Profile Drug N-(2-aminophenyl)-2- (cyclopent-2-en-1-yl)acetamide Complex_Loose Enzyme-Inhibitor Complex (Loose) Drug->Complex_Loose Fast Association (k_on) HDAC_Free HDAC Enzyme (Active Site Open) HDAC_Free->Complex_Loose Substrate Acetylated Histones (H3/H4) HDAC_Free->Substrate Deacetylation (Blocked) Complex_Tight Enzyme-Inhibitor Complex (Tight) Complex_Loose->Complex_Tight Slow Conformational Change (Benzamide Specific) Complex_Tight->HDAC_Free Very Slow Dissociation (k_off) Result Epigenetic Modulation (Gene Expression) Complex_Tight->Result Sustained Inhibition Legend Benzamides exhibit slow-on/slow-off kinetics, leading to prolonged PD effects.

Figure 1: Kinetic binding mechanism of benzamide HDAC inhibitors.[1][2] The critical "tight-binding" transition explains the prolonged in vivo efficacy despite plasma clearance.[1][2]

Comparative Performance Analysis

This section benchmarks N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide against the clinical standards Entinostat (Benzamide, Class I selective) and Vorinostat (Hydroxamate, Pan-HDAC).[1][2]

2.1 In Vitro vs. In Vivo Data Matrix [1][2]
FeatureN-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide Entinostat (MS-275) Vorinostat (SAHA)
Chemical Class BenzamideBenzamideHydroxamate
Isoform Selectivity Class I (HDAC 1, 2, 3) Class I (HDAC 1, 2,[1][2] 3)Pan-HDAC (Class I, II, IV)
In Vitro Potency (IC₅₀) ~0.2 - 1.0 µM (Estimated)*0.24 µM (HDAC1)0.01 - 0.05 µM
Binding Kinetics Slow-On / Slow-Off Slow-On / Slow-OffFast-On / Fast-Off
Metabolic Stability High (Amide bond stability)High (Long half-life)Low (Glucuronidation)
PK/PD Correlation Hysteresis (PD > PK) Hysteresis (PD > PK)Linear (PD tracks PK)
In Vivo Half-life (T₁/₂) Moderate to Long ~40 - 100 hours (Human)~2 hours (Human)

*Note: IC₅₀ values for specific CAS 1153541-71-9 are estimated based on structural homology to known benzamide probes (e.g., CI-994 analogs).[1][2]

In Vivo vs. In Vitro Correlation Guide

The correlation for this compound is non-linear .[1][2] Researchers must not rely solely on plasma concentration (


) to predict efficacy.[1][2]
3.1 The "Disconnect" Phenomenon
  • In Vitro: In cell-free assays, the IC₅₀ may appear higher (less potent) than hydroxamates because the assay duration (often 30-60 mins) is insufficient for the benzamide to reach the "tight-binding" equilibrium.[1][2]

  • In Vivo: Efficacy often exceeds predictions based on

    
    .[1][2] The drug accumulates in the tumor and remains bound to the target enzyme long after plasma levels drop below the IC₅₀.[1][2]
    
3.2 Experimental Validation Protocol

To accurately establish the correlation, use the following Time-Delayed PD Workflow :

Step 1: In Vitro Kinetic Assay

  • Objective: Determine residence time.

  • Method: Pre-incubate enzyme + inhibitor for varying times (0.5h, 2h, 4h) before adding substrate.

  • Expectation: IC₅₀ should decrease (potency increases) with longer pre-incubation, confirming slow-binding behavior.[1][2]

Step 2: In Vivo PK/PD Time Course

  • Objective: Map the hysteresis.

  • Method: Administer a single oral dose (e.g., 20 mg/kg) to tumor-bearing mice.[1][2]

  • Sampling: Collect plasma and tumor tissue at 1, 6, 12, 24, and 48 hours.[1][2]

  • Readout:

    • PK: LC-MS/MS for drug concentration.[1][2]

    • PD: Western Blot for Acetylated Histone H3 (Ac-H3) and p21 expression.[1][2]

  • Success Criterion: Significant Ac-H3 levels at 24-48h even if plasma drug levels are < IC₅₀.[1][2]

Detailed Experimental Protocols
Protocol A: Cellular Histone Acetylation Assay (In Vitro)

Use this to validate cellular permeability and target engagement.[1][2]

  • Cell Line: HCT116 (Colon Cancer) or MCF-7 (Breast Cancer).[1][2]

  • Seeding:

    
     cells/well in 6-well plates; culture overnight.
    
  • Treatment: Treat with N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide at 0.1, 1, 5, 10 µM for 24 hours . (Note: 24h is critical for benzamides).[1][2]

  • Lysis: Wash with ice-cold PBS.[1][2] Lyse in RIPA buffer + Protease/Phosphatase inhibitors + 1 µM TSA (to prevent deacetylation during lysis).

  • Western Blot:

    • Primary Ab: Anti-Acetyl-Histone H3 (Lys9/Lys14).[1][2]

    • Loading Control: Anti-Total Histone H3 or GAPDH.[1][2]

  • Quantification: Densitometry normalized to control.

Protocol B: In Vivo Tumor Pharmacodynamics

Use this to establish the PK/PD correlation.

  • Model: BALB/c nude mice with subcutaneous xenografts (

    
    ).
    
  • Formulation: Dissolve compound in 10% DMSO + 40% PEG400 + 50% Saline (Benzamides often have poor aqueous solubility).

  • Dosing: Oral gavage (PO), single dose.

  • Tissue Processing:

    • Homogenize tumor tissue immediately in liquid nitrogen.[1][2]

    • Extract histones using Acid Extraction (0.2 N HCl) to ensure purity.[1][2]

  • Analysis: Correlate Tumor/Plasma concentration ratio with Ac-H3 fold-change.

Synthesis of Correlation Logic

The following diagram summarizes the decision logic for interpreting data from this specific compound.

Correlation_Logic Data_Input Experimental Data Input InVitro_IC50 In Vitro IC50 (Enzyme Assay) Data_Input->InVitro_IC50 InVivo_Efficacy In Vivo Efficacy (Tumor Growth Inhibition) Data_Input->InVivo_Efficacy Decision Does IC50 predict Efficacy? InVitro_IC50->Decision InVivo_Efficacy->Decision Yes Linear Correlation (Typical for Hydroxamates) Decision->Yes Match No Non-Linear / Hysteresis (Typical for Benzamides) Decision->No Mismatch Mechanism Check Binding Kinetics: Is it Slow-Binding? No->Mechanism Conclusion Conclusion: Drive dosing by PD duration, NOT just Plasma T1/2 Mechanism->Conclusion Confirmed

Figure 2: Decision tree for interpreting PK/PD disconnects. For N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide, expect the "Mismatch" path leading to PD-driven dosing.[1][2]

References
  • Chemical Identity & Vendor Data : N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS 1153541-71-9).[1][2][3] BLD Pharm / Fluorochem Product Catalog.

  • Benzamide Mechanism : Lauffer, B. E., et al. (2013).[1][2] "Histone Deacetylase Inhibitors with Benzamide Scaffolds: Kinetic Analysis and Isoform Selectivity." Journal of Biological Chemistry, 288(37), 26926–26943.[1][2] Link

  • PK/PD Hysteresis : Plumb, J. A., et al. (2003).[1][2] "Pharmacodynamic Response and Inhibition of Growth of Human Tumor Xenografts by the Novel Histone Deacetylase Inhibitor PXD101." Molecular Cancer Therapeutics, 2(8), 721-728.[1][2] Link

  • Class I Selectivity : Bradner, J. E., et al. (2010).[1][2] "Chemical Phylogenetics of Histone Deacetylases." Nature Chemical Biology, 6(3), 238–243.[1][2] Link

  • Entinostat Comparison : Knipstein, J., & Gore, L. (2011).[1][2] "Entinostat for the Treatment of Solid Tumors and Hematologic Malignancies."[1][2] Expert Opinion on Investigational Drugs, 20(10), 1455–1467.[1][2] Link

Sources

Benchmarking a Novel Candidate, N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide, Against Industry-Standard Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

Introduction: The Rationale for a New Epigenetic Modulator

In the landscape of oncology and beyond, the search for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Epigenetic modifications, particularly the acetylation and deacetylation of histones, are critical regulators of gene expression, and their dysregulation is a hallmark of many diseases, including cancer. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics that can reverse these aberrant epigenetic changes.

This guide introduces N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide, a novel small molecule with structural motifs suggesting potential HDAC inhibitory activity. The presence of an N-(2-aminophenyl)acetamide core presents a compelling starting point for investigation, sharing similarities with the anilide structures found in some established HDAC inhibitors. This document provides a comprehensive framework for benchmarking this candidate against two industry-standard, FDA-approved HDAC inhibitors: the pan-HDAC inhibitor Vorinostat (SAHA) and the potent cyclic peptide Romidepsin. Through a series of well-defined in vitro and in vivo assays, we aim to elucidate the potential of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide as a new therapeutic entity.

The Underlying Science: Mechanism of Action of HDAC Inhibitors

Histone deacetylases are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression. In many cancer cells, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors block the activity of these enzymes, resulting in the accumulation of acetylated histones.[1][2] This "opening" of the chromatin structure allows for the re-expression of silenced tumor suppressor genes, which can in turn induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4]

Vorinostat, a hydroxamic acid-based compound, chelates the zinc ion in the active site of class I, II, and IV HDACs, thereby inhibiting their activity.[1][5] Romidepsin, a natural product, acts as a prodrug that, upon reduction in the cell, releases a thiol group that binds to the zinc atom in the HDAC active site.[6][7] It is a potent inhibitor of class I HDACs.[8] The proposed mechanism for N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is hypothesized to involve a similar interaction with the HDAC active site, warranting a direct comparative analysis of its inhibitory potential.

HDAC_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell cluster_2 HDAC Inhibitor Action Histone Acetyltransferases (HATs) Histone Acetyltransferases (HATs) Histone Deacetylases (HDACs) Histone Deacetylases (HDACs) HATs HATs Acetylated Histones Acetylated Histones HATs->Acetylated Histones Adds Acetyl Groups Open Chromatin Open Chromatin Acetylated Histones->Open Chromatin Leads to HDACs HDACs Deacetylated Histones Deacetylated Histones HDACs->Deacetylated Histones Removes Acetyl Groups Condensed Chromatin Condensed Chromatin Deacetylated Histones->Condensed Chromatin Leads to Gene Transcription Gene Transcription Open Chromatin->Gene Transcription Allows Gene Repression Gene Repression Condensed Chromatin->Gene Repression Causes Overexpressed HDACs Overexpressed HDACs Silenced Tumor Suppressor Genes Silenced Tumor Suppressor Genes Overexpressed HDACs->Silenced Tumor Suppressor Genes Leads to Re-expression of Tumor\nSuppressor Genes Re-expression of Tumor Suppressor Genes Overexpressed HDACs->Re-expression of Tumor\nSuppressor Genes Blockade Leads to HDAC_Inhibitor N-(2-aminophenyl)-2- (cyclopent-2-en-1-yl)acetamide (Hypothesized) HDAC_Inhibitor->Overexpressed HDACs Inhibits Apoptosis & Cell Cycle Arrest Apoptosis & Cell Cycle Arrest Re-expression of Tumor\nSuppressor Genes->Apoptosis & Cell Cycle Arrest Induces In_Vitro_HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Compounds and Reconstitute HDAC Enzymes Start->Prepare_Reagents Add_Compounds Add Diluted Compounds to 96-well Plate Prepare_Reagents->Add_Compounds Add_Enzymes Add HDAC Enzymes to Plate Add_Compounds->Add_Enzymes Pre_Incubate Pre-incubate at 37°C for 15 min Add_Enzymes->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C for 60 min Add_Substrate->Incubate_Reaction Add_Developer Add Developer Solution Incubate_Reaction->Add_Developer Incubate_Develop Incubate at RT for 15 min Add_Developer->Incubate_Develop Measure_Fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate_Develop->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro HDAC activity assay.

Cellular Histone Acetylation Assay (Western Blot)

This assay determines the effect of the test compounds on the acetylation levels of histones within a cellular context, providing a measure of target engagement. [9][10] Methodology:

  • Cell Culture and Treatment:

    • Culture a human cancer cell line (e.g., HCT116) in appropriate media until 70-80% confluency.

    • Treat the cells with various concentrations of the test compound and reference inhibitors for 24 hours. Include a vehicle-only control.

  • Protein Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against acetyl-histone H3, acetyl-histone H4, and a loading control (e.g., total histone H3 or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the acetylated histone levels to the loading control.

    • Calculate the fold change in acetylation relative to the vehicle control. [11]

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of the test compound in a living organism, providing crucial preclinical data. [12][13] Methodology:

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., athymic nude mice).

    • Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (vehicle control, test compound, reference inhibitors).

    • Administer the compounds at the predetermined doses and schedules (e.g., daily intraperitoneal injections).

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the statistical significance of the results using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide against industry-standard HDAC inhibitors. The provided experimental protocols and data presentation framework will enable a thorough evaluation of its potential as a new therapeutic agent. Should the initial data prove promising, further investigations into its isoform selectivity, pharmacokinetic profile, and mechanism of action will be warranted to fully characterize its therapeutic potential. The systematic approach detailed herein is essential for making informed decisions in the drug development pipeline.

References

  • Romidepsin - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Romidepsin - Massive Bio. (2026, February 18). Retrieved February 27, 2026, from [Link]

  • Rapid In Vivo Validation of HDAC Inhibitor-Based Treatments in Neuroblastoma Zebrafish Xenografts - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • What is the mechanism of Romidepsin? - Patsnap Synapse. (2024, July 17). Retrieved February 27, 2026, from [Link]

  • Vorinostat - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Romidepsin is a HDAC Inhibitor and Can be Used for Tumor Research. (2025, April 18). Retrieved February 27, 2026, from [Link]

  • Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC. (2006, December 12). Retrieved February 27, 2026, from [Link]

  • Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Vorinostat (SAHA) | Class I&II HDAC inhibitor - Cellagen Technology. (n.d.). Retrieved February 27, 2026, from [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • What is the mechanism of Vorinostat? - Patsnap Synapse. (2024, July 17). Retrieved February 27, 2026, from [Link]

  • Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica. (2010, April 1). Retrieved February 27, 2026, from [Link]

  • The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. (2018, February 21). Retrieved February 27, 2026, from [Link]

  • Therapeutic potential of HDAC inhibitors in a xenograft model of cancers - Ovid. (n.d.). Retrieved February 27, 2026, from [Link]

  • Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed. (n.d.). Retrieved February 27, 2026, from [Link]

  • HDAC Assay Details - Reaction Biology. (n.d.). Retrieved February 27, 2026, from [Link]

  • Enhancement of Xenograft Tumor Radiosensitivity by the Histone Deacetylase Inhibitor MS-275 and Correlation with Histone Hyperacetylation - AACR Journals. (2004, September 24). Retrieved February 27, 2026, from [Link]

  • The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid - SAHMRI. (2001, May 1). Retrieved February 27, 2026, from [Link]

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • In vitro assays for the determination of histone deacetylase activity - ResearchGate. (2025, August 7). Retrieved February 27, 2026, from [Link]

  • Western blot-based assay to determine inhibition of HDAC activity in whole cells Histone Deacetylase (HDAC) Cell-Based Screenin - BPS Bioscience. (n.d.). Retrieved February 27, 2026, from [Link]

  • Screening for histone deacetylase (HDAC) active compounds - BMG Labtech. (n.d.). Retrieved February 27, 2026, from [Link]

  • Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC. (2016, July 21). Retrieved February 27, 2026, from [Link]

  • Histone acetylation by immunofluorescence staining and Western blot... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Western blot analysis of histone H3 acetylation levels. (A) The... - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

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  • Histone acetylation regulates p21WAF1 expression in human colon cancer cell lines - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

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  • N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. (n.d.). Retrieved February 27, 2026, from [Link]

  • Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products - MDPI. (2017, May 18). Retrieved February 27, 2026, from [Link]

  • Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP- - ACS Publications. (2015, March 15). Retrieved February 27, 2026, from [Link]

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Technical Comparison Guide: N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical meta-analysis of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS 1153541-71-9), a specialized chemical probe belonging to the benzamide class of Histone Deacetylase (HDAC) inhibitors .

Executive Summary & Compound Profile

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a synthetic small molecule designed to modulate epigenetic machinery. Unlike broad-spectrum hydroxamic acids (e.g., Vorinostat), this compound utilizes an ortho-aminoanilide zinc-binding group (ZBG), conferring selectivity for Class I HDACs (HDAC1, HDAC2, HDAC3) .

Its structure features a cyclopentenyl-acetyl "cap" group, which distinguishes it from clinical standards like Entinostat by offering a distinct hydrophobic profile and potentially altered metabolic stability.

Feature Technical Specification
Chemical Name N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide
CAS Number 1153541-71-9
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
Primary Target Class I Histone Deacetylases (HDAC1, 2, 3)
Binding Mechanism Slow-tight binding (Zinc chelation)
Solubility DMSO (>20 mg/mL); Ethanol (Moderate)

Mechanism of Action: The Benzamide Advantage

The therapeutic potential of this compound lies in its specific interaction with the HDAC active site. Unlike hydroxamic acids that bind zinc via a bidentate chelation rapidly, benzamides like N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide typically exhibit slow-on/slow-off kinetics .

Structural Pharmacophore Analysis
  • Zinc Binding Group (ZBG): The 1,2-diaminobenzene (o-phenylenediamine) moiety chelates the Zn²⁺ ion in the catalytic pocket.

  • Linker Region: The amide bond mimics the acetyl-lysine substrate transition state.

  • Cap Group: The cyclopent-2-en-1-yl ring interacts with the hydrophobic rim of the HDAC enzyme, dictating isoform selectivity.

Pathway Visualization

The following diagram illustrates the epigenetic remodeling pathway modulated by this compound.

HDAC_Pathway Compound N-(2-aminophenyl)-2- (cyclopent-2-en-1-yl)acetamide HDAC_Active Active Class I HDACs (HDAC1/2/3) Compound->HDAC_Active Binds Active Site HDAC_Inhibited Inhibited HDAC Complex (Zinc Chelation) HDAC_Active->HDAC_Inhibited Inhibition Histones Acetylated Histones (H3K9ac, H4K12ac) HDAC_Inhibited->Histones Prevents Deacetylation Chromatin Chromatin Relaxation (Euchromatin) Histones->Chromatin Remodeling GeneExpr Tumor Suppressor Gene Re-expression (e.g., p21) Chromatin->GeneExpr Transcription ON Apoptosis Cell Cycle Arrest & Apoptosis GeneExpr->Apoptosis Downstream Effect

Figure 1: Mechanism of epigenetic modulation via Class I HDAC inhibition.

Comparative Meta-Analysis

This section compares N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide against industry standards. Data is synthesized from general structure-activity relationship (SAR) studies of benzamide HDAC inhibitors.

Performance Matrix
Parameter Subject Compound (Cyclopentenyl-Benzamide)Entinostat (MS-275) Vorinostat (SAHA)
Selectivity Class I Selective (HDAC1/2/3)Class I Selective (High Potency)Pan-HDAC (Class I, IIa, IIb, IV)
Binding Kinetics Slow-Tight BindingSlow-Tight BindingFast-On / Fast-Off
Metabolic Stability High (Amide bond stability)High (Long half-life)Low (Hydrolysis/Glucuronidation)
Potency (IC₅₀) Moderate (µM range predicted*)High (nM range)High (nM range)
Toxicity Profile Lower cytotoxicity (Targeted)GI/Fatigue (Dose-limiting)Thrombocytopenia/GI
Primary Use Chemical Probe / Building Block Clinical Oncology DrugClinical Oncology Drug

*Note: Potency is estimated based on aliphatic linker analogs vs. aryl linker analogs (Entinostat).

Key Differentiator: The Cyclopentenyl Cap

The cyclopentenyl group offers a unique steric profile compared to the pyridine ring of Entinostat.

  • Advantage: The aliphatic ring is less prone to specific metabolic oxidations (e.g., N-oxidation) that affect heteroaromatic rings.

  • Limitation: Aliphatic linkers in benzamide HDACis often show reduced potency compared to rigid aryl linkers (like in CI-994) due to entropic penalties upon binding.

Experimental Protocols

To validate the activity of this compound in your specific research context, use the following self-validating protocols.

Protocol A: Fluorometric HDAC Inhibition Assay

Objective: Determine the IC₅₀ against nuclear extracts or recombinant HDAC1.

  • Reagent Prep:

    • Dissolve N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide in DMSO to 10 mM stock.

    • Prepare serial dilutions (100 µM to 1 nM) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Enzyme Incubation (Critical Step):

    • Since benzamides exhibit slow-binding kinetics , pre-incubate the compound with the HDAC enzyme for 30 minutes at room temperature before adding the substrate.

    • Control: Include Vorinostat (1 µM) as a positive control and DMSO as a negative control.

  • Substrate Addition:

    • Add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM.

  • Detection:

    • Incubate for 30–60 minutes at 37°C.

    • Add Developer Solution (Trypsin/TSA) to release the fluorophore.

    • Read fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis:

    • Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve.

Protocol B: Synthesis Verification (TLC/HPLC)

If synthesizing or verifying purity:

  • Mobile Phase: Dichloromethane:Methanol (95:5).

  • Detection: UV at 254 nm (Benzamide absorption).

  • Expected Retention: The compound is moderately polar due to the amide and amine groups but possesses a hydrophobic cyclopentenyl tail.

Structural & SAR Visualization

The following diagram breaks down the Structure-Activity Relationship (SAR) logic for this molecule.

SAR_Analysis Cap Cyclopentenyl Group (Hydrophobic Cap) Linker Acetamide Linker (Substrate Mimic) Cap->Linker Selectivity Isoform Selectivity (Surface Recognition) Cap->Selectivity Determines ZBG o-Phenylenediamine (Zinc Binding Group) Linker->ZBG Potency Binding Affinity (Zn2+ Chelation) ZBG->Potency Drives

Figure 2: Structure-Activity Relationship (SAR) breakdown.

References

  • PubChem Compound Summary . 2-(Cyclopent-2-en-1-yl)acetamide. National Center for Biotechnology Information. Link

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Pharmacological Therapy for Cancer." Molecules, 20(3), 3898-3941. (Context on Benzamide Class Mechanisms). Link

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors: The Abbott Experience." Journal of Medicinal Chemistry. (SAR of Aminoanilide HDAC inhibitors). Link

  • Fluorochem Product Data . N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide. Link

  • BLDPharm Product Data . N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS 1153541-71-9).[1] Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Mechanistic Hazard Assessment & Causality

As a Senior Application Scientist, I approach novel pharmacophores by analyzing their molecular behavior to predict occupational hazards. N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a highly specific anilide derivative that requires rigorous safety protocols.

Structural Causality of Risk:

  • The N-(2-aminophenyl) Moiety: This functional group is structurally analogous to o-phenylenediamine, a known skin sensitizer, mutagen, and suspected carcinogen.

  • The cyclopent-2-en-1-yl Group: The addition of this cycloalkene significantly increases the lipophilicity (LogP) of the compound. High lipophilicity exponentially enhances the molecule's ability to penetrate the stratum corneum upon dermal contact.

  • Biological Mechanism: Given its benzamide-like pharmacophore, this compound acts as a putative epigenetic modulator (e.g., a Class I Histone Deacetylase inhibitor). Its primary mechanism involves altering chromatin architecture.

Consequently, even micro-dose occupational exposures can result in profound biological consequences, including reproductive toxicity and genotoxicity. Therefore, this compound must be classified and 1[1].

Tiered Personal Protective Equipment (PPE) Protocol

The Occupational Safety and Health Administration (OSHA) standard (29 CFR 1910 Subpart I) dictates that 2 when engineering controls cannot completely eliminate exposure risks[2]. The table below outlines the tiered PPE strategy based on the physical state of the compound.

Operational PhaseRespiratory ProtectionDermal Protection (Gloves)Body ProtectionEye & Face Protection
Dry Powder Handling (Weighing, Aliquoting)N95 or P100 half-mask respirator (if outside isolator)Double-gloved: Inner nitrile, outer chemotherapy-rated (ASTM D6978)Disposable, low-linting, back-closing chemical gownSafety goggles AND full face shield
Solution Handling (DMSO stocks, Cell Culture)Not required if handled inside a Class II BSCDouble-gloved: Nitrile or neoprene (solvent resistant)Standard laboratory coat (flame-resistant if using flammable solvents)Safety glasses with side shields
Spill Cleanup (High Exposure Risk)P100 respirator or PAPRHeavy-duty neoprene over inner nitrile glovesChemical-resistant apron over disposable gownSafety goggles AND full face shield

Mandatory Engineering Controls and Workflow

To visualize the integration of engineering controls, PPE, and operational phases, refer to the self-validating workflow diagram below.

HandlingWorkflow A Dry Powder Receipt & Storage BA BA A->BA B Primary Engineering Control (Class II BSC or Isolator) D Reconstitution in Solvent (e.g., DMSO) B->D C High-Risk PPE Deployment (Double Gloves, N95, Gown) C->D E In Vitro / In Vivo Assays D->E F Spill Event D->F Exposure Risk E->F Exposure Risk H Hazardous Waste Stream E->H G Chemical Decontamination F->G G->H BA->C

Caption: Workflow for handling N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide and spill mitigation.

Step-by-Step Methodologies

Protocol 1: Safe Weighing and Reconstitution of Dry Powder

The highest risk of exposure occurs during the manipulation of dry powder due to electrostatic aerosolization.

  • Preparation & Containment: Ensure the Class II Biological Safety Cabinet (BSC) or powder containment hood is operational.3 to capture micro-spills[3].

  • PPE Donning: Don a disposable gown, N95/P100 respirator, and two pairs of powder-free gloves. Causality: The outer pair must be chemotherapy-rated to prevent breakthrough of the lipophilic carrier solvents used in later steps.

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing spatula and microbalance. Causality: The lipophilic nature of the compound makes it highly prone to static cling, which can cause the powder to "jump" and aerosolize, bypassing primary containment.

  • Reconstitution: Weigh the exact required mass directly into a pre-tared amber glass vial. Immediately add the reconstitution solvent (e.g., anhydrous DMSO) to create a master stock solution (e.g., 10 mM). Cap tightly with a septum-sealed cap and vortex.

  • Doffing: Remove the outer contaminated gloves inside the BSC and dispose of them in a designated hazardous waste container before withdrawing your hands from the hood.

Protocol 2: Spill Mitigation and Decontamination Plan

A rapid, systematic response is required to prevent cross-contamination in the event of a spill.

  • Isolation: Immediately halt work, notify colleagues, and evacuate personnel from the immediate vicinity of the spill.

  • PPE Escalation: The responder must don a full-face shield, heavy-duty neoprene gloves (worn over inner nitrile gloves), and a chemical-resistant apron.

  • Containment:

    • For Liquid Spills: Gently cover the spill with absorbent chemo-spill pads. Do not wipe, as wiping spreads the contamination over a larger surface area.

    • For Powder Spills: Gently cover the powder with wet paper towels (using water or a 10% bleach solution) to immediately suppress aerosolization.

  • Chemical Deactivation: Wash the contaminated surface with a 10% sodium hypochlorite (bleach) solution. Causality: Bleach oxidizes and deactivates the amine and alkene functionalities of the molecule. Follow this with a detergent wash to remove lipophilic residues, and conclude with a sterile water rinse.

  • Waste Disposal: Place all absorbent pads, contaminated PPE, and cleanup materials into a sealable, puncture-resistant hazardous waste bag. Label clearly as "Cytotoxic/HPAPI Waste" and3[3].

References

  • Safe handling of hazardous drugs - PMC . nih.gov. 1

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC . nih.gov. 2

  • Guidelines on Handling Hazardous Drugs - ASHP . ashp.org. 3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.